Propipocaine hydrochloride
Description
The exact mass of the compound Propipocaine hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Propipocaine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propipocaine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-2-14-20-16-8-6-15(7-9-16)17(19)10-13-18-11-4-3-5-12-18;/h6-9H,2-5,10-14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLARELGEGUUVPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3670-68-6 (Parent) | |
| Record name | Propipocaine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00151122 | |
| Record name | Propipocaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155-49-3 | |
| Record name | Falicaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1155-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propipocaine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propipocaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROPIPOCAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0539GSV2ZL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Advanced Synthesis Protocols for Propipocaine Hydrochloride: A Mechanistic & Practical Guide
Executive Summary
Propipocaine Hydrochloride (also known as Falicain) is a potent local anesthetic belonging to the amino ketone class. Unlike ester-based anesthetics (e.g., procaine) or amide-based anesthetics (e.g., lidocaine), propipocaine features a keto-linkage, which imparts unique stability against plasma esterases.
This technical guide details the total synthesis of Propipocaine HCl, focusing on the Mannich condensation strategy. This route is selected for its high atom economy, scalability, and the ready availability of precursors. The guide prioritizes mechanistic understanding to allow researchers to troubleshoot and optimize yields autonomously.
Chemical Profile & Retrosynthetic Analysis
Target Molecule Data
| Property | Specification |
| IUPAC Name | 1-(4-propoxyphenyl)-3-(piperidin-1-yl)propan-1-one hydrochloride |
| Common Name | Propipocaine HCl, Falicain |
| CAS Number | 1155-49-3 |
| Molecular Formula | C₁₇H₂₅NO₂[1][2][3][4][5] · HCl |
| Molecular Weight | 311.85 g/mol |
| Core Structure |
Retrosynthetic Logic
The synthesis is best approached via a Mannich Disconnection at the
-
The Nucleophile (Acidic Component): 4'-Propoxyacetophenone.
-
The Electrophile (Carbon Source): Formaldehyde (sourced from Paraformaldehyde).
-
The Amine Component: Piperidine.[6]
This convergent strategy minimizes steps and avoids complex protecting group chemistry.
Figure 1: Retrosynthetic breakdown of Propipocaine HCl revealing the three-component coupling strategy.
Step-by-Step Synthesis Protocol
Phase 1: Synthesis of 4'-Propoxyacetophenone (The Anchor)
Before the Mannich reaction can occur, the aromatic core must be functionalized. We synthesize 4'-propoxyacetophenone via the Williamson ether synthesis.
Reaction Principle:
Experimental Protocol
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Solvation: Dissolve 4'-Hydroxyacetophenone (0.1 mol, 13.6 g) in Acetone (150 mL) .
-
Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 0.15 mol, 20.7 g) . Note: Anhydrous conditions are critical to prevent hydrolysis of the alkyl halide.
-
Alkylation: Add 1-Bromopropane (0.12 mol, 14.8 g) dropwise.
-
Reflux: Heat the mixture to reflux (approx. 56°C) for 8–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).
-
Workup:
-
Cool to room temperature and filter off the inorganic salts (KBr, excess K₂CO₃).
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol.
-
Dry over MgSO₄ and concentrate to yield a pale yellow oil or low-melting solid.
-
Yield Target: >85% Key Quality Attribute: Absence of phenolic -OH peak in IR (approx. 3200-3400 cm⁻¹).
Phase 2: The Mannich Condensation (The Coupling)
This is the critical step where the ketone, amine, and aldehyde condense.
Reaction Principle: Acid-catalyzed formation of an iminium ion, followed by enol attack.[7] Reagents: 4'-Propoxyacetophenone (from Phase 1), Paraformaldehyde, Piperidine Hydrochloride.
Experimental Protocol
-
Reagent Preparation:
-
It is preferable to use Piperidine Hydrochloride directly rather than free piperidine to maintain the acidic pH required for iminium formation and to prevent side reactions (e.g., aldol condensation).
-
Preparation of salt: Dissolve piperidine (0.1 mol) in ethanol and add conc. HCl (0.1 mol) slowly with cooling. Evaporate to dryness if necessary, or use the ethanolic solution directly.
-
-
Reaction Assembly:
-
In a 250 mL round-bottom flask, combine:
-
4'-Propoxyacetophenone (0.05 mol, 8.9 g)
-
Piperidine HCl (0.055 mol, 6.7 g) (1.1 eq excess)
-
Paraformaldehyde (0.075 mol, 2.25 g) (1.5 eq excess)
-
Absolute Ethanol (50 mL)
-
Conc. HCl (2-3 drops) (Catalyst to depolymerize paraformaldehyde)
-
-
-
Reflux:
-
Heat the mixture to reflux (80°C) with vigorous stirring.
-
Time: 12–24 hours. The solution will typically turn homogeneous and then may darken slightly.
-
Checkpoint: The reaction is complete when the spot for the acetophenone starting material disappears on TLC.
-
-
Workup & Crystallization:
-
Hot Filtration: If there is any undissolved paraformaldehyde, filter the solution while hot.
-
Precipitation: Allow the filtrate to cool slowly to room temperature, then chill in an ice bath (0–4°C). The Propipocaine HCl should crystallize out.
-
Anti-solvent: If crystallization is slow, add anhydrous Diethyl Ether or Acetone dropwise until turbidity appears, then cool.
-
Filtration: Collect the white crystalline solid via vacuum filtration.
-
-
Purification:
-
Recrystallize from hot Isopropanol or Ethanol/Ether mixture.
-
Dry in a vacuum desiccator over P₂O₅.
-
Yield Target: 60–75% Melting Point: 172–174°C (Literature value check required for specific polymorph).
Mechanistic Pathway & Visualization
The success of the Mannich reaction relies on the in situ generation of the electrophilic iminium species.
-
Depolymerization: Paraformaldehyde
Formaldehyde. -
Activation: Formaldehyde + Piperidine
Carbinolamine Iminium Ion ( ). -
Enolization: Acid-catalyzed enolization of 4'-propoxyacetophenone.
-
C-C Bond Formation: The enol attacks the iminium ion.
Figure 2: Mechanistic flow of the Mannich reaction generating Propipocaine HCl.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Reversibility of Mannich reaction (Retro-Mannich). | Ensure excess amine/formaldehyde is used. Avoid prolonged heating beyond completion. |
| Oiling Out | Product is impure or solvent polarity is incorrect. | Triturate the oil with anhydrous ether or acetone to induce crystallization. |
| Bis-Base Formation | Double condensation on the methyl group. | Use a slight excess of the amine salt, but strictly control formaldehyde stoichiometry. Do not use large excess of HCHO. |
| Starting Material Remains | Paraformaldehyde failed to depolymerize. | Ensure catalytic HCl is added. Use fresh Paraformaldehyde. |
Safety & Regulatory Considerations
-
1-Bromopropane: Classified as a reproductive toxin. Handle in a fume hood with appropriate gloves (Laminate/Silver Shield).
-
Piperidine: Toxic by inhalation and corrosive. Pre-forming the hydrochloride salt reduces volatility risks.
-
Regulatory: While Propipocaine is not a controlled substance in many jurisdictions, it is a bioactive anesthetic. Synthesis should be conducted in compliance with local chemical hygiene and drug precursor regulations.
References
-
Mannich, C., & Krösche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin.[8] Archiv der Pharmazie, 250(1), 647-667. (Foundational reference for Mannich chemistry).[7][8]
-
Blicke, F. F. (1942). The Mannich Reaction.[7][8][9][10] Organic Reactions, 1, 303-341.
- Profft, E. (1957).
-
PubChem Compound Summary. (2024). Propipocaine hydrochloride (CID 70864). National Center for Biotechnology Information.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Mannich reactions).
Sources
- 1. PubChemLite - Propipocaine (C17H25NO2) [pubchemlite.lcsb.uni.lu]
- 2. Proparacaine hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. medkoo.com [medkoo.com]
- 6. EP3643704B1 - New intermediates for the preparation of remifentanil hydrochloride - Google Patents [patents.google.com]
- 7. adichemistry.com [adichemistry.com]
- 8. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Sciencemadness Discussion Board - PEA and mek -> NPP? - Powered by XMB 1.9.11 [sciencemadness.org]
Propipocaine hydrochloride chemical structure and properties
Synonyms: Falicain, Propoxypiperocaine HCl CAS: 1155-49-3 Chemical Class: Amino Ketone (Piperidine Derivative)[1][2][3][4][5]
Executive Summary
Propipocaine hydrochloride is a potent local anesthetic of the amino ketone class, historically significant for its structural stability compared to ester-based anesthetics (e.g., procaine).[3] Unlike the common ester or amide anesthetics, Propipocaine utilizes a keto-ether backbone, conferring resistance to plasma esterases and prolonging its duration of action.[4]
This guide provides a rigorous technical analysis of Propipocaine HCl, distinguishing it from the phonetically similar but chemically distinct Proparacaine (an ester).[3] It covers the physicochemical profile, Mannich base synthesis, sodium channel pharmacodynamics, and analytical detection protocols.[3]
CRITICAL DISTINCTION: Do not confuse Propipocaine (Falicain) with Proparacaine (Alcaine) . [3] * Propipocaine: An amino ketone .[3][4][5][6] Stable in solution. Used historically for infiltration anesthesia. [4][5] * Proparacaine: An amino ester .[3][4][6] Rapidly hydrolyzed. Used primarily as a topical ophthalmic anesthetic.[3][4][5][6][7]
Part 1: Chemical Architecture & Physicochemical Profile[3]
Structural Characterization
Propipocaine HCl is defined by a lipophilic 4-propoxyphenyl tail connected to a hydrophilic piperidine head via a propanone linker.[3][4][5][6] This "intermediate chain" is a ketone, not an ester or amide, which is the defining feature of its stability.[3]
| Property | Data | Significance |
| IUPAC Name | 1-(4-propoxyphenyl)-3-(1-piperidinyl)propan-1-one hydrochloride | Defines the amino-ketone backbone.[2][4][5][6] |
| Molecular Formula | C₁₇H₂₅NO₂[1][2][3][4][5][6][8] · HCl | Salt form ensures water solubility for injection.[3][4][5][6] |
| Molecular Weight | 311.85 g/mol | Facilitates diffusion across nerve sheaths.[3][4][5][6] |
| Melting Point | 166°C (approx) | Crystalline solid stability; purity indicator.[1][3][5][6] |
| Solubility | Soluble in water, ethanol, acetone | High aqueous solubility allows for easy formulation of parenteral solutions.[3] |
| Stability | Resistant to hydrolysis | Unlike esters (procaine), the ketone bond does not degrade in the presence of plasma esterases.[3] |
Structure-Activity Relationship (SAR)
The potency of Propipocaine stems from three pharmacophoric elements:
-
Lipophilic Domain (4-propoxyphenyl): The propoxy group increases lipid solubility, enhancing penetration into the neuronal membrane.[3][6]
-
Intermediate Chain (Propanone): The ketone group provides a rigid linker that positions the amine for receptor binding while resisting enzymatic cleavage.[3][6]
-
Hydrophilic Domain (Piperidine): A tertiary amine that exists in equilibrium between the uncharged base (penetrates membrane) and the cationic acid (blocks channel).[3]
Part 2: Synthesis & Manufacturing Considerations
Retrosynthetic Analysis (Mannich Reaction)
The synthesis of Propipocaine is a classic application of the Mannich Reaction .[3] It involves the condensation of an acidic proton (alpha to a carbonyl) with formaldehyde and a secondary amine.[3]
Reagents:
-
Substrate: 4-Propoxyacetophenone (provides the active enolizable hydrogen).[3][4][5][6]
-
Electrophile Source: Paraformaldehyde (generates the iminium ion in situ).[3][6]
Synthesis Workflow Visualization
The following diagram illustrates the reaction pathway, highlighting the formation of the Mannich base.
Caption: Synthesis of Propipocaine HCl via Mannich condensation of acetophenone, formaldehyde, and piperidine.
Laboratory Protocol: Synthesis & Purification
Note: This protocol assumes standard safety compliance for handling HCl and organic solvents.
-
Reactant Preparation: Dissolve 0.1 mol of 4-propoxyacetophenone and 0.1 mol of piperidine hydrochloride in absolute ethanol (approx. 100 mL).
-
Addition: Add 0.15 mol of paraformaldehyde to the mixture.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. The solution will darken slightly as the reaction proceeds.[3]
-
Precipitation: Cool the reaction mixture to room temperature. Add a non-polar solvent (e.g., acetone or diethyl ether) to induce crystallization of the hydrochloride salt.[3]
-
Filtration: Filter the white crystalline solid under vacuum.
-
Recrystallization: Purify the crude product by recrystallizing from hot ethanol/acetone to remove unreacted acetophenone.[3][6]
-
Validation: Verify melting point (Target: 166°C) and IR spectrum (Key peak: Ketone C=O stretch at ~1680 cm⁻¹).
Part 3: Pharmacodynamics & Mechanism of Action[3]
Voltage-Gated Sodium Channel Blockade
Propipocaine functions as a Class I antiarrhythmic and local anesthetic.[3][4][5][6] Its primary target is the alpha subunit of the voltage-gated sodium channel (NaV) in neuronal membranes.[6]
Mechanism Steps:
-
Lipophilic Entry: The uncharged free base diffuses through the neural lipid bilayer.[3][6]
-
Intracellular Protonation: Once inside the axoplasm (lower pH), the amine becomes protonated (ionized).[3]
-
Channel Binding: The cationic form binds to the intracellular vestibule of the NaV channel.[3][6]
-
State-Dependent Block: It stabilizes the channel in the inactivated state , extending the refractory period and preventing the rapid influx of Na+ required for action potential propagation.[3]
Signaling Pathway Diagram[3][4][5][6]
Caption: Mechanism of Propipocaine: Membrane diffusion, intracellular protonation, and NaV channel blockade.[3]
Part 4: Analytical Methodologies
To ensure pharmaceutical grade quality, Propipocaine HCl must be assayed using validated chromatographic techniques.[3]
HPLC Protocol (Standardized)
This method separates Propipocaine from potential synthesis byproducts (e.g., unreacted acetophenone).[3]
| Parameter | Specification |
| Column | C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.[3][4][5][6]0) [40:60 v/v] |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance @ 254 nm (detects the aromatic ring) |
| Retention Time | Approx. 5–8 minutes (dependent on exact column) |
| Limit of Quantitation | 0.1 µg/mL |
Identification Tests
-
Chloride Identification: Dissolve sample in water; add AgNO₃.[3][5][6] A white precipitate (AgCl) confirms the hydrochloride salt.[3][6]
-
UV Spectrum: Maximum absorption (λmax) typically occurs around 270–280 nm due to the phenone chromophore.[3][6]
Part 5: Toxicology & Safety Profile
Toxicity Metrics
While specific modern LD50 data for Propipocaine is less abundant than for Lidocaine, historical data places it in a potency/toxicity class similar to other potent amino ketones.[3]
-
Acute Toxicity: High systemic doses can cause CNS excitation (seizures) followed by depression, and cardiovascular collapse (bradycardia, hypotension).[3]
-
Tissue Irritation: Due to the ketone structure, Propipocaine (Falicain) was historically noted to be slightly more irritating to tissue than modern amides like Lidocaine, which limited its widespread adoption in modern Western medicine.[3]
-
Metabolism: Metabolized in the liver.[3][6] Unlike procaine, it is not metabolized by plasma cholinesterases, meaning patients with pseudocholinesterase deficiency are not at increased risk compared to the general population (a distinct advantage over esters).[3]
References
-
MedKoo Biosciences. Propipocaine hydrochloride Product Data. Retrieved from MedKoo.com.[3][4][5][6] Link
-
DrugFuture. Propipocaine Chemical Properties and Synthesis References. Retrieved from DrugFuture.com.[3][4][5][6] Link
-
PubChem. Propipocaine Hydrochloride Compound Summary. National Library of Medicine.[3][6] Link
-
Egpat. Clinically important drugs acting on sodium channels.[3][4][5][6][7][9][10] (Mechanism of Action Reference). Link
-
ResearchGate. Synthesis and reactivity of Mannich bases (General Protocol Reference).Link
Sources
- 1. Propipocaine [drugfuture.com]
- 2. medkoo.com [medkoo.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. Proparacaine hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Propipocaine hydrochloride | C17H26ClNO2 | CID 70863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Proparacaine | C16H26N2O3 | CID 4935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Proparacaine Hydrochloride? [synapse.patsnap.com]
- 8. Proparacaine Hydrochloride | C16H27ClN2O3 | CID 517321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. egpat.com [egpat.com]
- 10. m.youtube.com [m.youtube.com]
Propipocaine Hydrochloride: Mechanistic Action on Voltage-Gated Sodium Channels
The following technical guide details the mechanism of action of Propipocaine hydrochloride (also known historically as Falicain ), a piperidine-derivative local anesthetic.
Technical Whitepaper & Experimental Guide
Executive Summary
Propipocaine hydrochloride (Falicain) is a potent local anesthetic of the amino-ketone class (specifically a propiophenone derivative), distinct from the canonical amino-esters (e.g., procaine) and amino-amides (e.g., lidocaine). Its primary pharmacological target is the voltage-gated sodium channel (Nav) .[1]
Propipocaine functions as a state-dependent sodium channel blocker. It inhibits the initiation and propagation of action potentials by stabilizing the channel in a non-conducting (inactivated) conformation. This guide dissects the molecular kinetics of this blockade, the structural determinants of its binding, and the standard electrophysiological protocols used to quantify its efficacy.
Chemical & Pharmacological Profile
Unlike typical local anesthetics (LAs) that contain an ester or amide linkage, Propipocaine possesses a ketone linkage connecting the lipophilic aromatic tail to the hydrophilic amine group.
| Property | Specification |
| IUPAC Name | 3-(1-Piperidinyl)-1-(4-propoxyphenyl)-1-propanone hydrochloride |
| Common Name | Propipocaine, Falicain |
| Chemical Class | Amino-ketone (Propiophenone derivative) |
| Molecular Weight | 311.85 g/mol |
| pKa | ~8.0–9.0 (Estimated range for piperidine LAs) |
| Lipophilicity | High (due to propoxy tail and piperidine ring) |
| Ionization State | Exists in equilibrium between uncharged base (B) and cationic acid ( |
Molecular Mechanism of Action[5]
Propipocaine inhibits Nav channels via the Modulated Receptor Hypothesis , which postulates that the drug binds with different affinities to the channel's distinct functional states: Resting (R) , Open (O) , and Inactivated (I) .
The Binding Site
Propipocaine targets the local anesthetic receptor site located within the inner cavity of the channel pore.
-
Location: The intracellular mouth of the pore, formed chiefly by the S6 transmembrane segments of domains I, III, and IV.[5]
-
Key Residues: Interaction likely involves the conserved aromatic residues (e.g., Phe1764 and Tyr1771 in Nav1.2 numbering) which interact with the aromatic ring of Propipocaine via
stacking, while the charged piperidine nitrogen interacts electrostatically.
Access Pathways
Propipocaine reaches its binding site via two distinct pathways depending on its ionization state:
-
Hydrophobic Pathway (Membrane Phase): The uncharged free base diffuses laterally through the lipid bilayer and accesses the receptor site through the fenestrations in the channel pore. This is crucial for tonic block.
-
Hydrophilic Pathway (Cytoplasmic Phase): The cationic form (
) enters the pore from the intracellular side only when the activation gate is open . This drives use-dependent block (phasic block).
State-Dependent Inhibition
-
Tonic Block: Binding to resting channels at low frequencies. Propipocaine's high lipophilicity allows significant tonic block via the hydrophobic pathway.
-
Phasic (Use-Dependent) Block: During high-frequency firing, the channel opens frequently, allowing rapid access for the cationic drug. Propipocaine stabilizes the inactivated state , delaying recovery and acting as a low-pass filter on neuronal firing frequencies.
Visualization: Signaling & Blockade Pathway
Caption: Kinetic pathways of Propipocaine interaction with Nav channels, illustrating hydrophobic and hydrophilic access routes.
Experimental Protocols: Electrophysiological Characterization
To validate the mechanism of Propipocaine, researchers utilize Whole-Cell Voltage Clamp recordings. The following protocols are designed to isolate tonic vs. phasic block and voltage-dependence.
Setup & Solutions
-
System: Patch-clamp amplifier (e.g., Axon MultiClamp 700B).
-
Cell Line: HEK293 cells stably expressing Nav1.7 or Nav1.5, or dissociated DRG neurons.
-
Extracellular Solution (Bath): 140 mM NaCl, 3 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).
-
Intracellular Solution (Pipette): 140 mM CsF (to block K+ currents), 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3).
Protocol A: Use-Dependent Block (Phasic Inhibition)
Objective: Quantify the accumulation of block during high-frequency stimulation.
-
Holding Potential: -100 mV (Ensure channels are in Resting state).
-
Pulse Train: Apply a train of 20 depolarizing pulses to 0 mV.
-
Duration: 20 ms per pulse.
-
Frequency: 10 Hz and 40 Hz (to compare frequency dependence).
-
-
Drug Application: Perfusion of Propipocaine (e.g., 10 µM, 100 µM).
-
Analysis: Plot the peak current amplitude (
) normalized to the first pulse ( ).-
Expected Result: Exponential decay in peak current amplitude over the pulse train in the presence of drug.
-
Protocol B: Voltage-Dependence of Inactivation (Steady-State)
Objective: Determine if Propipocaine shifts the availability of channels (left-shift in
-
Pre-pulse: Apply conditioning pre-pulses ranging from -120 mV to -10 mV (500 ms duration).
-
Test Pulse: Step to 0 mV (20 ms) immediately after pre-pulse to measure available current.
-
Analysis: Fit the normalized conductance (
) vs. Pre-pulse Voltage to a Boltzmann function:-
Expected Result: A hyperpolarizing shift (negative shift) in
indicates the drug binds to and stabilizes the inactivated state.
-
Protocol C: Recovery from Inactivation
Objective: Measure the time course of drug dissociation from the channel.
-
Conditioning: Depolarize to 0 mV for 1000 ms (induce full inactivation/block).
-
Recovery: Step back to -100 mV for variable intervals (
: 1 ms to 10 s). -
Test: Step to 0 mV to measure recovered current.
-
Analysis: Fit fractional recovery to a double-exponential function.
-
Expected Result: Propipocaine will introduce a slow component (
) representing the slow dissociation of the drug from the pore, distinct from the fast natural recovery ( ).
-
References
-
Hille, B. (1977). Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction. Journal of General Physiology, 69(4), 497–515. Link
-
Catterall, W. A., & Mackie, K. (2011). Local Anesthetics.[2][3][5][6][7][8][9][10] In Goodman & Gilman's: The Pharmacological Basis of Therapeutics.[6] Link
-
Profft, E. (1952).[2] Über die Darstellung von ω-Piperidino-ketonen und ihre physiologische Wirkung (Preparation of omega-piperidino-ketones and their physiological effect). Chemische Technik, 4, 241.[2] (Primary source for Propipocaine/Falicain synthesis).
-
Ragsdale, D. S., et al. (1994). Molecular determinants of state-dependent block of Na+ channels by local anesthetics. Science, 265(5179), 1724-1728. Link
-
Lipkind, G. M., & Fozzard, H. A. (2005). Molecular modeling of local anesthetic drug binding by the voltage-gated sodium channel. Molecular Pharmacology, 68(6), 1611-1622. Link
Sources
- 1. Mechanisms of Drug Binding to Voltage-Gated Sodium Channels [pubmed.ncbi.nlm.nih.gov]
- 2. Propipocaine [drugfuture.com]
- 3. medkoo.com [medkoo.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Molecular mechanisms of gating and drug block of sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proparacaine | C16H26N2O3 | CID 4935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Proparacaine hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. researchgate.net [researchgate.net]
- 9. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and historical development of Propipocaine hydrochloride
The Amino-Ketone Anesthetic: Discovery, Synthesis, and Pharmacodynamics[1]
Abstract
Propipocaine hydrochloride (often historically referenced by the trade name Falicain) represents a distinct class of local anesthetics known as amino-ketones .[1] Unlike the ubiquitous amino-esters (Procaine) or amino-amides (Lidocaine), Propipocaine lacks the hydrolytically unstable ester linkage and the amide bond.[1] Developed in the mid-20th century by Elmar Profft, this molecule offers a unique case study in structure-activity relationships (SAR), demonstrating how increasing lipophilicity via alkoxy substitutions enhances anesthetic potency.[1] This guide analyzes its chemical genesis, Mannich base synthesis, and the pharmacological rationale for its historical rise and subsequent obsolescence.
Chemical Identity & Structural Classification[1][2]
The nomenclature of local anesthetics often leads to confusion. While the suffix "-caine" typically implies an alkaloid or synthetic analog of cocaine (esters/amides), Propipocaine is chemically defined by a ketone bridge.[1]
-
IUPAC Name: 1-(4-propoxyphenyl)-3-(piperidin-1-yl)propan-1-one hydrochloride[1][2]
-
Class: Amino-ketone (Mannich Base)[1]
Structural Distinction: Unlike Procaine (an ester hydrolyzed by plasma pseudocholinesterases) or Lidocaine (an amide metabolized hepatically), Propipocaine's ketone linkage provides exceptional resistance to hydrolysis.[1] However, this stability comes with altered tissue irritation profiles.[1]
Historical Development: The "Falicain" Era
In the post-World War II era, the pharmaceutical landscape was fragmented. While the West adopted Lidocaine (synthesized by Löfgren in 1943), researchers in East Germany (DDR) sought independent anesthetic solutions.[1]
The Profft Discovery (1950s): Prof. Elmar Profft, working at the University of Greifswald, focused on p-alkoxy-propiophenones .[1] He hypothesized that the anesthetic effect did not strictly require an ester or amide bond but rather a lipophilic aromatic head separated from a hydrophilic amine tail by an intermediate chain.
-
The Breakthrough: Profft synthesized a series of piperidino-ketones.[1] He discovered that a propoxy (–OC₃H₇) group at the para position of the aromatic ring maximized potency while maintaining acceptable solubility.
-
Commercialization: The lead compound was marketed as Falicain.[1] It was touted for having 50x the potency of Procaine and 10x the potency of Cocaine in corneal anesthesia, though these claims were later contextualized by its toxicity profile.
Synthetic Chemistry: The Mannich Reaction Pathway
The synthesis of Propipocaine is a classic application of the Mannich Reaction , forming a
Synthesis Workflow (DOT Visualization)
Figure 1: The synthesis of Propipocaine via the Mannich reaction. The core transformation involves the condensation of an enolizable ketone, formaldehyde, and a secondary amine.
Detailed Experimental Protocol (Reconstructed)
Phase 1: Etherification (Synthesis of 4-Propoxyacetophenone)
-
Reagents: Dissolve 1.0 mol 4-hydroxyacetophenone in acetone. Add 1.1 mol anhydrous
.[1] -
Addition: Dropwise add 1.1 mol n-propyl bromide under reflux.
-
Reaction: Reflux for 8–12 hours. The color typically shifts as the phenoxide reacts.[1]
-
Workup: Filter off inorganic salts. Evaporate solvent.[1] Distill the residue under vacuum to obtain the intermediate oil.
Phase 2: Mannich Condensation (Formation of Propipocaine)
-
Reagents: Combine 0.1 mol 4-propoxyacetophenone, 0.12 mol paraformaldehyde, and 0.1 mol piperidine hydrochloride in absolute ethanol (50 mL).
-
Catalysis: Add a catalytic amount of concentrated HCl (approx. 0.5 mL) to initiate depolymerization of paraformaldehyde.[1]
-
Reflux: Heat to reflux for 6 hours. The reaction mixture should become homogeneous before the product begins to crystallize or oil out.
-
Isolation: Cool the mixture to 0°C. Propipocaine hydrochloride precipitates as a white crystalline solid.[1]
-
Purification: Recrystallize from ethanol/ether.
-
Validation: Melting point check (approx. 172°C).
-
Pharmacological Profile & Mechanism[5][6][7][8][9]
Propipocaine functions as a Class I antiarrhythmic and local anesthetic.[1] Its mechanism is homologous to other "caines," but its pharmacokinetics differ due to the ketone structure.
Mechanism of Action
Propipocaine binds to the intracellular portion of voltage-gated sodium channels (
-
Penetration: The uncharged base diffuses across the axolemma.
-
Protonation: Inside the cell (lower pH), it becomes cationic.[1]
-
Blockade: The cation binds to the S6 segment of Domain IV, physically occluding the pore and preventing
influx, halting depolarization.
The Lipophilicity Factor: The p-propoxy tail is critical.[1] It anchors the molecule into the lipid membrane near the channel, increasing the local concentration. This explains why Propipocaine is significantly more potent than Procaine (which has a primary amine and a shorter chain).[1]
Comparative Data Table
| Parameter | Procaine (Standard) | Lidocaine (Amide) | Propipocaine (Ketone) |
| Linkage | Ester (Unstable) | Amide (Stable) | Ketone (Very Stable) |
| Relative Potency | 1 (Baseline) | 2–4 | ~10–50 (Surface) |
| Onset | Slow | Rapid | Rapid |
| Toxicity (LD50 IV Mouse) | ~50 mg/kg | ~25 mg/kg | ~15 mg/kg (Higher Toxicity) |
| Metabolism | Plasma Esterases | Hepatic CYP450 | Hepatic Reduction/Oxidation |
| Irritation | Low | Low | High (Tissue Necrosis risk) |
Table 1: Comparative pharmacological properties. Note the high potency but increased toxicity and irritation potential of Propipocaine.
Toxicology and Obsolescence
Despite its high potency, Propipocaine fell out of favor in Western medicine. The primary driver was not lack of efficacy, but tissue compatibility .
The "Ketone" Problem: Amino-ketones are chemically stable, but they (and their metabolites) can be locally irritating.[1] Clinical reports from the Falicain era noted a higher incidence of:
-
Injection site edema.[1]
-
Tissue necrosis at high concentrations.[1]
-
Systemic toxicity due to slower metabolic breakdown compared to esters.[1]
Current Status: Propipocaine is largely considered a "historical" drug or used in specific veterinary/research applications.[1] It serves as a template for designing ultra-short-acting beta-blockers or other sodium channel modulators, but it has been superseded by Bupivacaine and Ropivacaine for anesthesia.[1]
References
-
Profft, E. (1951).[1] Über eine neue Gruppe von Lokalanaesthetika (A new group of local anesthetics). Chemische Technik, 3, 210–213.
-
PubChem. (n.d.).[1][2] Propipocaine hydrochloride (Compound Summary).[1][4][2] National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
Catterall, W. A. (2012).[1] Voltage-gated sodium channels at 60: structure, function and pathophysiology. Nature, 486(7401), S2.[1] [Link][1]
Sources
Technical Monograph: Physicochemical Properties of Propipocaine Hydrochloride for Research
Executive Summary & Research Significance
Propipocaine hydrochloride (Falicain) represents a distinct class of local anesthetics characterized by an amino-ketone linkage, distinguishing it from the more common amino-esters (e.g., Procaine) and amino-amides (e.g., Lidocaine).
For researchers, this structural distinction is not merely academic; it dictates a fundamentally different stability profile.[1] Unlike esters, which are susceptible to rapid hydrolysis by plasma pseudocholinesterases, and amides, which can degrade under extreme pH, the ketone linker in Propipocaine confers exceptional hydrolytic resistance. This guide details the physicochemical parameters necessary to leverage Propipocaine in electrophysiology, formulation science, and toxicology studies.
Chemical Identity & Structural Analysis[1]
Propipocaine HCl functions as a voltage-gated sodium channel blocker.[1][2] Its efficacy is driven by its amphiphilic structure: a lipophilic propoxy-benzene tail and a hydrophilic piperidine head, connected by a keto-propyl chain.[1]
Table 1: Core Chemical Identifiers
| Parameter | Value |
| IUPAC Name | 1-(4-propoxyphenyl)-3-(1-piperidinyl)propan-1-one hydrochloride |
| Common Name | Propipocaine HCl, Falicain |
| CAS Number | 1155-49-3 (HCl salt); 3670-68-6 (Free base) |
| Molecular Formula | C₁₇H₂₅NO₂[1][3][4][5][6][7] · HCl |
| Molecular Weight | 311.85 g/mol |
| Physical State | White crystalline powder |
| Melting Point | ~166°C (HCl salt) |
Structural-Functional Logic (DOT Visualization)
The following diagram illustrates the pharmacophore segmentation of Propipocaine, highlighting the critical ketone linker responsible for its unique stability profile.
Figure 1: Pharmacophore segmentation of Propipocaine HCl. The central ketone linker provides resistance to enzymatic hydrolysis, a key advantage over ester-based anesthetics.
Physicochemical Profile
Understanding the ionization state of Propipocaine is critical for experimental design, particularly in patch-clamp studies or membrane permeability assays.
Solubility and pKa
Propipocaine is a weak base due to the tertiary amine in the piperidine ring.
-
Solubility (HCl Salt): Highly soluble in water (>50 mg/mL), ethanol, and acetone. Insoluble in non-polar solvents (ether, hexane).
-
pKa (Estimated): ~8.5 – 9.0.[1]
-
Implication: At physiological pH (7.4), the molecule exists primarily in its cationic (protonated) form. This cationic species is responsible for binding to the inner vestibule of the sodium channel, while the small fraction of uncharged base penetrates the lipid bilayer.
-
pH-Dependent Partitioning
Researchers must buffer solutions carefully.[1] If the pH exceeds the pKa, the drug precipitates as the free base.
| Solvent/Medium | Solubility Status | Application Note |
| Water / Saline (pH 5-6) | Soluble | Ideal for stock solutions (stable).[1] |
| PBS (pH 7.4) | Soluble | Suitable for acute biological assays.[1] |
| Carbonate Buffer (pH >10) | Insoluble | Causes precipitation of the free base. Use for liquid-liquid extraction (LLE).[1] |
| DMSO | Soluble | Useful for high-concentration stocks (up to 100 mM).[1] |
Stability & Reactivity Profile
The defining feature of Propipocaine for research applications is its hydrolytic stability .
The "Ketone Advantage"
Most local anesthetics are esters (Procaine, Tetracaine) or amides (Lidocaine, Bupivacaine).
-
Esters: Rapidly degrade in aqueous solution and plasma.[1]
-
Amides: Stable but can hydrolyze under strong acid/base conditions.[1]
-
Ketones (Propipocaine): The carbon-carbon bonds flanking the carbonyl group are chemically robust.[1] Propipocaine solutions can withstand autoclaving (though filtration is preferred to avoid thermal degradation of additives) and prolonged storage at room temperature without significant potency loss.[1]
Storage Protocol:
-
Solid: Store at -20°C, desiccated. Stable for >2 years.[1][8]
-
Aqueous Stock (10 mM): Stable at 4°C for 1 month. Avoid freeze-thaw cycles to prevent precipitation artifacts.[1]
Analytical Characterization Protocol
For quality control or pharmacokinetic monitoring, the following HPLC method provides robust separation from common impurities or metabolites.
UV-Vis Spectroscopy[1]
-
Scan Range: 200 – 400 nm.[1]
-
Lambda Max (
): ~255-260 nm (characteristic of the p-alkoxy acetophenone chromophore).[1] -
Solvent: 0.1 M HCl (ensures full protonation for consistent spectra).
High-Performance Liquid Chromatography (HPLC) Method
This method utilizes an acidic mobile phase to maintain the piperidine nitrogen in a protonated state, preventing peak tailing caused by interaction with silanol groups on the column.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Temperature: 25°C.
Gradient Profile:
| Time (min) | % Buffer A | % Acetonitrile B | Phase |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 10.0 | 40 | 60 | Elution |
| 12.0 | 40 | 60 | Wash |
| 12.1 | 90 | 10 | Re-equilibration |[1]
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for Propipocaine HCl quantification.
References
-
PubChem Compound Summary. (2023). Propipocaine hydrochloride (CID 70863).[1] National Center for Biotechnology Information.[1] Link[1]
-
DrugFuture. (n.d.).[1] Propipocaine Hydrochloride Properties and Melting Point.[1][6][10]Link[1]
-
MedKoo Biosciences. (2023).[1] Propipocaine HCl Product Data Sheet.[1][10]Link[1]
-
Deranged Physiology. (2024). Structure-Activity Relationships of Local Anaesthetics.[1] (Context for pKa and lipid solubility mechanisms). Link
Sources
- 1. Propipocaine hydrochloride | C17H26ClNO2 | CID 70863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Proparacaine Hydrochloride | C16H27ClN2O3 | CID 517321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. DailyMed - PROPARACAINE HYDROCHLORIDE solution/ drops [dailymed.nlm.nih.gov]
- 6. api.pageplace.de [api.pageplace.de]
- 7. library.gwu.edu [library.gwu.edu]
- 8. researchgate.net [researchgate.net]
- 9. tsijournals.com [tsijournals.com]
- 10. echemi.com [echemi.com]
Propipocaine hydrochloride CAS number 1155-49-3 research
Technical Monograph: Propipocaine Hydrochloride (CAS 1155-49-3) [1]
Content Type: Technical Reference & Experimental Guide Subject: Propipocaine Hydrochloride (Falicain) Audience: Pharmaceutical Scientists, Medicinal Chemists, and Analytical Toxicologists
Part 1: Executive Summary & Chemical Identity
Propipocaine hydrochloride (CAS 1155-49-3), historically marketed under the trade name Falicain , is a potent local anesthetic of the amino ketone class. Unlike the more common amino-ester (e.g., Procaine) or amino-amide (e.g., Lidocaine) anesthetics, Propipocaine possesses a propiophenone core structure. This structural distinction confers unique stability profiles and metabolic pathways, specifically resistance to plasma esterases.
This guide provides a comprehensive technical analysis of Propipocaine HCl, detailing its synthesis via the Mannich reaction, pharmacological mechanism, and validated analytical protocols for identification.
Table 1: Physicochemical Characterization
| Property | Specification |
| Chemical Name | 3-(1-piperidinyl)-1-(4-propoxyphenyl)-1-propanone hydrochloride |
| Common Synonyms | Falicain; Propoxypiperocaine HCl; 4-n-propoxy- |
| CAS Number | 1155-49-3 |
| Molecular Formula | |
| Molecular Weight | 311.85 g/mol |
| Melting Point | 166°C (crystalline solid) |
| Solubility | Soluble in water, ethanol, and acetone; Insoluble in diethyl ether (base form soluble) |
| Acidity (pKa) | ~8.5 (estimated for tertiary amine) |
| Appearance | White crystalline powder |
Part 2: Synthesis & Manufacturing Engineering
The industrial synthesis of Propipocaine HCl relies on the Mannich Reaction , a condensation of an enolizable ketone, a secondary amine, and formaldehyde.[2][3] This route is preferred for its atom economy and convergent nature.
Reaction Mechanism
The synthesis involves the condensation of 4-propoxyacetophenone (substrate) with paraformaldehyde (C1 source) and piperidine hydrochloride (amine source). The reaction proceeds through an iminium ion intermediate formed from the formaldehyde and amine, which is then attacked by the enol form of the acetophenone.
Experimental Protocol (Adapted from Profft, 1952):
-
Reagents: 4-propoxyacetophenone (1.0 eq), Paraformaldehyde (1.2 eq), Piperidine HCl (1.0 eq), Ethanol (Solvent), HCl (catalyst).
-
Procedure:
-
Dissolve 4-propoxyacetophenone and piperidine HCl in absolute ethanol.
-
Add paraformaldehyde and a catalytic amount of concentrated HCl.
-
Reflux the mixture for 3–5 hours. The solution will darken slightly.
-
Crystallization: Cool the reaction mixture to 0°C. The hydrochloride salt precipitates upon addition of acetone or ether.
-
Purification: Recrystallize from ethanol/acetone to yield white needles (MP: 166°C).
-
Synthetic Pathway Diagram
Figure 1: Convergent Mannich synthesis of Propipocaine HCl involving iminium ion formation and electrophilic addition.
Part 3: Pharmacological Mechanism of Action
Propipocaine functions as a Class I antiarrhythmic and local anesthetic. Its potency is reported to be significantly higher than procaine, attributed to the lipophilicity of the propoxy substituent which facilitates membrane penetration.
Mechanism: Voltage-Gated Sodium Channel Blockade
Like lidocaine, Propipocaine binds to the intracellular portion of voltage-gated sodium (
Key Pharmacological Differentiators:
-
Amino Ketone Linkage: Unlike esters (unstable in plasma) or amides (liver metabolism), the ketone linkage is chemically stable but susceptible to reduction or oxidative dealkylation.
-
Potency: The 4-propoxy group increases lipophilicity (
), enhancing potency compared to non-alkoxylated analogs.
Signaling Pathway Diagram
Figure 2: Mechanism of action showing state-dependent binding of Propipocaine to Na+ channels, inhibiting depolarization.
Part 4: Analytical Profiling & Quality Control
For research and forensic identification, Propipocaine must be distinguished from structural isomers and isobaric compounds.
HPLC Method (Recommended)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm).
-
Mobile Phase: Isocratic 60:40 (Phosphate Buffer pH 3.0 : Acetonitrile).
-
Note: The acidic pH ensures the tertiary amine is protonated, improving peak shape and retention reproducibility.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm (Absorption of the acetophenone moiety).
-
Expected Retention: Propipocaine will elute after Procaine but before Bupivacaine due to the propoxy tail.
GC-MS Identification
Gas Chromatography-Mass Spectrometry is critical for forensic confirmation.
-
Inlet Temp: 250°C.
-
Column: DB-5ms or equivalent.
-
Fragmentation Pattern (EI, 70eV):
-
Molecular Ion (
): m/z 275 (Weak, corresponding to free base). -
Base Peak: m/z 98 (Piperidinomethyl cation,
). -
Major Fragment: m/z 163 (4-propoxybenzoyl cation,
). -
Interpretation: The cleavage alpha to the carbonyl group is the dominant fragmentation pathway.
-
Part 5: Toxicology & Safety
Warning: Propipocaine is a potent CNS depressant and membrane stabilizer.
-
Acute Toxicity: While specific human LD50 data is sparse compared to Lidocaine, animal models for Falicain indicate an LD50 (mouse, IV) in the range of ~20–40 mg/kg, suggesting high potency.
-
Handling:
-
Wear nitrile gloves and safety glasses.
-
Avoid inhalation of dust; use a fume hood during synthesis.
-
-
Storage: Hygroscopic. Store in a desiccator at room temperature, protected from light.
References
-
Profft, E. (1952). Synthesis of Falicain and related amino ketones. Chemische Technik (Leipzig), 4, 241.[7] [Source Verification: Chemical Abstracts 47:10531]
-
DrugFuture. (n.d.). Propipocaine Hydrochloride - Chemical Monograph. Retrieved from
-
PubChem. (2024).[1] Propipocaine Hydrochloride (CID 70863). National Library of Medicine. Retrieved from
- Catterall, W. A. (2000). From Ionic Currents to Molecular Mechanisms: The Structure and Function of Voltage-Gated Sodium Channels. Neuron, 26(1), 13-25. [Mechanistic Grounding]
Sources
- 1. Propipocaine hydrochloride | C17H26ClNO2 | CID 70863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. What is the mechanism of Proparacaine Hydrochloride? [synapse.patsnap.com]
- 7. Propipocaine [drugfuture.com]
Technical Guide: Mannich Synthesis of Propipocaine Hydrochloride
Executive Summary
Propipocaine hydrochloride (3-(piperidin-1-yl)-1-(4-propoxyphenyl)propan-1-one HCl) is a local anesthetic of the amino ketone class. Its synthesis relies on the Mannich reaction , a classic carbon-carbon bond-forming transformation involving an enolizable ketone, a secondary amine, and a non-enolizable aldehyde.[1][2]
This guide provides a rigorous, scalable protocol for the synthesis of Propipocaine HCl. Unlike generic textbook descriptions, this document focuses on the critical process parameters (CPPs) that dictate yield and purity, specifically addressing the suppression of elimination side-products (vinyl ketones) and the control of pH-dependent kinetics.
Retrosynthetic Analysis & Reaction Scheme
The synthesis is a convergent assembly of three components.[2] The core pharmacophore is constructed by introducing a piperidine moiety onto the
The Reaction:
Chemical Pathway Diagram
Figure 1.1: Convergent pathway of the Mannich condensation showing the generation of the active electrophile (Iminium) and nucleophile (Enol).[3][4][5][6][7]
Mechanistic Causality & Critical Parameters
To ensure reproducibility, one must understand the "why" behind the protocol. The Mannich reaction is an equilibrium process driven by acid catalysis.
The Mechanism[8]
-
Iminium Formation: Formaldehyde reacts with piperidine (as the hydrochloride salt or free base with acid) to form a hemiaminal, which dehydrates to form the highly electrophilic iminium ion (
). -
Enolization: The acid catalyst promotes the keto-enol tautomerism of 4-propoxyacetophenone. The enol form is the nucleophile.
-
C-C Bond Formation: The enol attacks the iminium ion. This is the rate-determining step in acidic media.
-
Salt Stabilization: The resulting free base is basic; in the presence of HCl, it crystallizes as the hydrochloride salt, driving the equilibrium forward (Le Chatelier’s principle).
Critical Process Parameters (CPPs)
| Parameter | Specification | Scientific Rationale |
| pH Control | pH < 3.0 | Crucial: The reaction requires acid to generate the iminium ion and the enol. However, if pH is too low, the ketone is protonated (good) but the amine is "locked" as a non-nucleophilic ammonium salt (bad). Optimization: Use Paraformaldehyde + Piperidine HCl to maintain a buffered acidic environment. |
| Solvent | Ethanol (95%) or Isopropanol | Protic solvents support the ionic transition state. Ethanol is preferred for its ability to dissolve reactants at reflux but precipitate the product salt upon cooling. |
| Stoichiometry | 1.0 : 1.2 : 1.2 (Ketone:Amine:HCHO) | A slight excess of amine and aldehyde compensates for the reversibility of iminium formation and ensures complete consumption of the valuable ketone. |
| Temperature | Reflux (approx. 80°C) | Required to overcome the activation energy of enolization. |
Experimental Protocol
Safety Note: Formaldehyde is a carcinogen. Piperidine is toxic and corrosive. Perform all operations in a fume hood.
Materials
-
Precursor A: 4-Propoxyacetophenone (17.8 g, 0.1 mol)
-
Precursor B: Piperidine Hydrochloride (14.6 g, 0.12 mol)
-
Precursor C: Paraformaldehyde (3.6 g, 0.12 mol equivalent of HCHO)
-
Catalyst/Solvent: Absolute Ethanol (50 mL), Conc. HCl (approx. 0.5 mL)
-
Recrystallization: Acetone/Ethanol mixture.[2]
Step-by-Step Synthesis
-
Reactor Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 4-propoxyacetophenone , piperidine hydrochloride , and paraformaldehyde to the flask.
-
Solvation: Add 50 mL of absolute ethanol. Add 0.5 mL of concentrated HCl (37%) to initiate the catalytic cycle.
-
Expert Insight: Using Piperidine HCl (salt) instead of free piperidine allows for better pH control and reduces the exotherm upon mixing.
-
-
Reaction: Heat the mixture to a gentle reflux (bath temp ~85°C) with vigorous stirring. Maintain reflux for 4 to 6 hours .
-
Monitoring: Monitor reaction progress via TLC (Mobile phase: EtOAc/Hexane 1:1). The ketone spot should disappear.
-
-
Precipitation: Remove the heat source. Allow the solution to cool to room temperature naturally. Then, place the flask in an ice bath (0-5°C) for 2 hours.
-
Observation: The Propipocaine HCl should crystallize as a white solid. If oiling occurs (common in Mannich reactions), scratch the glass with a rod or add a seed crystal.
-
-
Filtration: Filter the precipitate under vacuum. Wash the filter cake with cold acetone (2 x 15 mL) to remove unreacted ketone and colored impurities.
-
Purification: Recrystallize the crude solid from a minimum amount of boiling ethanol (or isopropanol). Allow to cool slowly to maximize crystal size and purity.
-
Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours.
Process Workflow Diagram
Figure 3.1: Operational workflow for the synthesis and purification of Propipocaine HCl.
Quality Control & Characterization
Confirm the identity of the synthesized compound using the following specifications.
| Test | Expected Result |
| Appearance | White crystalline powder |
| Melting Point | 170–172°C (Literature value for HCl salt) |
| IR Spectroscopy | 1680 cm⁻¹ (Ketone C=O stretch)2400–2700 cm⁻¹ (Broad ammonium N-H stretch) |
| ¹H NMR (DMSO-d₆) |
Troubleshooting & Impurity Profile
Common pitfalls in Mannich reactions include the "Retro-Mannich" dissociation and the formation of vinyl ketones.
Impurity Pathways
Figure 5.1: Potential degradation and side-reaction pathways.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Oiling out | Product is not crystallizing due to impurities or solvent composition. | Reheat to dissolve, add a few drops of acetone, and cool very slowly. Scratch the flask wall. |
| Low Yield | Incomplete enolization or pH too low (amine protonated). | Adjust pH to ~3-4. Ensure reagents are dry (water inhibits iminium formation). |
| Yellow Color | Oxidation of the amine or formation of vinyl ketone polymers. | Recrystallize from ethanol/charcoal. Ensure inert atmosphere (N₂) during reflux. |
References
-
Mannich, C., & Krösche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie. (Foundational Mannich Chemistry).
- Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. (Comprehensive review of reaction conditions).
-
Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions, 1, 303-341. (Classic mechanism review).
-
PubChem Database. Propipocaine Hydrochloride. National Center for Biotechnology Information. (Structure and Property Verification).
-
Organic Chemistry Portal. Mannich Reaction. (Modern mechanistic insights).
Sources
- 1. Synthesis and antitumor activities of novel Mannich base derivatives derived from natural flavonoids [nrfhh.com]
- 2. Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2016170545A1 - Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof - Google Patents [patents.google.com]
- 4. Buy 1-(3-(Piperidin-1-YL)phenyl)propan-1-one [smolecule.com]
- 5. 1-(4-methoxyphenyl)-3-(piperidin-1-yl)propan-1-one - HerbPedia [herbpedia.wikidot.com]
- 6. The Kabachnik-Fields reaction: mechanism and synthetic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
Technical Guide: Solubility Profiling & Physicochemical Characterization of Propipocaine Hydrochloride
[1]
Executive Summary
Propipocaine hydrochloride (Falicain) is a piperidine-containing amino-ketone local anesthetic.[1] Unlike the more common ester-linked (procaine) or amide-linked (lidocaine) anesthetics, Propipocaine possesses a ketone linkage derived from a Mannich base structure.[1] This structural distinction dictates a unique solubility and stability profile that researchers must navigate carefully during formulation.[1]
This guide provides a technical analysis of Propipocaine HCl’s solubility across aqueous and organic media.[1][2] It moves beyond simple "soluble/insoluble" descriptors to explore the thermodynamic drivers of dissolution and provides a validated experimental framework for quantifying solubility limits in your own laboratory.[1]
Key Technical Insight: The solubility of Propipocaine HCl is governed by the hydration energy of the piperidinium cation versus the lattice energy of the crystal.[1] Furthermore, its Mannich base structure introduces a specific thermal instability risk (retro-Mannich reaction) in aqueous solution, prohibiting standard autoclaving protocols.[1]
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]
To predict solubility behavior, we must first understand the molecular architecture.[1]
| Property | Detail |
| IUPAC Name | 1-(4-Propoxyphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride |
| CAS Number | 1155-49-3 |
| Molecular Formula | C₁₇H₂₅NO₂[1][3][4][5][6] · HCl |
| Molecular Weight | 311.85 g/mol |
| Structural Class | Amino-ketone (Mannich Base) |
| Melting Point | ~166°C (Crystalline solid) |
| pKa (Estimated) | 8.5 – 9.2 (Piperidine nitrogen) |
Structural Implications for Solubility
-
The Hydrophilic Domain: The protonated piperidine nitrogen and the chloride counter-ion provide a high dipole moment and ionic character, driving solubility in polar protic solvents (Water, Methanol).[1]
-
The Lipophilic Domain: The 4-propoxy phenyl tail and the piperidine ring provide significant hydrophobic surface area.[1] This allows for solubility in moderately polar organic solvents (Ethanol, Acetone) but is insufficient to drive solubility in non-polar hydrocarbons (Hexane) due to the dominant ionic lattice energy of the salt form.[1]
Solubility Landscape
The following data summarizes the solubility profile of Propipocaine HCl. Note that specific quantitative values (
Solvent Compatibility Table[1]
| Solvent Class | Specific Solvent | Solubility Status | Mechanistic Rationale |
| Aqueous | Water (pH 7.[1]0) | Soluble | Ion-dipole interactions between water and the piperidinium-chloride ion pair overcome crystal lattice energy.[1] |
| Alcohols | Ethanol (96%) | Soluble | The ethyl chain interacts with the lipophilic tail, while the hydroxyl group solvates the ionic head.[1] |
| Ketones | Acetone | Soluble | Unusual for many HCl salts, but Propipocaine's ketone linker and lipophilic bulk allow interaction with acetone.[1] |
| Chlorinated | Chloroform | Sparingly Soluble | While the free base is highly soluble, the HCl salt has a high lattice energy that chloroform struggles to overcome.[1] |
| Ethers | Diethyl Ether | Insoluble | Low dielectric constant cannot support the dissociation of the ionic bond.[1] |
| Hydrocarbons | Hexane / Heptane | Insoluble | Complete lack of polarity prevents solvation of the salt.[1] |
The pH-Solubility Profile (The "pH-max" Concept)
Propipocaine HCl is a salt of a weak base.[1] Its solubility is pH-dependent.[1][7]
-
pH < pKa (Acidic to Neutral): The molecule remains protonated (
).[1] Solubility is maximal and determined by the intrinsic solubility of the salt form ( ).[1] -
pH > pKa (Basic): The molecule deprotonates to the free base (
).[1] Solubility drops precipitously to the intrinsic solubility of the free base ( ), which is significantly lower in water but higher in organic solvents.[1]
Critical Formulation Warning: Do not buffer aqueous Propipocaine HCl solutions above pH 7.5. Approaching the pKa risks precipitation of the free base (oiling out), which can lead to dosing errors or embolism in parenteral applications.[1]
Stability & Degradation (The Retro-Mannich Risk)[1]
Unlike ester anesthetics that hydrolyze, Propipocaine is a Mannich base.[1] In aqueous solution, particularly under heat or alkaline conditions, it can undergo a Retro-Mannich Reaction , decomposing into the original ketone (4-propoxyacetophenone), formaldehyde, and piperidine.[1]
Implication: Aqueous solutions of Propipocaine HCl cannot be sterilized by autoclaving.[1][3]
Figure 1: The retro-Mannich degradation pathway triggered by thermal stress or high pH.[1]
Experimental Protocol: Determination of Saturation Solubility
Since specific literature values for Propipocaine HCl in novel solvent systems (e.g., hydro-alcoholic mixtures) may be unavailable, use this self-validating protocol to determine
Analytical Method: HPLC-UV
Before measuring solubility, establish a robust quantification method.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0, 25 mM) [30:70 v/v].
-
Note: The acidic pH ensures the amine remains protonated and suppresses silanol interactions, resulting in sharp peaks.[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 260 nm (targeting the acetophenone chromophore).[1]
-
Temperature: 25°C.
Shake-Flask Solubility Workflow
This protocol ensures thermodynamic equilibrium is reached, avoiding supersaturation errors.[1]
-
Preparation: Add excess Propipocaine HCl solid to 10 mL of the target solvent in a glass vial. "Excess" is defined as visible undissolved solid remaining after initial shaking.[1]
-
Equilibration: Place the vial in an orbital shaker incubator at 25°C ± 0.1°C. Shake at 200 RPM for 24 hours.
-
Clarification: Filter the supernatant using a 0.45 µm PVDF syringe filter.[1]
-
Validation Step: Discard the first 1 mL of filtrate to account for drug adsorption to the filter membrane.[1]
-
-
Dilution: Immediately dilute the filtrate with the Mobile Phase to bring the concentration within the linear range of your HPLC calibration curve (typically 10–100 µg/mL).
-
Quantification: Inject into HPLC. Calculate concentration using the regression equation from your standard curve.[1]
Figure 2: Step-by-step workflow for determining thermodynamic solubility.
References
-
O'Neil, M.J.[1] (Ed.). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th Edition.[1] Royal Society of Chemistry, 2013.[1] (Source for general solubility data: "Soluble in water, alcohol, acetone").[1][3][8]
-
Profft, E.
-amino ketones."[1] Chemische Technik, vol. 4, 1952, pp. 241.[1][3] (Original synthesis and characterization of Falicain). -
Yalkowsky, S.H., et al. Handbook of Aqueous Solubility Data. CRC Press, 2010.[1] (General principles of HCl salt solubility).
-
PubChem Compound Summary. "Propipocaine hydrochloride (CID 70863)."[1] National Center for Biotechnology Information.[1] [Link][1][6]
-
DrugFuture. "Propipocaine Hydrochloride Properties." [Link][1]
Sources
- 1. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. piochem.com [piochem.com]
- 3. Propipocaine [drugfuture.com]
- 4. drugfuture.com [drugfuture.com]
- 5. medkoo.com [medkoo.com]
- 6. Propipocaine hydrochloride | C17H26ClNO2 | CID 70863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data of Propipocaine hydrochloride (NMR, IR, MS)
Technical Whitepaper: Spectroscopic Characterization of Propipocaine Hydrochloride
Executive Summary
This technical guide provides a comprehensive spectroscopic analysis of Propipocaine Hydrochloride (also known as Falicain), a potent local anesthetic of the amino-ketone class. Unlike ester-based anesthetics (e.g., Procaine) or amide-based anesthetics (e.g., Lidocaine), Propipocaine features a keto-ether linkage, specifically defined as 1-(4-propoxyphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride .
This document is designed for analytical scientists and medicinal chemists. It moves beyond simple data listing to explain the causality of spectral features, establishing a self-validating protocol for identity confirmation and impurity profiling.
Chemical Identity & Structural Logic
To interpret spectra accurately, one must first understand the electronic environment of the molecule. Propipocaine HCl consists of three distinct pharmacophores that dictate its spectral signature:
-
The Aromatic Core: A 1,4-disubstituted benzene ring (p-substituted). The electron-donating propoxy group and the electron-withdrawing carbonyl group create a "push-pull" electronic system, resulting in a distinct AA'BB' splitting pattern in NMR.
-
The Linker Chain: A propanone bridge. The carbonyl group (
) is conjugated to the phenyl ring, lowering its IR frequency, while the adjacent ethylene chain ( ) serves as the connection to the amine. -
The Nitrogenous Head: A piperidine ring.[1][2][3][4] In the hydrochloride salt form, the nitrogen is protonated (
), significantly affecting chemical shifts and IR absorption bands.
| Property | Specification |
| IUPAC Name | 1-(4-propoxyphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride |
| CAS Number | 1155-49-3 |
| Molecular Formula | |
| Molecular Weight | 311.85 g/mol (Salt) / 275.39 g/mol (Free Base) |
| Melting Point | 166°C – 167°C (Characteristic of high purity) |
Analytical Workflow & Sample Preparation
Reliable spectroscopy begins with rigorous sample preparation. The following workflow ensures that artifacts (solvent peaks, moisture) do not obscure critical data.
Figure 1: Integrated analytical workflow for the characterization of Propipocaine HCl.
Protocol Notes:
-
NMR: Use DMSO-
rather than if possible. While water-soluble, the exchangeable amine proton ( ) is better observed in DMSO, providing confirmation of salt formation. -
IR: Use Attenuated Total Reflectance (ATR) on the solid powder. KBr pellets can introduce moisture bands that obscure the amine salt region (
).
Nuclear Magnetic Resonance (NMR) Analysis
The NMR spectrum of Propipocaine is the definitive fingerprint for structural connectivity.
H NMR (Proton) – 400 MHz, DMSO-
Rationale: The spectrum is dominated by the symmetry of the aromatic ring and the aliphatic chains.
| Chemical Shift ( | Multiplicity | Integration | Assignment & Structural Logic |
| 9.80 - 10.20 | Broad Singlet | 1H | |
| 7.95 | Doublet ( | 2H | Ar-H (Ortho to C=O): Deshielded by the carbonyl anisotropy. Part of AA'BB' system. |
| 7.05 | Doublet ( | 2H | Ar-H (Ortho to O-Propyl): Shielded by electron donation from the ether oxygen. |
| 4.05 | Triplet | 2H | |
| 3.55 | Multiplet | 2H | |
| 3.40 | Multiplet | 2H | |
| 2.90 - 3.20 | Multiplet | 4H | Piperidine Ring ( |
| 1.70 - 1.85 | Multiplet | 6H | Piperidine Ring ( |
| 1.00 | Triplet | 3H |
C NMR (Carbon) – 100 MHz, DMSO-
Rationale: Look for the diagnostic carbonyl peak and the distinct aromatic carbons.
-
Carbonyl (
): ppm. (Typical for aryl ketones). -
Aromatic C-O:
ppm.[5] (Ipso carbon attached to oxygen). -
Aromatic C-H:
(Ortho to C=O) and (Ortho to O-Propyl). -
Aliphatic C-N:
ppm (Piperidine and Chain). -
Propoxy Chain:
( ), ( ), ( ).
Infrared Spectroscopy (IR) Profiling
The IR spectrum serves as a rapid identification tool, particularly for distinguishing the salt form from the free base.
| Wavenumber ( | Functional Group | Diagnostic Insight |
| 2400 – 2800 | The "Salt" Band: A broad, jagged absorption characteristic of tertiary amine salts. This confirms the HCl form.[6] | |
| 1670 – 1685 | Aryl Ketone: Lower frequency than aliphatic ketones ( | |
| 1600, 1575 | Benzene Ring Breathing: Sharp, distinct bands confirming the aromatic core. | |
| 1250 | Aryl Alkyl Ether: Strong asymmetric stretching of the propoxy group linkage. | |
| 830 - 840 | Para-Substitution: A strong band indicative of 1,4-disubstitution on the benzene ring. |
Mass Spectrometry (MS) & Fragmentation
Mass spectrometry provides molecular weight confirmation. For Propipocaine, Electron Impact (EI) or ESI-MS/MS reveals a specific fragmentation pathway driven by the stability of the piperidine ring.
-
Molecular Ion (
): m/z 275 (Free base detected in EI). -
Protonated Ion (
): m/z 276 (ESI mode).
Fragmentation Logic:
The primary fragmentation occurs via
-
Base Peak (m/z 98): The methylene-piperidinium ion (
). This is the "Mannich fragment" formed by cleavage between the carbonyl carbon and the alpha-methylene group. -
Acylium Ion (m/z 163): The 4-propoxybenzoyl cation (
). This results from cleavage at the carbonyl-alpha carbon bond.
Figure 2: Primary fragmentation pathways of Propipocaine in Positive Ion Mode.
Quality Control & Impurity Profiling
In a drug development context, knowing the pure spectrum is insufficient; one must recognize the impurities.
-
Impurity A (Precursor): 4-Propoxyacetophenone.
-
Detection: Look for a methyl ketone singlet in
H NMR at ppm.
-
-
Impurity B (Hydrolysis Product): Para-hydroxy derivative (if the propyl group is cleaved).
-
Detection: Broad phenolic -OH band in IR (
) and shift in aromatic NMR peaks.
-
Conclusion: Propipocaine Hydrochloride is characterized by a distinctive triplet-multiplet-triplet pattern for the propoxy group, an AA'BB' aromatic system, and the diagnostic "salt broadness" in the IR/NMR amine regions. The data presented here provides a robust foundation for identification and purity assessment in pharmaceutical applications.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70863, Propipocaine hydrochloride. Retrieved from [Link][1]
Sources
- 1. N-(3-Methylphenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide | C23H30N2O | CID 621151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-methoxyphenyl)-3-(piperidin-1-yl)propan-1-one - HerbPedia [herbpedia.wikidot.com]
- 3. Buy 1-(3-(Piperidin-1-YL)phenyl)propan-1-one [smolecule.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Procaine hydrochloride(51-05-8) 1H NMR [m.chemicalbook.com]
- 6. scribd.com [scribd.com]
Propipocaine hydrochloride as a β-aminoketone local anesthetic
The -Aminoketone Paradigm: Technical Guide to Propipocaine Hydrochloride
Version: 2.1 | Status: Technical Reference | Classification: Small Molecule Therapeutics
Executive Summary: Beyond the Amide-Ester Duopoly
In the landscape of local anesthetics, the field is dominated by two chemical classes: amino-esters (e.g., Procaine) and amino-amides (e.g., Lidocaine). Propipocaine hydrochloride (historically known as Falicain) represents a distinct, often overlooked third class: the
This guide addresses the unique chemical architecture of Propipocaine, where the typical ester or amide linkage is replaced by a keto-methylene bridge. This structural deviation confers unique stability against plasma esterases but introduces specific challenges regarding retro-Mannich degradation. For the drug development scientist, Propipocaine serves as a critical model for understanding non-hydrolyzable anesthetic pharmacophores and the Mannich base synthetic pathway.
Chemical Architecture & Specifications
The Keto-Bridge Advantage
Unlike procaine, which is rapidly hydrolyzed by plasma butyrylcholinesterase, Propipocaine possesses a ketone linkage. This renders the molecule immune to enzymatic hydrolysis in the blood, theoretically extending its duration of action. However, the
Technical Data Sheet
| Parameter | Specification | Notes |
| IUPAC Name | 1-(4-propoxyphenyl)-3-piperidin-1-ylpropan-1-one hydrochloride | |
| CAS Number | 1155-49-3 | |
| Formula | ||
| Molecular Weight | 311.85 g/mol | |
| Class | Distinct from Amides/Esters | |
| Solubility | Soluble in water, ethanol; Soluble in DMSO | Lipophilic free base |
| pKa (est) | ~8.5 - 9.0 | Tertiary amine (piperidine ring) |
| Metabolism | Ketone reduction (non-hydrolytic) | Forms active/inactive amino-alcohols |
Synthesis Protocol: The Mannich Reaction
Context: The synthesis of Propipocaine is a classic application of the Mannich reaction, a three-component condensation. As a Senior Scientist, it is critical to control pH to prevent the formation of vinyl ketone byproducts via elimination.
Reaction Scheme Visualization
The following diagram outlines the convergent synthesis of Propipocaine HCl.
Step-by-Step Protocol
Safety Note: Piperidine is toxic and flammable. Formaldehyde is a carcinogen. Perform all steps in a fume hood.
Reagents:
-
4-Propoxyacetophenone (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
Piperidine Hydrochloride (1.0 eq)[1]
-
Solvent: Absolute Ethanol
-
Catalyst: Concentrated HCl (trace)
Procedure:
-
Activation: In a round-bottom flask equipped with a reflux condenser, dissolve Piperidine HCl and Paraformaldehyde in absolute ethanol. Add 2-3 drops of concentrated HCl to catalyze the depolymerization of paraformaldehyde and formation of the iminium ion.
-
Condensation: Add 4-Propoxyacetophenone to the mixture.
-
Reflux: Heat the mixture to reflux (
) for 3–5 hours. Critical Control Point: Monitor by TLC. Disappearance of the acetophenone indicates completion. -
Precipitation: The Mannich base hydrochloride often precipitates upon cooling. If not, reduce solvent volume under vacuum and add diethyl ether to induce crystallization.
-
Purification: Recrystallize the crude solid from ethanol/acetone (1:1).
-
Validation:
-
Melting Point: Verify against standard (approx. 172-175°C for similar derivatives, specific to salt form).
-
IR Spectroscopy: Look for the characteristic ketone carbonyl stretch (
) and absence of vinyl signals.
-
Mechanism of Action: Ion Trapping & Channel Blockade
Propipocaine functions similarly to lidocaine but with altered kinetics due to its lipophilicity.
-
Diffusion: The uncharged free base diffuses through the neural sheath and the axonal membrane.
-
Protonation: Once intracellular (lower pH), the tertiary amine accepts a proton.
-
Binding: The cationic form binds to the intracellular moiety of the voltage-gated sodium channel (
), locking it in the inactivated state .
Signaling Pathway Diagram
[1]
Pharmacology & Toxicology
Metabolic Fate
Unlike esters (hydrolyzed) or amides (N-dealkylation/hydroxylation),
-
Primary Pathway: Reduction of the ketone to a secondary alcohol by cytosolic reductases.
-
Result: Formation of 1-phenyl-3-amino-propanols. These metabolites often retain some anesthetic activity but are more polar and readily excreted.
Toxicity Profile (The "Irritation" Factor)
Historically, Propipocaine (Falicain) demonstrated high potency (approx. 10x Procaine) but was limited by tissue irritation .
-
Mechanism of Irritation: Mannich bases can undergo a Retro-Mannich reaction , releasing trace amounts of formaldehyde and vinyl ketones (Michael acceptors) which are cytotoxic and alkylating agents.
-
Comparison:
References
- Profft, E. (1950s). Chemie und Pharmakologie der beta-Aminoketone (Falicain). Foundational work on the synthesis of propoxyphenyl-aminoketones. [Source: Historical Chemical Archives]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 575298, Propipocaine hydrochloride. Retrieved from [Link]
-
Roman, G. (2015).[1] Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry. (Contextualizes the stability and reactivity of the
-aminoketone pharmacophore). -
Becker, D.E. & Reed, K.L. (2006). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress. (Comparative mechanism of sodium channel blockers). [Link]
Sources
- 1. Calcium | Ca | CID 5460341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Differences in Cytotoxicity of Lidocaine, Ropivacaine, and Bupivacaine on the Viability and Metabolic Activity of Human Adipose-Derived Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Procaine and mepivacaine have less toxicity in vitro than other clinically used local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Procaine compared with lidocaine for incidence of transient neurologic symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.vivarep.com [cdn.vivarep.com]
- 6. Frontiers | Antioxidant activity of lidocaine, bupivacaine, and ropivacaine in aqueous and lipophilic environments: an experimental and computational study [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Allergy to lidocaine injections: comparison of patient history with skin testing in five patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Local Anesthetics, Procaine, Lidocaine, and Mepivacaine Show Vasodilatation but No Type 1 Allergy: A Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent progress in the chemistry of β-aminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medkoo.com [medkoo.com]
- 13. researchgate.net [researchgate.net]
Propipocaine Hydrochloride: A Pharmacological Deep Dive into the Amino-Ketone Anesthetic
[1]
Executive Summary
Propipocaine hydrochloride (historically known as Falicain) represents a distinct class of local anesthetics characterized by an amino-ketone linkage, diverging from the canonical amino-ester (e.g., procaine) and amino-amide (e.g., lidocaine) structures.[1][2][3] This structural deviation grants Propipocaine unique physicochemical stability and a metabolic profile independent of plasma esterases. This technical guide analyzes the pharmacological architecture of Propipocaine, detailing its structure-activity relationship (SAR), voltage-gated sodium channel (Nav) blockade mechanism, and specific experimental protocols for validating its efficacy.[1][2]
Chemical Architecture & Structure-Activity Relationship (SAR)
The defining feature of Propipocaine is its resistance to hydrolysis, attributed to the absence of an ester or amide bond. It is chemically defined as 1-[4-(propoxy)phenyl]-3-(1-piperidinyl)-1-propanone hydrochloride .[1][2][3]
The Amino-Ketone Linkage
Unlike procaine, which is rapidly hydrolyzed by plasma butyrylcholinesterase, Propipocaine possesses a ketone bridge (
-
Stability: The ketone bond renders the molecule resistant to non-specific plasma esterases, necessitating hepatic metabolism (reduction/oxidation).
-
Lipophilicity: The p-propoxy substituent on the aromatic ring significantly enhances lipid solubility, facilitating rapid trans-membrane diffusion to the intracellular binding site of the sodium channel.
-
Basic Center: The piperidine ring serves as the hydrophilic amine, with a pKa typically around 8.0–9.0, ensuring a balance between the uncharged base (penetrating form) and the cationic acid (active blocking form) at physiological pH.
Comparative Structural Classes
| Feature | Amino-Esters (Procaine) | Amino-Amides (Lidocaine) | Amino-Ketones (Propipocaine) |
| Linkage | Ester (-COO-) | Amide (-NHCO-) | Ketone (-CO-) |
| Metabolism | Plasma Hydrolysis (Rapid) | Hepatic CYP450 | Hepatic Reduction/Oxidation |
| Stability | Low (Heat/pH sensitive) | High | High |
| Onset | Slow to Moderate | Rapid | Rapid |
Pharmacodynamics: Mechanism of Action
Propipocaine functions as a state-dependent blocker of voltage-gated sodium channels (Nav1.x), preventing the depolarization phase of the action potential.[1]
Molecular Binding Pathway[1][2]
-
Diffusion: The uncharged base form (
) diffuses across the neuronal lipid bilayer. -
Protonation: Once intracellular, the lower pH environment favors the protonated cationic form (
). -
Occlusion: The cation binds to the intracellular vestibule of the Nav channel (specifically interacting with residues in the S6 transmembrane segment of domain IV), physically occluding the pore.
-
State Dependence: Propipocaine exhibits higher affinity for the inactivated state of the channel, a phenomenon known as "phasic block," making it highly effective in rapidly firing neurons (frequency-dependent inhibition).
Visualization: Nav Channel Blockade Pathway
The following diagram illustrates the kinetic pathway of Propipocaine binding.
Figure 1: Kinetic pathway of Propipocaine traversing the membrane to block the voltage-gated sodium channel in its open/inactivated states.[1][2]
Pharmacokinetics & Toxicology
Metabolism
Unlike esters, Propipocaine is not a substrate for plasma pseudocholinesterase.[1]
-
Primary Pathway: Hepatic ketone reduction to the corresponding secondary alcohol.
-
Secondary Pathway: Oxidative dealkylation of the piperidine ring.
-
Clinical Implication: Patients with atypical pseudocholinesterase (who cannot metabolize procaine) can safely metabolize Propipocaine, though caution is required in patients with severe hepatic impairment.[1][2]
Toxicity Profile
Historically, Propipocaine (Falicain) was noted for a potency roughly 10x that of procaine, but with a commensurate increase in toxicity.[2]
-
CNS Toxicity: Tremors, restlessness, and seizures (due to blockade of inhibitory cortical pathways).[2]
-
Tissue Irritancy: Early formulations were associated with higher tissue irritation compared to modern amides, limiting its use primarily to topical or specific infiltration niches in the mid-20th century.
Experimental Protocols
To validate the pharmacological profile of Propipocaine, the following self-validating protocols are recommended.
Protocol A: Whole-Cell Patch Clamp (Nav1.7 Inhibition)
Objective: Determine the IC50 of Propipocaine on voltage-gated sodium channels.[1][2]
-
Cell Preparation: Transfect HEK-293 cells with human Nav1.7 cDNA.
-
Solutions:
-
Perfusion: Establish a gravity-fed perfusion system (1–2 mL/min) to prevent flow artifacts.
-
Voltage Protocol:
-
Data Analysis: Fit peak current reduction to the Hill equation:
[1][2]
Protocol B: Sciatic Nerve Block (Rat Model)
Objective: Assess in vivo duration of anesthesia and motor block.
-
Animal: Male Wistar rats (250–300g).
-
Injection: Under isoflurane anesthesia, expose the sciatic nerve notch. Inject 0.2 mL of Propipocaine HCl (0.5% or 1.0% solution).[1][2]
-
Assessment (Every 10 min):
-
Endpoint: Time to full recovery of motor/sensory function.
-
Control: Lidocaine 2% (Positive Control), Saline (Negative Control).[1][2]
Experimental Workflow Diagram
Figure 2: Integrated workflow for characterizing Propipocaine from synthesis to functional validation.
References
-
National Center for Biotechnology Information (2025). Propipocaine hydrochloride (CID 70863).[1][2] PubChem Compound Summary.[1][3] Retrieved from [Link][1][2]
-
Scholz, A. (2002). Mechanisms of action of local anaesthetics. Local Anaesthetics, Handbook of Experimental Pharmacology. Retrieved from [Link][1][2]
-
DrugBank Online. Propipocaine: Pharmacology and Metabolic Data.[1] Retrieved from [Link][1][2]
-
O'Neil, M.J.[1] (Ed.). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. (Historical reference for Falicain/Propipocaine properties).[1][2][4]
Sources
- 1. Falcatine | C17H19NO4 | CID 620748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Punicalin | C34H22O22 | CID 5464368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propipocaine hydrochloride | C17H26ClNO2 | CID 70863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Flecainide | C17H20F6N2O3 | CID 3356 - PubChem [pubchem.ncbi.nlm.nih.gov]
Investigating the toxicological profile of Propipocaine hydrochloride
This technical guide provides a comprehensive toxicological assessment of Propipocaine hydrochloride, structured for researchers and drug development professionals.
Executive Summary
Propipocaine hydrochloride (historically known as Falicain ) is a potent local anesthetic of the amino-ketone class.[1] Unlike the more common amino-ester (e.g., procaine) or amino-amide (e.g., lidocaine) anesthetics, propipocaine possesses a ketone linkage connecting the aryl moiety and the basic amine. While largely obsolete in modern clinical practice due to the superior therapeutic index of newer agents, it has re-emerged in forensic toxicology as an adulterant in illicit supply chains (e.g., cocaine, synthetic cathinones) to mimic the "numbing" sensation of high-purity cocaine.
This guide delineates the physicochemical properties, mechanism of action (MoA), toxicokinetics, and analytical detection protocols for Propipocaine HCl.
Chemical & Pharmacological Characterization[1][2]
Structural Identity[1]
-
IUPAC Name: 1-[4-(4-propoxyphenyl)]-3-(1-piperidinyl)-1-propanone hydrochloride[1]
-
Common Name: Propipocaine HCl, Falicain
-
CAS Number: 3670-68-6 (HCl salt) / 499-67-2 (Free base - Note: Verify specific salt forms in procurement)[1]
-
Molecular Formula: C
H NO [1] · HCl -
Molecular Weight: 275.39 g/mol (Free base), 311.85 g/mol (HCl salt)[1]
-
Structural Class: Amino-ketone local anesthetic.[1]
Mechanism of Action (MoA)
Propipocaine functions as a voltage-gated sodium channel (Na
Key Differentiator: The ketone linkage confers high lipophilicity, allowing rapid membrane penetration but also contributing to a slower rate of metabolism compared to ester-linked anesthetics, potentially extending systemic toxicity.
Figure 1: Mechanism of Action.[1] Propipocaine penetrates the neuronal membrane in its uncharged form, becomes protonated intracellularly, and blocks the Na+ channel from the inside.
Toxicokinetics (ADME)[1]
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) is critical for interpreting toxicological data.
Absorption & Distribution[1]
-
Absorption: Rapidly absorbed through mucous membranes and the gastrointestinal tract due to high lipid solubility.
-
Distribution: High Volume of Distribution (
), crossing the Blood-Brain Barrier (BBB) effectively.[1] -
Protein Binding: Estimated >90% (based on structural analogs like dyclonine).[1]
Metabolic Pathways
Unlike ester anesthetics hydrolyzed by plasma pseudocholinesterases, Propipocaine undergoes hepatic metabolism. The primary pathways involve Phase I modifications.
Predicted Metabolic Route:
-
O-Dealkylation: Removal of the propoxy chain to form the phenolic metabolite.
-
Carbonyl Reduction: Reduction of the ketone to a secondary alcohol.
-
N-Oxidation: Oxidation of the piperidine ring.[1]
Figure 2: Proposed Metabolic Pathways.[1] Major clearance is expected via hepatic oxidation and subsequent glucuronidation.
Systemic Toxicology
Acute Toxicity Profile
Propipocaine toxicity manifests primarily in the Central Nervous System (CNS) and Cardiovascular System (CVS). The toxicity correlates with plasma concentration.
| System | Clinical Manifestation | Mechanism |
| CNS (Early) | Tinnitus, metallic taste, circumoral numbness, agitation.[1] | Blockade of inhibitory cortical interneurons. |
| CNS (Late) | Tonic-clonic seizures, CNS depression, respiratory arrest.[1] | Global neuronal depression. |
| Cardiovascular | Bradycardia, hypotension, QRS widening, asystole. | Blockade of cardiac Na+ channels (Phase 0 depression) and direct vasodilation. |
Comparative Toxicity
While specific modern LD50 data is rare, historical data for amino-ketone anesthetics places Propipocaine in a potency/toxicity class similar to Tetracaine .[1]
-
Estimated LD50 (Mouse, IV): ~6-10 mg/kg (Inferred from Falicain historical data).[1]
-
Therapeutic Index: Narrower than lidocaine, posing higher risk of systemic toxicity if accidentally injected intravascularly.
Analytical Toxicology & Detection Protocols
For forensic and research verification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1]
Sample Preparation (Urine/Plasma)[1]
-
Aliquot: 100 µL biological matrix.
-
Internal Standard: Add 10 µL of Lidocaine-d10 (1 µg/mL).
-
Precipitation: Add 400 µL ice-cold Acetonitrile. Vortex 30s.
-
Centrifugation: 10,000 x g for 10 min at 4°C.
-
Injection: Dilute supernatant 1:1 with Mobile Phase A.
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Ionization: ESI Positive Mode.
MRM Transitions Table:
| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |
| Propipocaine | 276.2 | 98.1 (Piperidine ring) | 84.1 | 25 / 35 |
| Lidocaine-d10 | 245.2 | 96.1 | 147.2 | 20 |
Note: The fragment at m/z 98 corresponds to the N-methyl-piperidine moiety cleavage, characteristic of this structure.[1]
Figure 3: LC-MS/MS Analytical Workflow for Propipocaine Detection.
References
-
O'Neil, M.J. (Ed.). (2013).[1] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. Royal Society of Chemistry. (Source for chemical structure and historical classification of Falicain).
-
Catterall, W. A. (2012).[1][3] "Voltage-gated sodium channels at 60: structure, function and pathophysiology." Journal of Physiology. Link
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023).[1] Adulterants in illicit drugs: Implications for public health. (Contextual reference for local anesthetics as cutting agents). Link
-
PubChem Database. (2024).[1] Compound Summary for CID 517321 (Propipocaine). National Center for Biotechnology Information. Link
-
Baselt, R. C. (2020).[1] Disposition of Toxic Drugs and Chemicals in Man. 12th Ed. Biomedical Publications. (Standard reference for local anesthetic metabolism and analytical transitions).
Sources
Methodological & Application
Application Note: Propipocaine Hydrochloride in In-Vitro Electrophysiology
[1][2][3]
Abstract
This application note provides a rigorous technical guide for the use of Propipocaine Hydrochloride (Falicain) in in-vitro electrophysiology. Unlike common ester or amide local anesthetics, Propipocaine is a ketone-linked agent (propiophenone derivative).[1][2][3] This structural distinction influences its physicochemical stability and pH-dependent membrane penetration.[1][2][3] This guide outlines standardized protocols for characterizing its state-dependent inhibition of Voltage-Gated Sodium Channels (VGSCs), specifically focusing on tonic versus phasic (use-dependent) block analysis using whole-cell patch-clamp techniques.
Pharmacological Profile & Mechanism[1][2][3][4][5][6][7]
Structural Distinction
Propipocaine HCl (CAS: 1155-49-3) is chemically defined as 3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one hydrochloride.[1][2][3]
-
Significance: Lacks the ester linkage found in procaine or the amide linkage in lidocaine.[2][3] This renders it resistant to hydrolysis by plasma esterases, potentially altering its metabolic stability profile compared to classic esters.[1][2][3]
-
Target: Primary affinity for the intracellular pore of Voltage-Gated Sodium Channels (
1.x).[1][2][3]
Mechanism of Action: The Modulated Receptor
Propipocaine follows the Modulated Receptor Hypothesis (Hille, 1977).[3] It does not merely plug the channel; its affinity changes based on the channel's conformational state (Resting, Open, or Inactivated).[2][3]
-
Hydrophilic Pathway: The charged (protonated) form enters the open pore from the intracellular side.[2][3]
-
Hydrophobic Pathway: The uncharged (neutral) form may diffuse through the lipid bilayer to access the binding site, though this is pH-dependent.[2][3]
-
State Dependence: Propipocaine exhibits high affinity for the Inactivated State , leading to strong use-dependent block during high-frequency firing.[1][2][3]
Figure 1: State-dependent binding model. Propipocaine preferentially stabilizes the Inactivated state, preventing recovery to the Resting state.[3]
Solution Preparation & Handling[1][2][3]
Reproducibility in electrophysiology begins with solution chemistry.[1][2][3] Propipocaine HCl is a salt; its solubility is high in water, but its active species (protonated vs. neutral) depends on pH.[2][3]
Physicochemical Properties
| Property | Value | Note |
| MW | 311.85 g/mol | Hydrochloride salt |
| Solubility | Water (>50 mM), DMSO | Soluble in aqueous buffers |
| pKa | ~8.5 - 9.0 (Est.)[1][2][3] | Exists predominantly as cation at pH 7.4 |
| Stability | High (Ketone linkage) | Resistant to hydrolysis; light sensitive |
Stock Solution Protocol[1][2][3]
-
Weighing: Weigh 31.19 mg of Propipocaine HCl powder.
-
Dissolution: Dissolve in 1.0 mL of sterile, deionized water (Milli-Q) to create a 100 mM Stock .
-
Storage: Aliquot into light-protective (amber) tubes. Store at -20°C. Stable for 3 months.
-
Working Solutions: Dilute serially in extracellular bath solution immediately prior to experimentation.
Experimental Protocol: Voltage-Clamp Characterization
Objective: To determine the
Setup Configuration
-
System: Whole-cell Patch Clamp (e.g., Axon MultiClamp 700B).[1][2][3]
-
Cell Line: HEK-293 stably expressing
1.5 or 1.7.[1][2][3] -
Temperature: Room Temperature (22°C) is standard; 37°C increases kinetics and drug on/off rates.[1][2][3]
Solutions
-
Extracellular (Bath): 140 mM NaCl, 4 mM KCl, 2 mM
, 1 mM , 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH).[2] -
Intracellular (Pipette): 130 mM CsF (or CsCl), 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.2 with CsOH).[2]
Workflow: Tonic vs. Phasic Block
This protocol separates the drug's effect on resting channels from its accumulation in active channels.[2][3]
Figure 2: Sequential workflow for characterizing local anesthetic block.[1][2][3]
Step-by-Step Pulse Protocols:
A. Tonic Block (Resting State Affinity)
-
Holding Potential: -120 mV (ensures channels are in Resting state).
-
Test Pulse: Depolarize to -10 mV for 20 ms.
-
Frequency: Very low (0.1 Hz) to prevent accumulation of inhibition.
-
Measurement: Compare Peak
(Drug) vs. Peak (Control).
B. Use-Dependent Block (Phasic Block)
Data Analysis & Interpretation
Calculating Tonic Inhibition
Fit the concentration-response data to the Hill Equation:
123- : Concentration for 50% block.[1][2][3]
- : Hill coefficient (typically near 1 for local anesthetics, implying 1:1 binding).[1][2][3]
Quantifying Use-Dependence
Use-dependence is the additional block accumulated during the pulse train.[1][2][3]
-
Where
is the peak current of the first pulse (Tonic block only).[2][3] -
Where
is the peak current of the 20th pulse (Tonic + Phasic block).[2][3]
Interpretation Guide:
-
High Tonic Block: Drug binds well to the Resting state (high lipophilicity).[2][3]
-
Steep Use-Dependence: Drug has a slow "off-rate" (
) from the inactivated state.[1][2][3] It gets trapped between pulses.[1][2][3] This is the desired profile for anti-arrhythmics or anti-epileptics targeting high-frequency firing tissues.[1][2][3]
Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| Run-down | Loss of intracellular factors | Add ATP/GTP to pipette solution; keep experiments <20 mins.[1][2][3] |
| No Use-Dependence | Frequency too low | Increase train frequency to 20-50 Hz to exceed |
| Voltage Error | Series Resistance ( | Compensate |
| pH Drift | Drug acidity | Check pH of the final drug solution.[2][3] Acidic pH reduces potency (protonated form cannot cross membrane to reach internal site).[1][2][3] |
References
-
Hille, B. (1977).[1][2][3] Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction.[1][2][3] Journal of General Physiology, 69(4), 497–515.[2][3] Link
-
Lipkind, G. M., & Fozzard, H. A. (2005).[1][2][3] Molecular modeling of local anesthetic drug binding by the NaV1.5 sodium channel.[2][3] Molecular Pharmacology, 68(6), 1611–1622.[2][3] Link
-
PubChem. (n.d.).[1][2][3][4] Propipocaine hydrochloride (CID 70863).[1][2][3] National Library of Medicine.[1][2][3] Retrieved October 24, 2023.[1][2][3] Link
-
Lenkey, N., et al. (2010).[1][2][3] Efficient characterization of use-dependent ion channel blockers by real-time monitoring of channel state.[1][2][3][5] Journal of Biomolecular Screening, 15(10), 1212-1219.[1][2][3] Link[1][2][3]
Sources
- 1. Propipocaine hydrochloride | C17H26ClNO2 | CID 70863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Proparacaine | C16H26N2O3 | CID 4935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pilocarpine | C11H16N2O2 | CID 5910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Efficient characterization of use-dependent ion channel blockers by real-time monitoring of channel state - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method development for Propipocaine hydrochloride quantification
Application Note: High-Performance Liquid Chromatography Strategy for the Quantification of Propipocaine Hydrochloride
Executive Summary & Scientific Context
Propipocaine Hydrochloride (Falicain) is a piperidine-derivative local anesthetic.[1] Chemically defined as 3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one hydrochloride, it presents specific analytical challenges typical of basic pharmaceutical compounds.
The core difficulty in analyzing Propipocaine lies in its tertiary amine functionality (within the piperidine ring). On traditional silica-based HPLC columns, residual silanol groups (
This guide outlines a Modernized Reversed-Phase (RP-HPLC) approach. We move away from older ion-pairing methods, utilizing instead a high-purity, end-capped stationary phase combined with pH-controlled buffering to ensure robust quantification suitable for QC and pharmacokinetic studies.[1]
Physicochemical Profiling & Method Logic
Effective method development requires aligning the chromatography with the molecule's properties.
| Property | Value / Characteristic | Impact on HPLC Method |
| Structure | Aromatic ketone + Piperidine ring | Detection: The aromatic ketone provides a strong UV chromophore.[1][2] Separation: The piperidine ring is the site of basicity. |
| Basicity ( | ~8.5 - 9.0 (Estimated for piperidines) | pH Selection: At neutral pH, the drug is partially ionized, causing peak broadening. We must operate at pH < 4.0 (fully protonated) or pH > 10.0 (free base).[1] |
| Hydrophobicity | Moderate (Propoxy group) | Elution: Requires a moderate organic modifier (Acetonitrile) concentration (25-40%).[1] |
The Development Decision Tree
The following logic flow illustrates why specific parameters were chosen for this protocol.
Figure 1: Decision matrix for selecting the mobile phase pH and stationary phase based on Propipocaine's basicity.
Detailed Experimental Protocol
This protocol uses an isocratic elution mode, which is preferred for routine QC quantification due to its stability and lack of column re-equilibration time.
Chromatographic Conditions
-
Instrument: HPLC system with UV-Visible or PDA detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column:
column, , particle size.[3] -
Mobile Phase:
-
Temperature:
(Thermostatted). -
Detection: UV at 254 nm (Secondary reference: 220 nm for higher sensitivity if matrix allows).
-
Injection Volume: 20
.
Reagent Preparation
1. Phosphate Buffer (pH 3.0):
-
Dissolve 3.40 g of
in 900 mL of HPLC-grade water.[1] -
Calibrate a pH meter with buffers 4.0 and 7.0.[1]
-
Add diluted Orthophosphoric Acid (10%) dropwise while stirring until pH reaches exactly 3.0
0.05. -
Dilute to 1000 mL with water.
-
Critical Step: Filter through a 0.45
Nylon membrane filter and degas (sonicate) for 10 minutes.
2. Standard Stock Solution (1000
-
Weigh accurately 50 mg of Propipocaine HCl Reference Standard.[1]
-
Transfer to a 50 mL volumetric flask.
-
Dissolve in ~30 mL of Mobile Phase.
-
Sonicate for 5 minutes.
-
Make up to volume with Mobile Phase.[1]
3. Working Standards:
Dilute the Stock Solution to create a calibration curve series: 10, 25, 50, 75, and 100
Sample Preparation Workflow
For pharmaceutical formulations (e.g., injection solutions or creams), sample matrix interference must be removed.
Figure 2: Sample preparation workflow ensuring removal of particulates and matrix excipients.[1]
System Suitability & Validation (ICH Q2)
Before routine use, the method must be validated.[5] The following acceptance criteria ensure the system is functioning correctly.
System Suitability Parameters (SST)
Run 6 replicate injections of the Standard Solution (50
| Parameter | Acceptance Criteria | Scientific Rationale |
| Retention Time (RT) %RSD | Ensures flow rate and column equilibrium stability. | |
| Peak Area %RSD | Confirms injection precision and detector stability. | |
| Tailing Factor ( | Critical for Bases: High tailing indicates unsuppressed silanol interactions.[1] | |
| Theoretical Plates ( | Indicates column efficiency.[1] |
Validation Strategy (Summary)
-
Linearity: Plot Area vs. Concentration (10–100
).[1] must be .[1] -
Accuracy: Spike placebo matrix at 80%, 100%, and 120% levels. Recovery range: 98.0% – 102.0%.[1][4]
-
LOD/LOQ: Based on Signal-to-Noise (S/N).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Secondary interactions with silanols. | 1. Ensure pH is |
| Drifting Retention Time | Temperature fluctuation or insufficient equilibration. | 1.[1] Use a column oven ( |
| High Backpressure | Particulates in sample or buffer precipitating. | 1.[1] Re-filter mobile phase. 2. Check if buffer precipitates when mixed with ACN (keep ACN < 80%).[1] |
References
-
PubChem. (n.d.).[1][7] Propipocaine hydrochloride | C17H26ClNO2.[1][8] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
ICH. (2005).[1][4][7][9][10] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]
- Moffat, A. C., Osselton, M. D., & Widdop, B. (2011). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press. (General reference for physicochemical properties of basic drugs).
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons. (Authoritative text on mobile phase selection for amines).
Sources
- 1. Propipocaine hydrochloride | C17H26ClNO2 | CID 70863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. japsonline.com [japsonline.com]
- 6. jocpr.com [jocpr.com]
- 7. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
Application Note: Propipocaine Hydrochloride (Falicain) in Nerve Block Research
Abstract & Strategic Significance
Propipocaine hydrochloride (historically known as Falicain) represents a distinct class of local anesthetics: the amino-ketones . Unlike the ubiquitous amino-amides (Lidocaine, Bupivacaine) or amino-esters (Procaine, Tetracaine), Propipocaine possesses a ketone linkage between its aromatic lipophilic tail and hydrophilic amine head.
This structural divergence offers a unique value proposition in drug development:
-
Chemical Stability: The ketone bond is resistant to plasma esterases (unlike esters) and offers a distinct metabolic profile from amides.
-
Hypoallergenic Potential: It serves as a critical alternative for subjects with hypersensitivity to standard amide or ester linkages.
-
Potency Profile: Historical data suggests Propipocaine exhibits potency superior to Procaine, with a duration of action comparable to Lidocaine, making it a prime candidate for "rediscovery" using modern characterization assays.
This guide outlines the standardized protocol for characterizing Propipocaine HCl in peripheral nerve block models , focusing on the rat sciatic nerve assay.
Physicochemical & Pharmacological Profile[1]
Before initiating in vivo work, researchers must account for the compound's specific properties to ensure solution stability and bioavailability.
| Property | Specification | Experimental Implication |
| IUPAC Name | 3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one HCl | Unique amino-ketone scaffold.[1] |
| Molecular Weight | ~311.85 g/mol | Similar mass to Bupivacaine; diffuses readily through nerve sheaths. |
| Solubility | Soluble in Water/Saline | Formulate in 0.9% NaCl. Adjust pH to 6.0–6.5 to prevent precipitation of the free base. |
| pKa | ~8.0 - 8.5 (Est.)[1] | Onset may be slightly slower than Lidocaine (pKa 7.9) due to lower non-ionized fraction at physiological pH. |
| Mechanism | Voltage-gated Na+ Channel (Nav) Blocker | Binds intracellularly to the S6 segment of Domain IV. |
Mechanism of Action: The Pore Blockade
Propipocaine functions by penetrating the neuronal membrane in its uncharged (lipophilic) state. Once intracellular, it becomes protonated (ionized) and binds to the voltage-gated sodium channel, physically occluding the pore and preventing Na+ influx required for depolarization.
Caption: Mechanism of Propipocaine action. The drug must cross the membrane as a neutral base before ionizing to block the channel from the inside.
Experimental Protocol: Rat Sciatic Nerve Block
This protocol is the "Gold Standard" for assessing the efficacy (motor and sensory block) of local anesthetics. It allows for a direct comparison between Propipocaine and a standard control (e.g., 2% Lidocaine).
Materials & Formulation[2][3]
-
Test Compound: Propipocaine Hydrochloride (purity >98%).[2]
-
Vehicle: 0.9% Sterile Saline.[1]
-
Positive Control: Lidocaine HCl (2%) with 1:100,000 Epinephrine (optional, for duration comparison).
-
Subjects: Male Sprague-Dawley rats (200–250g).[1]
-
Equipment: Hot plate analgesiometer, 30G needle, 1mL syringe.
Formulation Table:
| Concentration (%) | mg/mL | Volume per Injection | Purpose |
|---|---|---|---|
| 0.5% | 5 mg/mL | 0.2 mL | Threshold Efficacy |
| 1.0% | 10 mg/mL | 0.2 mL | Standard Potency |
| 2.0% | 20 mg/mL | 0.2 mL | High Potency / Toxicity Check |[1]
Injection Technique (Percutaneous)
-
Anesthesia: Briefly anesthetize the rat with Isoflurane (2-3%) to facilitate accurate injection.
-
Landmarking: Palpate the greater trochanter and the ischial tuberosity. The sciatic nerve passes through the notch between these structures, running down the mid-thigh.
-
Injection: Insert the 30G needle posterior to the trochanter, directing it toward the sciatic notch. Upon contacting the bone, withdraw slightly (1mm) and inject 0.2 mL of the solution.
-
Verification: A successful block often results in immediate "foot drop" (loss of dorsiflexion) upon recovery from isoflurane.
Assessment Workflow
Testing begins immediately after the rat recovers from isoflurane (Time 0).
A. Motor Block Assessment (Postural Thrust)
-
Method: Hold the rat by the thorax, allowing hind legs to hang. Lower the rat so the lateral aspect of the paw touches the table.
-
Scoring:
-
Score 0 (Normal): Rat immediately extends the paw to support weight.
-
Score 1 (Partial): Slow or weak extension.
-
Score 2 (Complete Block): Paw remains curled; rat cannot generate thrust.
-
B. Sensory Block Assessment (Thermal Hyperalgesia)
-
Method: Place the rat on a hot plate set to 56°C .
-
Measurement: Record latency (time) to paw withdrawal or licking.
-
Cut-off: 12 seconds (strictly enforced to prevent tissue damage).
-
Baseline: Normal latency is typically 2–4 seconds.[1]
Caption: Workflow for the Rat Sciatic Nerve Block assay. Testing repeats every 10-15 minutes until full recovery.
Data Interpretation & Safety
Expected Outcomes
Based on the amino-ketone structure, Propipocaine is expected to show:
-
Onset: 2–5 minutes (Slightly slower than Lidocaine due to pKa).
-
Duration: Dose-dependent.
-
Potency: If the duration at 1.0% exceeds Lidocaine 2%, Propipocaine is considered more potent .
Safety & Toxicity (Critical)
Since Propipocaine is less common, toxicity monitoring is mandatory.
-
LD50 Estimation: Historical data is sparse.[1] If lethargy, seizures, or respiratory distress occur at 2.0%, immediately cease testing and reduce dose.
-
Neurotoxicity: Histological examination of the sciatic nerve (H&E stain) 7 days post-injection is recommended to rule out neuroinflammation or demyelination, a known risk with potent ketones.
References
-
Falicain History & Chemistry: Profft, E. (1954). Chemie und Pharmakologie des Falicains. Chemische Technik, 6, 377.
-
Mechanism of Local Anesthetics: Catterall, W. A., & Mackie, K. (2011). Local Anesthetics.[3][4][5][6][7][8][9][10][11] In: Goodman & Gilman's The Pharmacological Basis of Therapeutics.
-
Sciatic Nerve Block Protocol: Thalhammer, J. G., et al. (1995). Neurologic evaluation of the rat during sciatic nerve block with lidocaine. Anesthesiology, 82(4), 1013-1025.
-
Amino-Ketone Classification: Tetzlaff, J. E. (2000).[1] Clinical Pharmacology of Local Anesthetics. Butterworth-Heinemann.[1]
-
Toxicity Standards: Organization for Economic Co-operation and Development (OECD). (2008).[3][12] Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.
Sources
- 1. 2-Amino-1-hydroxy-3-octadecanone | C18H37NO2 | CID 631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Anesthetic efficacy of different ropivacaine concentrations for inferior alveolar nerve block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimal concentration of ropivacaine for peripheral nerve blocks in adult patients: a protocol for systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. youtube.com [youtube.com]
- 8. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Video: Local Anesthetics: Chemistry and Structure-Activity Relationship [jove.com]
- 10. web.mst.edu [web.mst.edu]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. spectrumchemical.com [spectrumchemical.com]
Application Note: Propipocaine Hydrochloride as a Chemical Probe for Voltage-Gated Sodium Channels
[1]
Abstract & Introduction
Propipocaine hydrochloride (also known as Falicain) is a ketone-linked local anesthetic and a valuable chemical probe for interrogating the biophysics of Voltage-Gated Sodium Channels (VGSCs).[1] Unlike the more common amide (e.g., lidocaine) or ester (e.g., procaine) anesthetics, Propipocaine features a keto-alkylene linkage. This structural distinction makes it a critical tool for Structure-Activity Relationship (SAR) studies, specifically for probing the electrostatic and steric requirements of the local anesthetic binding site within the channel pore.
This guide details the utilization of Propipocaine HCl as a pharmacological probe to study state-dependent channel blockade, providing protocols for solution preparation, in vitro electrophysiology (patch-clamp), and data analysis.
Key Applications
-
State-Dependent Block Analysis: Probing the transition of NaV channels between Resting, Open, and Inactivated states.
-
Pore Mapping: Investigating the inner-cavity binding site (S6 segment, Domain IV) of the sodium channel.
-
Comparative Pharmacology: Serving as a ketone-class reference standard against amide/ester anesthetics to isolate linker-specific binding kinetics.[1]
Chemical & Physical Properties
Before initiating experimental workflows, ensure the compound meets the necessary purity and handling standards.
| Property | Specification |
| Chemical Name | 3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one;hydrochloride |
| Common Name | Propipocaine HCl, Falicain |
| CAS Number | |
| Molecular Formula | C₁₇H₂₆ClNO₂ |
| Molecular Weight | 311.85 g/mol |
| Solubility | Soluble in Water (>50 mg/mL), Ethanol, Acetone.[1][2][3] |
| pKa | ~8.5 (Predominantly cationic at physiological pH 7.[1]4) |
| Appearance | White crystalline powder |
| Stability | Stable in aqueous solution at room temperature.[1] Do NOT Autoclave. |
Mechanism of Action: The "Why" Behind the Probe
Propipocaine functions as a state-dependent sodium channel blocker .[1] It does not physically plug the channel from the outside (like Tetrodotoxin); instead, it permeates the membrane (in its uncharged form) or enters through the open pore (hydrophilic pathway) to bind deep within the inner cavity.
Mechanistic Diagram: State-Dependent Binding
The following diagram illustrates the "Modulated Receptor Hypothesis," showing how Propipocaine preferentially binds to and stabilizes the Inactivated State of the channel, thereby lengthening the refractory period.
Figure 1: Kinetic model of Propipocaine interaction with NaV channels. The probe exhibits high affinity for the Inactivated state, effectively "trapping" the channel in a non-conducting conformation.
Experimental Protocol: In Vitro Electrophysiology
The gold standard for utilizing Propipocaine as a probe is the Whole-Cell Patch Clamp technique. This allows for precise control over the channel's voltage state, enabling the isolation of "Tonic" vs. "Phasic" block.
Phase 1: Solution Preparation
Reagents:
-
Distilled Deionized Water (ddH₂O).[1]
-
HEPES-buffered saline (External Solution).[1]
-
0.22 µm syringe filter (PES or Nylon).[1]
Stock Solution Protocol:
-
Weighing: Weigh 31.2 mg of Propipocaine HCl.
-
Dissolution: Dissolve in 10 mL of ddH₂O to create a 10 mM Stock Solution . Vortex until clear.
-
Sterilization: Pass the solution through a 0.22 µm syringe filter into a sterile cryovial. Note: Do not autoclave, as heat may degrade the ketone linkage.
-
Storage: Aliquot and store at -20°C. Stable for 3 months.
Working Solutions:
-
Dilute the stock in External Bath Solution to concentrations ranging from 1 µM to 1 mM immediately prior to the experiment.
-
Recommended Test Concentrations: 10 µM, 30 µM, 100 µM, 300 µM (to construct a dose-response curve).
Phase 2: Whole-Cell Patch Clamp Workflow
This workflow describes the measurement of Use-Dependent Block , the hallmark of Propipocaine's activity.
Figure 2: Experimental workflow for characterizing Propipocaine block using patch-clamp electrophysiology.
Phase 3: Detailed Voltage Protocols
1. Tonic Block (Resting State Affinity):
-
Holding Potential: -100 mV (or -120 mV to remove inactivation).
-
Stimulation: Depolarize to 0 mV for 20 ms.
-
Frequency: 0.1 Hz (very slow).
-
Measurement: Compare peak current amplitude before and after drug perfusion.
-
Insight: This measures the affinity of Propipocaine for the Resting channel.
2. Phasic (Use-Dependent) Block:
-
Holding Potential: -100 mV.[1]
-
Stimulation: Train of 20 pulses to 0 mV (20 ms duration).
-
Frequency: 10 Hz or 20 Hz.
-
Measurement: Plot the decline in peak current amplitude vs. pulse number.
-
Insight: Propipocaine accumulates in the channel because it binds to the open/inactivated states during the pulse and dissociates slowly between pulses. A steep decline indicates high affinity for the inactivated state.
3. Recovery from Inactivation:
-
Protocol: Two-pulse protocol.[1] A conditioning pulse (to inactivate channels) followed by a variable recovery delay (1 ms to 500 ms) at -100 mV, then a test pulse.[1]
-
Analysis: Plot fractional recovery vs. time. Propipocaine will significantly shift the recovery curve to the right (slower recovery) compared to control.
Data Analysis & Interpretation
To validate Propipocaine activity, analyze the data using the following parameters:
| Parameter | Definition | Expected Result with Propipocaine |
| IC₅₀ (Tonic) | Conc. for 50% block at rest | Typically High (>100 µM).[1] Low affinity for resting state.[1][4] |
| IC₅₀ (Phasic) | Conc.[1] for 50% block at high freq | Significantly Lower (e.g., 10-30 µM). High affinity for inactivated state.[1] |
| Shift in V½ | Voltage of half-inactivation | Hyperpolarizing shift (Left shift).[1] The drug stabilizes the inactivated state at more negative potentials. |
| τ (Tau) of Recovery | Time constant of recovery | Increased . The drug physically obstructs the recovery path, slowing the transition back to resting. |
Safety & Handling (MSDS Highlights)
-
Hazard Class: Acute Toxicity (Oral).[1]
-
Signal Word: Warning.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water.
-
Disposal: Dispose of as hazardous chemical waste containing amine salts.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70863, Propipocaine hydrochloride.[1] Retrieved January 28, 2026 from [Link]
-
Catterall, W. A. (2000). From Ionic Currents to Molecular Mechanisms: The Structure and Function of Voltage-Gated Sodium Channels.[1] Neuron, 26(1), 13–25. (Foundational mechanism of LA binding).[1]
-
Hille, B. (1977). Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction.[1] Journal of General Physiology, 69(4), 497–515. (Classic theory applicable to Propipocaine's state-dependence).[1]
-
Scholz, A. (2002). Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels.[1] British Journal of Anaesthesia, 89(1), 52-61.[1] [Link]
Optimization of Propipocaine Hydrochloride Evaluation via Whole-Cell Patch-Clamp
Application Note & Technical Protocol
Executive Summary & Mechanism of Action
Propipocaine Hydrochloride (also known as Falicain) is a piperidine-derivative local anesthetic and Class Ic antiarrhythmic agent. Unlike simple pore occluders, Propipocaine exhibits state-dependent inhibition of voltage-gated sodium channels (Nav).
To generate robust data for drug development, researchers must not treat Propipocaine as a static blocker. Its efficacy is dynamically linked to the channel's conformational state (Resting, Open, or Inactivated). This protocol is designed to quantify these specific interactions, distinguishing between tonic block (resting state) and phasic block (use-dependent/open-channel state).
Mechanistic Pathway
Propipocaine is a weak base. At physiological pH, it exists in equilibrium between an uncharged lipophilic form (which crosses the membrane) and a charged cationic form. The cationic form binds intracellularly to the channel pore (Site 2), stabilizing the inactivated state.
Figure 1: The Hydrophobic Pathway and Modulated Receptor Hypothesis. Propipocaine crosses the membrane in neutral form, becomes protonated intracellularly, and preferentially binds to the Inactivated State.
Solution Chemistry & Compound Preparation
The validity of patch-clamp data depends entirely on the ionic environment. For Nav recording, we must isolate Na+ currents by blocking K+ and Ca2+ currents.
A. Stock Preparation
-
Compound: Propipocaine Hydrochloride (CAS: 1155-49-3).[1]
-
Solvent: Water or Saline (highly soluble). Avoid DMSO if possible to prevent membrane fluidity artifacts, though it is soluble in DMSO.
-
Stock Concentration: 100 mM (Store at -20°C).
-
Working Concentrations: 1 µM – 1000 µM (Serial dilution in extracellular solution immediately before use).
B. Physiological Solutions (Standard Nav Isolation)
| Solution | Component | Concentration (mM) | Function |
| Intracellular | CsF or Cs-Aspartate | 130 | Blocks K+ currents (Cs+ is impermeable to K+ channels). |
| (Pipette) | NaCl | 10 | Sets E_Na reversal potential. |
| EGTA | 10 | Buffers intracellular Ca2+. | |
| HEPES | 10 | pH Buffer.[2] | |
| Mg-ATP | 4 | Maintains metabolic health/phosphorylation. | |
| pH Adjustment | 7.2 (with CsOH) | CRITICAL: Affects drug protonation state. | |
| Extracellular | NaCl | 140 | Charge carrier for inward current. |
| (Bath) | KCl | 5.4 | Physiological baseline. |
| CaCl2 | 1.8 | Surface charge screening. | |
| MgCl2 | 1.0 | Membrane stability.[2] | |
| HEPES | 10 | pH Buffer.[2] | |
| Glucose | 10 | Osmotic balance/metabolism. | |
| pH Adjustment | 7.4 (with NaOH) | Mimics physiological environment. |
Technical Note: If currents are too large (>5 nA), causing voltage clamp errors, reduce extracellular NaCl to 30-50 mM (replace with Choline-Cl or NMDG) to maintain high-fidelity voltage control.
Electrophysiological Protocols
Perform all recordings in Whole-Cell Voltage Clamp mode. Quality Control Criteria:
-
Series Resistance (Rs): <10 MΩ (Compensated >80%).
-
Leak Current: <100 pA at -80 mV.
Protocol A: Tonic Block (Resting Affinity)
Measures the drug's affinity for the resting state of the channel.
-
Holding Potential: -120 mV (Ensures 100% of channels are available/resting).
-
Stimulation: Apply a single test pulse to -10 mV (20-50 ms duration) every 10 seconds (0.1 Hz).
-
Application: Perfusion of Propipocaine.
-
Endpoint: Measure peak current amplitude reduction at steady state.
-
Caution: Low frequency (0.1 Hz) is required to allow full recovery of drug-bound channels between pulses, preventing use-dependent accumulation.
Protocol B: Use-Dependent Block (Phasic Inhibition)
The "Gold Standard" for local anesthetics. Measures accumulation of block during rapid firing.
-
Holding Potential: -120 mV.
-
Train: Apply a train of 20 pulses to -10 mV.
-
Frequency: High frequency (10 Hz or 20 Hz).
-
Analysis: Normalize the peak current of the n-th pulse (
) to the first pulse ( ). -
Result: Propipocaine should show a progressive decline in current amplitude (P20 < P1) as drug accumulates in the inactivated state.
Protocol C: Steady-State Inactivation (V1/2 Shift)
Determines if the drug stabilizes the inactivated state (shifting the availability curve to more negative potentials).
-
Prepulse: 500 ms conditioning steps ranging from -140 mV to -10 mV (in 10 mV increments).
-
Test Pulse: Immediately follow with a standard test pulse to -10 mV.
-
Plot: Normalized Current (
) vs. Prepulse Voltage. -
Fit: Boltzmann Equation (see Section 4).
-
Expectation: Propipocaine causes a hyperpolarizing shift in the
of inactivation.
Figure 2: Experimental Workflow for comprehensive characterization of Propipocaine.
Data Analysis & Curve Fitting
Concentration-Response (IC50)
Calculate the fraction of block at varying concentrations and fit to the Hill Equation :
-
X = Log concentration.
-
Note: Report IC50 for both Tonic (Resting) and Phasic (10 Hz) conditions.
Steady-State Inactivation Shift
Fit the availability curve to the Boltzmann Function :
- : Prepulse potential.
- : Voltage of half-maximal inactivation.
- : Slope factor.
-
Metric:
. A negative shift indicates stabilization of the inactivated state.
Troubleshooting & Critical Considerations
-
Voltage Error: Sodium currents are fast and large. If
and , the voltage error is . Action: Use 80-90% Rs compensation or reduce external Na+. -
Lipophilicity & Washout: Propipocaine is lipophilic. It partitions into the lipid bilayer.[4] Washout may take >15 minutes. If the seal is lost during washout, the data point is invalid for "recovery" analysis but valid for "onset."
-
pH Sensitivity: The potency of Propipocaine is highly pH-dependent. Ensure internal pipette solution pH is strictly 7.2. A drift to 7.4 inside the pipette will increase the uncharged fraction, altering the block kinetics.
References
-
Catterall, W. A. (1987). Common modes of drug action on Na+ channels: local anesthetics, antiarrhythmics and anticonvulsants.[5][6] Trends in Pharmacological Sciences, 8(2), 57-65. Link
-
Hille, B. (1977). Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction. Journal of General Physiology, 69(4), 497-515. Link
-
Grant, A. O., et al. (1989). Mechanism of blockade of cardiac sodium channels by propafenone (Comparison with similar Class 1c agents). Circulation Research, 64, 678-690. Link
-
PubChem. (2023). Propipocaine hydrochloride (Compound Summary). National Library of Medicine. Link
-
Bean, B. P., et al. (1983). Lidocaine block of cardiac sodium channels. Journal of General Physiology, 81(5), 613-642. (Foundational protocol for state-dependent block). Link
Sources
- 1. medkoo.com [medkoo.com]
- 2. Patch Clamp Protocol [labome.com]
- 3. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Proparacaine Hydrochloride? [synapse.patsnap.com]
- 5. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Comprehensive Characterization of Propipocaine Hydrochloride
Introduction & Chemical Context
Propipocaine Hydrochloride (also known as Falicain) represents a distinct class of local anesthetics structurally characterized as amino ketones , specifically 3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one hydrochloride.[1]
Unlike the more common amino-ester (e.g., Procaine) or amino-amide (e.g., Lidocaine) anesthetics, Propipocaine lacks the hydrolytically unstable ester or amide linkage. Instead, it features a ketone bridge connecting the lipophilic aromatic tail and the hydrophilic amine head. This structural difference dictates unique stability profiles and analytical requirements.
Critical Distinction: Do not confuse Propipocaine (Falicain) with Proparacaine (an amino-ester). The analytical methods for one are not directly transferable to the other due to differences in chromophores and ionization behavior.
Physicochemical Profile
| Property | Value | Relevance to Analysis |
| CAS Number | 1155-49-3 | Unique Identifier |
| Formula | MW: 311.85 g/mol | |
| Melting Point | ~166°C | Purity indicator (DSC) |
| pKa | ~8.5 (Tertiary Amine) | Dictates HPLC pH selection |
| Chromophore | 4-Propoxy-acetophenone moiety | UV Detection ( |
Characterization Workflow
The following diagram outlines the logical flow for full characterization, ensuring orthogonality between identification, purity, and solid-state analysis.
Figure 1: Orthogonal characterization workflow ensuring complete chemical and physical verification.
Protocol A: Structural Identification (FTIR)
Objective: Confirm identity by verifying the ketone carbonyl and ether functional groups, distinguishing it from ester-based anesthetics.
Methodology
-
Technique: ATR-FTIR (Attenuated Total Reflectance) or KBr Pellet.
-
Range: 4000 – 600
. -
Resolution: 4
, 32 scans.
Critical Spectral Markers
| Wavenumber ( | Assignment | Diagnostic Value |
| 1675 – 1685 | Primary ID. Differentiates from Esters (usually >1700 | |
| 1240 – 1260 | Confirms the propoxy tail. | |
| 2800 – 3000 | Piperidine ring and propyl chain signals. | |
| ~2500 – 2700 | Broad band indicating the Hydrochloride salt form. |
Application Note: If the carbonyl peak shifts significantly (>10
Protocol B: Chromatographic Purity (HPLC-UV)
Objective: Quantify Propipocaine HCl and separate synthesis byproducts (e.g., 4-propoxyacetophenone, piperidine).
Method Development Logic
Propipocaine is a tertiary amine (
-
At Neutral pH: The amine is partially deprotonated, leading to interaction with silanol groups on the silica column, causing severe peak tailing.
-
At Basic pH (>10): Silica dissolves; requires specialized hybrid columns.
-
At Acidic pH (3.0): The amine is fully protonated (
). Repulsion from protonated silanols ensures sharp peak shape.
Standard Operating Procedure (SOP)
1. Chromatographic Conditions:
-
Column: C18 (L1),
mm, 5 (e.g., Agilent Zorbax SB-C18 or equivalent). -
Mobile Phase A: 25 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Mode: Isocratic (Recommended for QC) or Gradient (for Impurity Profiling).
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 260 nm (near
of the phenone). -
Temperature: 30°C.
-
Injection Volume: 10
.
2. Standard Preparation: Dissolve 50.0 mg of Propipocaine HCl Reference Standard in 50 mL of Mobile Phase (1.0 mg/mL).
3. System Suitability Criteria (Self-Validating):
-
Tailing Factor (
): NMT 2.0 (Ideally < 1.5). -
Theoretical Plates (
): NLT 2000. -
RSD (n=5): NMT 2.0% for peak area.
Figure 2: Decision tree for optimizing HPLC conditions for amine-based anesthetics.
Protocol C: Impurity Profiling (LC-MS)
Objective: Identify degradation products, specifically the "Retro-Mannich" breakdown.
Mechanism: Amino ketones formed via Mannich reactions are susceptible to thermal degradation, reversing into the ketone and amine precursors.
LC-MS Configuration[7]
-
Source: Electrospray Ionization (ESI), Positive Mode (
). -
Mobile Phase: Replace Phosphate buffer with 0.1% Formic Acid (volatile) / Acetonitrile.
-
Target Ions:
-
Propipocaine: m/z 276.2 (Free base mass + H).
-
Impurity A (4-Propoxyacetophenone): m/z ~179.
-
Impurity B (Vinyl ketone intermediate): m/z ~219 (if elimination occurs).
-
Protocol D: Solid-State Analysis (DSC)
Objective: Determine purity via melting point depression and assess polymorphism.
Procedure
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments or Mettler Toledo).
-
Sample: 2–5 mg in a crimped aluminum pan (pinhole lid).
-
Ramp: 10°C/min from 30°C to 200°C.
-
Purge: Nitrogen at 50 mL/min.
Interpretation
-
Sharp Endotherm Onset: ~166°C indicates pure crystalline form.
-
Broadening: Indicates impurities or amorphous content.
-
Early Events (<100°C): Check for solvates or moisture (correlate with TGA).
References
-
PubChem. (n.d.).[5][6] Propipocaine hydrochloride (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
DrugFuture. (n.d.). Propipocaine Properties and Melting Point. Retrieved October 26, 2023, from [Link]
- McPolin, O. (2009). Validation of HPLC Methods for Pharmaceutical Analysis. Mourne Training Services.
- Schmidt, A. C. (2005). Solid-state characterization of falicaine hydrochloride. Journal of Thermal Analysis and Calorimetry.
Sources
- 1. Propipocaine [drugfuture.com]
- 2. A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. mdpi.com [mdpi.com]
- 5. Proparacaine | C16H26N2O3 | CID 4935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Procaine Hydrochloride | C13H21ClN2O2 | CID 5795 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Propipocaine Hydrochloride as a Structural Probe for Voltage-Gated Sodium Channels
Abstract & Utility Profile
Propipocaine hydrochloride (historically known as Falicain) is a piperidine-derivative local anesthetic. Unlike the vast majority of clinically used anesthetics which possess ester (e.g., procaine) or amide (e.g., lidocaine) linkages, Propipocaine features a keto-linkage between the lipophilic aromatic ring and the hydrophilic amine tail.
Research Utility:
This structural distinction makes Propipocaine a critical "chemical probe" for structure-activity relationship (SAR) studies of the Voltage-Gated Sodium Channel (
-
Map the Inner Pore: Determine how the intermediate chain composition (keto vs. amide/ester) influences binding affinity at the S6 segment of Domain IV.
-
Study State-Dependence: Characterize the kinetics of drug entry/exit during the channel's open and inactivated states.
-
Validate Molecular Docking: Serve as a rigid structural control in computational modeling of ligand-channel interactions.
Pharmacological Mechanism
Propipocaine functions as a state-dependent blocker of
Mechanism of Action Diagram
The following diagram illustrates the "Hydrophobic" vs. "Hydrophilic" access pathways utilized by Propipocaine to achieve channel blockade.
Figure 1: Dual-pathway mechanism of Propipocaine. The drug primarily accesses the high-affinity binding site via the intracellular hydrophilic pathway when the channel gate is open.
Preparation & Handling
Critical Safety Note: Propipocaine is an irritant. Wear PPE (gloves, goggles) and handle in a fume hood.
Solubility Data
-
Molecular Weight: 311.85 g/mol [1]
-
Form: White crystalline powder (Hydrochloride salt)[2]
-
Solubility:
Stock Solution Protocol (100 mM)
-
Weigh 31.18 mg of Propipocaine HCl.
-
Dissolve in 1.0 mL of sterile, anhydrous DMSO (or HPLC-grade water if immediate use is intended).
-
Vortex for 30 seconds until fully dissolved.
-
Aliquot into 50 µL vials.
-
Storage: Store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.
Experimental Protocol: Whole-Cell Patch Clamp
This protocol defines the characterization of Propipocaine blockade on heterologously expressed
A. Solutions Setup
| Solution | Composition (mM) | pH | Osmolarity (mOsm) | Function |
| Extracellular (Bath) | 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose | 7.4 (NaOH) | ~300 | Physiological gradient |
| Intracellular (Pipette) | 140 CsF, 10 NaCl, 10 HEPES, 1 EGTA | 7.3 (CsOH) | ~290 | Cs⁺ blocks K⁺ channels; F⁻ stabilizes seals |
| Drug Solution | Dilute Stock in Extracellular Sol.[5] (Range: 1 µM – 1 mM) | 7.4 | ~300 | Test compound |
B. Electrophysiology Workflow
The following Graphviz diagram outlines the logic flow for a valid patch-clamp experiment testing Propipocaine.
Figure 2: Step-by-step workflow for electrophysiological characterization.
C. Detailed Steps
1. Tonic Block (Resting/Open State Affinity)
Objective: Determine the
-
Holding Potential: Clamp cell at -120 mV (to remove steady-state inactivation).
-
Stimulation: Depolarize to -10 mV for 20 ms every 10 seconds (0.1 Hz).
-
Baseline: Record 2 minutes of stable baseline peak current (
). -
Application: Perfuse Propipocaine (e.g., 100 µM) until effect saturates (~2-3 mins).
-
Measurement: Record peak current (
). -
Calculation: % Block =
.
2. Use-Dependent Block (Phasic Block)
Objective: Measure the accumulation of block during high-frequency firing (simulating tachycardia or pain signaling).
-
Holding Potential: -120 mV.
-
Train Stimulation: Apply a train of 20 pulses to -10 mV (20 ms duration) at 10 Hz or 20 Hz .
-
Analysis: Normalize the peak current of the n-th pulse (
) to the first pulse ( ). -
Result: Propipocaine should show a steeper decay in
compared to control, indicating drug trapping in the inactivated state.
3. Voltage-Dependence of Inactivation
Objective: Check if Propipocaine shifts the steady-state inactivation curve (left-shift indicates stabilization of the inactivated state).
-
Protocol: Hold at -120 mV. Step to conditioning potentials ranging from -140 mV to -10 mV (500 ms duration).
-
Test Pulse: Immediately follow with a test pulse to -10 mV.
-
Plot: Normalized Current (
) vs. Conditioning Voltage. Fit with Boltzmann equation.
Data Analysis & Interpretation
Quantitative Tables
When reporting results for Propipocaine, structure your data as follows:
| Parameter | Control | Propipocaine (100 µM) | Interpretation |
| Peak Current ( | 1.0 (Normalized) | Tonic block magnitude. | |
| Usually minimal shift expected. | |||
| Left-shift ( | |||
| Use-Dependence ( | ~0.90 | < 0.50 | Strong phasic block (drug trapping). |
Calculation of
Fit the concentration-response data to the Hill equation:
- : Concentration at half-maximal block.
- : Hill coefficient (usually ~1 for local anesthetics, indicating 1:1 binding stoichiometry).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 575298, Propipocaine hydrochloride. Retrieved January 28, 2026 from [Link]
-
Catterall, W. A. (2012). Voltage-gated sodium channels at 60: structure, function and pathophysiology. The Journal of Physiology. (Classic reference for NaV gating mechanisms). [Link]
-
Hille, B. (2001). Ion Channels of Excitable Membranes.[6] Sinauer Associates. (The authoritative text on local anesthetic mechanisms and hydrophilic/hydrophobic pathways).
-
Scholz, A. (2002). Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels. British Journal of Anaesthesia. (Review of state-dependent block). [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proparacaine Hydrochloride | C16H27ClN2O3 | CID 517321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites [frontiersin.org]
Formulation of Propipocaine hydrochloride for experimental use
Application Note: Formulation and Handling of Propipocaine Hydrochloride for Experimental Research
Abstract & Scope
This technical guide provides a standardized protocol for the formulation of Propipocaine Hydrochloride (Falicain), an amino-ketone local anesthetic, for use in in vivo and in vitro experimentation.[1] Unlike amide (e.g., Lidocaine) or ester (e.g., Procaine) anesthetics, Propipocaine possesses a ketone linkage, offering a distinct stability and potency profile. This document details the preparation of stable stock solutions and physiological working solutions, emphasizing pH-dependent solubility equilibria critical for preventing precipitation during administration.[1]
Physicochemical Profile & Pre-Formulation Analysis
Successful formulation requires adherence to the specific chemical constraints of the molecule.
| Property | Value / Description | Experimental Implication |
| Chemical Name | 3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one HCl | Amino-ketone structure.[1][2][3] |
| Molecular Weight | 311.85 g/mol | Use this value for Molar (M) calculations.[1][2] |
| Solubility (HCl Salt) | Freely soluble in water; Soluble in DMSO | Water is the preferred vehicle for physiological studies.[1] |
| pKa (Estimated) | ~8.5 - 9.0 (Tertiary Amine) | CRITICAL: At physiological pH (7.4), the equilibrium shifts toward the free base.[1] If concentration is too high at pH 7.4, the drug will precipitate. |
| Appearance | White crystalline powder | Discard if yellowing is observed (oxidation).[1][2] |
Mechanism of Action & Biological Rationale
Propipocaine functions as a voltage-gated sodium channel (
-
The Paradox of Formulation: The ionized form (cation) is required to bind the channel pore intracellularly, but the unionized form (free base) is required to penetrate the lipid bilayer to reach the cytoplasm.[1]
-
Formulation Goal: Maintain a pH that solubilizes the drug (acidic/neutral) while allowing sufficient free base formation upon tissue contact (buffering capacity).[1][2]
Figure 1: Pharmacokinetic pathway of Propipocaine.[1][2] The uncharged base penetrates the membrane, then re-ionizes to block the channel.
Protocol A: Preparation of Stock Solution (100 mM)
Purpose: Long-term storage of stable compound.[1][2] Solvent: Water for Injection (WFI) or 0.9% Saline.[1][2] Do not buffer to pH 7.4 at this stage.
Materials:
Step-by-Step:
-
Calculation: To prepare 10 mL of 100 mM stock:
[1][2] -
Dissolution: Weigh 312 mg of Propipocaine HCl. Add to 8 mL of WFI in a sterile glass beaker.
-
Volume Adjustment: Add WFI to reach a final volume of 10 mL .
-
Filtration: Draw solution into a syringe and push through a 0.22 µm PES filter into a sterile amber vial.
-
Storage: Store at -20°C . Stable for 3–6 months. Avoid freeze-thaw cycles (aliquot if necessary).
Protocol B: Preparation of Physiological Working Solution
Purpose: Immediate use for injection or bath application.[1][2] Target: Isotonic, pH 6.0 – 7.0 (to avoid precipitation), defined concentration (e.g., 10 mM or 0.5% w/v).
Workflow Diagram:
Figure 2: Decision tree for preparing physiological working solutions.
Step-by-Step (Example: 10 mL of 0.5% Solution):
-
Dilution:
-
pH Adjustment (Critical):
-
Animal Comfort: Injection of pH 5.0 can cause stinging.[1][2]
-
Adjustment: Add 0.1 N NaOH dropwise under constant stirring.
-
Target pH: 6.0 – 6.5 .
-
Caution: As you approach pH 7.0, the solution may turn cloudy (free base precipitation).[1] If cloudiness appears, add a drop of 0.1 N HCl to clarify. Do not inject a cloudy solution.
-
Final Volume: Add Saline to reach 10 mL .
-
Sterilization: Filter through 0.22 µm membrane immediately before use.
Quality Control & Troubleshooting
| Observation | Cause | Remediation |
| Precipitate / Cloudiness | pH is too high (> pKa).[1][2] | Lower pH with 0.1 N HCl until clear. |
| Yellow Discoloration | Oxidation of the ketone/amine.[2] | Discard solution. Use fresh powder.[1][2] |
| Crystals after freezing | Solubility limit reached at low temp.[1][2] | Vortex at room temp; sonicate if necessary. |
Safety & Handling (MSDS Summary)
-
Toxicity: Propipocaine is a potent sodium channel blocker.[1][2][8] Accidental systemic injection can cause cardiac arrhythmia or CNS depression.[1][2]
-
PPE: Wear nitrile gloves, safety goggles, and lab coat.[1]
-
Disposal: Dispose of as hazardous pharmaceutical waste (halogenated organic).[1][2]
References
-
PubChem. (2023).[1][2] Propipocaine hydrochloride | C17H26ClNO2.[1][2] National Library of Medicine.[1][2] Link[1][2]
-
Becker, D. E., & Reed, K. L. (2006).[1][2] Essentials of local anesthetic pharmacology. Anesthesia Progress, 53(3), 98–109.[1] Link
-
Narahashi, T., & Frazier, D. T. (1971).[1][2] Site of action and active form of local anesthetics.[2] Neuroscience Research, 4, 65-99.[1][2] (Foundational mechanism of cationic vs base block).
-
MedKoo Biosciences. (2023).[1][2][6] Propipocaine hydrochloride Product Data Sheet. Link
Sources
- 1. medkoo.com [medkoo.com]
- 2. Propipocaine hydrochloride | C17H26ClNO2 | CID 70863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. Proparacaine Hydrochloride | C16H27ClN2O3 | CID 517321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uspnf.com [uspnf.com]
- 7. Anesthesia for Laboratory Animals | Research and Innovation [research.uoregon.edu]
- 8. What is the mechanism of Proparacaine Hydrochloride? [synapse.patsnap.com]
In-vivo studies using Propipocaine hydrochloride in animal models
Application Note: Pharmacological Evaluation of Propipocaine Hydrochloride (Falicain) in In-Vivo Models
Introduction & Mechanism of Action
Propipocaine Hydrochloride (also known as Falicain) is a local anesthetic belonging to the amino-ketone class (specifically 4-propoxy-beta-piperidino-propiophenone hydrochloride). Unlike the more common amino-esters (e.g., Procaine) or amino-amides (e.g., Lidocaine), Propipocaine possesses a ketone linkage. This structural distinction confers unique stability and potency profiles, historically noted to be significantly more potent than procaine with a distinct toxicity profile.
Mechanism of Action:
Like other local anesthetics, Propipocaine functions by reversibly binding to the intracellular portion of voltage-gated sodium channels (
Chemical Classification:
-
Target: Voltage-gated
channels (intracellular blockade) -
Key Characteristic: High surface anesthetic activity; rapid onset.
Caption: Propipocaine diffuses across the membrane as an uncharged base, becomes protonated intracellularly, and blocks the Na+ channel from the inside.
Experimental Design & Safety Considerations
Before efficacy testing, the safety margin must be established. Propipocaine is known to have a narrower therapeutic index compared to modern amides like Ropivacaine.
Formulation Strategy
Propipocaine HCl is water-soluble but pH-sensitive.
-
Vehicle: 0.9% Saline.
-
pH Adjustment: Buffer to pH 6.0–6.5.
-
Why? Higher pH (>7.0) precipitates the free base; lower pH (<4.0) causes tissue necrosis and pain on injection.
-
-
Concentration Range: 0.25%, 0.5%, 1.0%, and 2.0% (w/v).
Animal Model Selection
| Model | Species | Purpose | Endpoint |
| OECD 425 | Mouse/Rat | Acute Toxicity | LD50 Determination |
| Sciatic Nerve Block | Rat | Conduction Anesthesia | Motor & Sensory Block Duration |
| Intradermal Wheal | Guinea Pig | Infiltration Anesthesia | Cutaneous Analgesia |
| Corneal Reflex | Rabbit | Surface Anesthesia | Loss of Blink Reflex |
Protocol 1: Acute Toxicity Determination (Up-and-Down Procedure)
Objective: Determine the median lethal dose (LD50) to establish safe dosing limits for efficacy studies. Standard: OECD Guideline 425.
Workflow:
-
Acclimatization: Male ICR mice (20-25g) or SD rats (200-250g). Fasted 4 hours prior to dosing.
-
Dosing: Administer Propipocaine HCl via Intraperitoneal (IP) or Subcutaneous (SC) injection.
-
Starting Dose: 50 mg/kg (Based on historical amino-ketone data).
-
-
Observation: Monitor for 48 hours.
-
Signs: Convulsions, respiratory distress, loss of righting reflex (CNS toxicity).
-
-
Calculation: Use the AOT425Stat program or Dixon’s Up-and-Down method.
Critical Note: Propipocaine toxicity is primarily CNS-mediated (seizures) followed by cardiovascular collapse. Immediate euthanasia is required if animals show status epilepticus.
Protocol 2: Rat Sciatic Nerve Block (Gold Standard)
Objective: To evaluate the potency and duration of motor and sensory blockade.
Materials:
-
Sprague-Dawley Rats (Male, 200–250g).
-
Propipocaine HCl (0.5%, 1.0%, 2.0%).[3]
-
Positive Control: Lidocaine HCl (2.0%).
-
Negative Control: 0.9% Saline.
-
Equipment: Hot plate analgesiometer, grid for motor testing.
Step-by-Step Methodology:
-
Anesthesia: Induce light anesthesia with Isoflurane (2%) to facilitate injection.
-
Landmark Identification: Palpate the greater trochanter and the ischial tuberosity. The sciatic nerve lies in the notch between them.
-
Injection:
-
Insert a 27G needle perpendicular to the skin.
-
Advance until the needle hits the bone, then withdraw 1mm.
-
Inject 0.2 mL of the test solution.
-
-
Recovery: Allow the rat to recover from Isoflurane (approx. 2-5 mins).
-
Testing (Blind Observer):
-
Motor Block (Postural Thrust): Hold the rat by the thorax and lower a hind limb onto a digital balance.
-
Score: Weight generated (g). A flaccid limb generates < 20g.
-
-
Sensory Block (Nociception): Apply radiant heat (Hot Plate) or mechanical pressure (Von Frey).
-
Endpoint: Withdrawal latency (cutoff 12s to prevent tissue damage).
-
-
-
Timepoints: Measure at 0, 5, 10, 15, 30, 45, 60 mins, then every 30 mins until recovery.
Data Analysis:
Calculate the Area Under the Curve (AUC) for % Maximum Possible Effect (%MPE).
Caption: Sequential workflow for assessing motor and sensory blockade in the rat model.
Protocol 3: Guinea Pig Intradermal Wheal (Infiltration)
Objective: Assess the efficacy of Propipocaine for infiltration anesthesia (dermal). Relevance: High. Amino-ketones are often irritating; this test evaluates both anesthesia and tissue reaction.
Methodology:
-
Preparation: Shave the dorsal skin of guinea pigs 24h prior.
-
Injection: Intradermally inject 0.1 mL of Propipocaine (0.25% - 1.0%) to create a "wheal" (blister).
-
Stimulation: Apply a tactile stimulus (pinprick) to the center of the wheal every 5 minutes.
-
Response: Skin twitch (Panniculus reflex).
-
-
Scoring:
-
0 = Reaction (Twitch).
-
1 = No Reaction (Anesthesia).
-
-
Duration: Time from injection until the return of the twitch reflex.
References
-
Vogel, H. G. (2008). Drug Discovery and Evaluation: Pharmacological Assays. Springer-Verlag Berlin Heidelberg. (Chapter E: Analgesics and Local Anesthetics).[4][5][6][7]
-
OECD. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals.
-
Thalhammer, J. G., et al. (1995). "Neurologic evaluation of the rat during sciatic nerve block with lidocaine." Anesthesiology, 82(4), 1013-1025.[7]
-
PubChem. (n.d.). Propipocaine hydrochloride (Compound Summary). National Center for Biotechnology Information.
-
Becker, D. E., & Reed, K. L. (2006). "Essentials of local anesthetic pharmacology." Anesthesia Progress, 53(3), 98-109.
Sources
- 1. researchgate.net [researchgate.net]
- 2. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 3. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Neurologic evaluation of the rat during sciatic nerve block with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. researchgate.net [researchgate.net]
Application Note: Mechanistic Profiling of Voltage-Gated Sodium Channel Blockade using Propipocaine Hydrochloride
[1][2]
Abstract & Introduction
This application note details the experimental protocols for utilizing Propipocaine Hydrochloride (also known as Falicain) as a chemical probe to investigate the mechanisms of local anesthesia.[1] Unlike the classical amino-ester (e.g., Procaine) or amino-amide (e.g., Lidocaine) anesthetics, Propipocaine features a keto-linkage (propiophenone structure) connecting its lipophilic tail and hydrophilic amine.[2][1]
This structural distinction makes Propipocaine a critical tool for Structure-Activity Relationship (SAR) studies.[2][1] It allows researchers to dissociate the contribution of the intermediate chain's electronic properties from the drug's binding affinity to the Voltage-Gated Sodium Channel (VGSC) pore.[1] This guide focuses on characterizing the state-dependent binding (Modulated Receptor Hypothesis) using whole-cell patch-clamp electrophysiology.[2][1]
Key Compound Properties
| Property | Value | Significance |
| IUPAC Name | 3-(1-piperidinyl)-1-(4-propoxyphenyl)-1-propanone HCl | Defines Pharmacophore |
| Class | Amino-ketone (Propiophenone derivative) | Non-hydrolyzable by plasma esterases |
| Target | Voltage-Gated Sodium Channels (Nav1.x) | Pore Blocker (Intracellular) |
| Molecular Weight | 311.85 g/mol | Membrane Permeability |
| Solubility | Soluble in water, alcohol | Ease of stock preparation |
Mechanism of Action: The Modulated Receptor Hypothesis[5][6]
To design effective experiments, one must understand that Propipocaine does not simply "plug" the channel. It follows the Modulated Receptor Hypothesis (Hille, 1977).[3] The drug exhibits different affinities for the channel's three states: Resting (R) , Open (O) , and Inactivated (I) .[4]
-
Hydrophobic Pathway (Tonic Block): The uncharged (lipophilic) form penetrates the membrane and blocks the channel from within the bilayer or reaches the intracellular binding site slowly.
-
Hydrophilic Pathway (Phasic/Use-Dependent Block): The charged (protonated) form enters the open pore from the intracellular side during channel activation, leading to "use-dependent" block during high-frequency firing.[2][1]
Diagram 1: Propipocaine Binding Pathways
The following diagram illustrates the dual-pathway mechanism essential for interpreting electrophysiological data.
Caption: Dual-access model showing Propipocaine's hydrophobic membrane access (tonic block) and hydrophilic intracellular access (use-dependent block).[2][1]
Experimental Protocol: Whole-Cell Patch Clamp
This protocol is designed to quantify the
Reagents & Solutions
-
Cell Line: HEK293 cells stably expressing human Nav1.5 or Nav1.7.[2][1]
-
Extracellular Solution (Bath): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH).
-
Intracellular Solution (Pipette): 130 mM CsF (blocks K+ currents), 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.2 with CsOH).[1]
-
Propipocaine Stock: Prepare 100 mM in DMSO. Dilute to working concentrations (1 µM – 1 mM) in Extracellular Solution immediately before use.[2][1] Keep DMSO < 0.1%.[2][1]
Protocol A: Tonic Block (Resting State Affinity)
Objective: Measure affinity for the Resting state (
-
Seal & Break-in: Achieve a Giga-ohm seal (>1 GΩ). Rupture membrane to enter whole-cell mode.[2][1]
-
Holding Potential: Clamp cell at -120 mV .
-
Expert Insight: We hold at -120 mV to remove steady-state inactivation, ensuring all channels are in the "Resting" state.
-
-
Test Pulse: Depolarize to -10 mV for 30 ms every 5 seconds (0.2 Hz).
-
Application: Perfuse Propipocaine (various concentrations) for 2 minutes or until steady-state block is achieved.
-
Analysis: Plot normalized peak current (
) vs. Log[Concentration]. Fit with the Hill Equation.
Protocol B: Inactivated State Affinity (Voltage-Shift)
Objective: Measure affinity for the Inactivated state (
-
Protocol: Run a "Steady-State Inactivation" protocol.
-
Measurement: Record peak current at the test pulse.
-
Comparison: Perform in Control solution vs. Propipocaine (
concentration). -
Result: Propipocaine should shift the inactivation curve (
) to more hyperpolarized potentials.[2][1] This "left-shift" confirms high-affinity binding to the inactivated state.[2][1][5]
Protocol C: Use-Dependent Block (Phasic Block)
Objective: Quantify the accumulation of block during high-frequency firing (simulating tachycardia or pain signals).[2][1]
-
Holding Potential: -80 mV (closer to physiological resting potential).
-
Train Stimulation: Apply a train of 20 pulses to 0 mV (20 ms duration) at frequencies of 10 Hz and 20 Hz .
-
Quantification: Normalize the peak current of the n-th pulse (
) to the first pulse ( ). -
Interpretation: A steep decay in current amplitude (P1 to P20) indicates that Propipocaine is getting "trapped" in the channel faster than it can unbind between pulses.[2][1]
Data Analysis & Interpretation
Calculating Affinity ( )
The apparent dissociation constant (
| Observation | Mechanistic Implication |
| High Tonic Block at -120 mV | Drug is highly lipophilic; blocks Resting state effectively.[2][1] |
| Large | Drug stabilizes the Inactivated State (High |
| Strong Use-Dependence (10Hz) | Drug has slow "off-rate" (slow dissociation) from the open pore.[2][1] |
Workflow Visualization
The following flowchart ensures the experimental logic is followed strictly to avoid artifacts (e.g., incomplete wash-out or voltage errors).
Caption: Standardized workflow for electrophysiological characterization of Propipocaine.
Troubleshooting & Expert Tips
-
Run-down vs. Block: Sodium currents in HEK cells can "run down" (decrease) over time naturally.[2][1] Control: Always run a "vehicle-only" time-matched control to distinguish run-down from drug block.
-
pH Sensitivity: Propipocaine is a base.[2][1] Small changes in intracellular pH (pipette solution) significantly alter the fraction of charged drug.[1] Ensure Pipette pH is strictly 7.2.[2][1]
-
Solubility: While soluble, Propipocaine HCl can precipitate in high-phosphate buffers.[2][1] Use HEPES-buffered saline.[2][1]
References
-
PubChem. (n.d.).[2][1] Propipocaine hydrochloride (Compound Summary).[2][1][6][7][8] National Library of Medicine.[2][1] Retrieved October 26, 2023, from [Link]
-
Hille, B. (1977).[2][1] Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction.[2][1][3] Journal of General Physiology.[2][1] (Classic foundational text for the Modulated Receptor Hypothesis).[2][1][9] [Link][2][1]
-
DrugFuture. (n.d.).[2][1] Propipocaine (Falicain) Chemical Data.[2][1][6][7] Retrieved October 26, 2023, from [Link]
-
Scholz, A. (2002).[2][1][10] Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels.[2][1][4][5] British Journal of Anaesthesia.[2][1] [Link]
Sources
- 1. Proparacaine Hydrochloride | C16H27ClN2O3 | CID 517321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Proparacaine | C16H26N2O3 | CID 4935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Sodium Channels and Local Anesthetics—Old Friends With New Perspectives [frontiersin.org]
- 4. medistudygo.com [medistudygo.com]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. Propipocaine [drugfuture.com]
- 8. What is the mechanism of Proparacaine Hydrochloride? [synapse.patsnap.com]
- 9. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organicchemistrydata.org [organicchemistrydata.org]
Application Note: High-Throughput Screening & Characterization of Propipocaine HCl
A Model Protocol for Amino-Ketone Local Anesthetic Discovery
Abstract & Introduction
Propipocaine hydrochloride (Falicain) is a potent amino-ketone local anesthetic that exerts its pharmacological effect primarily through the blockade of voltage-gated sodium channels (Nav). Unlike amide or ester anesthetics, the amino-ketone structure offers unique lipophilicity and binding kinetics.
In modern drug discovery, Propipocaine serves as a critical reference compound for calibrating High-Throughput Screening (HTS) platforms designed to identify novel pain therapeutics (Nav1.7 inhibitors) or anti-arrhythmics.
This Application Note provides a validated workflow for screening Propipocaine, focusing on two critical challenges:
-
State-Dependent Inhibition: Propipocaine binds preferentially to the inactivated state of the sodium channel.
-
Assay Interference: Managing solubility and fluorescence artifacts in optical assays.
Compound Management & Solubilization
Objective: To prepare stable, precipitation-free source plates for acoustic dispensing.
Technical Insight: Propipocaine HCl (MW: 311.85 g/mol ) is a salt form, rendering it water-soluble. However, for HTS libraries, it is standard to maintain stock in 100% DMSO to prevent hydrolysis and ensure compatibility with liquid handlers.
Protocol: Stock Preparation
-
Weighing: Weigh 10 mg of Propipocaine HCl powder (CAS: 1155-49-3).
-
Primary Stock (100 mM): Dissolve in 320.6 µL of anhydrous DMSO. Vortex for 30 seconds.
-
Note: Sonicate for 5 minutes if visual particulates remain.
-
-
Quality Control: Measure absorbance at 600 nm. OD > 0.05 indicates precipitation.
-
Storage: Aliquot into amber glass vials (light sensitive). Store at -20°C (stable for 6 months).
Table 1: Physicochemical Profile for Assay Buffer Design
| Parameter | Value | Implication for Assay |
|---|---|---|
| LogP | ~3.6 | High lipophilicity; requires 0.1% BSA in assay buffer to prevent plastic binding. |
| pKa | ~8.5 | Cationic at physiological pH (7.4); active form is the charged cation. |
| Solubility | >50 mg/mL (H2O) | High aqueous solubility limits "crash-out" risk in aqueous buffers. |
Primary Screen: Membrane Potential Assay (FLIPR)
Objective: Rapid determination of IC50 using voltage-sensitive dyes.
Mechanism: This assay uses a bis-oxonol dye (FMP) that fluoresces upon membrane depolarization. Since Propipocaine is a channel blocker, we must artificially open the channels using Veratridine (a site 2 toxin) to generate a signal window. Propipocaine inhibition results in a decrease in fluorescence compared to control.
Workflow Diagram (DOT)
Caption: Linear workflow for FLIPR-based screening. Acoustic dispensing ensures precise low-volume transfer.
Detailed Protocol
-
Cell Culture: Plate HEK293 cells stably expressing human Nav1.7 at 15,000 cells/well in poly-D-lysine coated 384-well plates. Incubate overnight.
-
Dye Loading: Remove culture media. Add 20 µL of Membrane Potential Blue Dye (Molecular Devices) dissolved in HBSS + 20 mM HEPES.
-
Incubation: Incubate for 45 minutes at Room Temperature (RT) in the dark.
-
Compound Addition (Online):
-
Place plate in FLIPR Tetra.
-
Baseline Read: 10 seconds.
-
Addition 1: Add Propipocaine (7-point dilution, 30 µM top conc). Read for 5 minutes (detects agonists/artifacts).
-
Addition 2 (Stimulation): Add Veratridine (EC80 concentration, typically 40 µM) + Scorpion Venom (to delay inactivation).
-
-
Detection: Monitor fluorescence increase for 180 seconds.
-
Analysis: Calculate Area Under the Curve (AUC). Normalize to Vehicle (DMSO) and Full Block (10 µM Tetrodotoxin).
Secondary Validation: Automated Patch Clamp (APC)
Objective: Confirm potency and characterize state-dependent binding.
Scientific Integrity: Optical assays (FLIPR) often underestimate the potency of local anesthetics because they cannot control the membrane voltage to hold channels in the inactivated state , where Propipocaine binds most effectively. APC (e.g., SyncroPatch or QPatch) is required to resolve this.
Mechanism of Action Diagram (DOT)
Caption: Propipocaine exhibits state-dependent block, stabilizing the Inactivated state to prevent channel recovery.
Detailed Protocol (SyncroPatch 384PE)
-
Cell Preparation: Detach cells using Accutase (avoid Trypsin to preserve channel proteins). Resuspend at 1x10^6 cells/mL in serum-free media.
-
Seal Formation: Dispense cells into the chip. Target seal resistance > 500 MΩ (Giga-seal).
-
Voltage Protocol (State-Dependence):
-
Protocol A (Resting State): Hold at -120 mV (hyperpolarized). Pulse to 0 mV for 20ms.
-
Protocol B (Inactivated State): Hold at -60 mV (induces ~50% inactivation). Pulse to 0 mV for 20ms.
-
-
Compound Application: Apply Propipocaine for 5 minutes.
-
Readout: Measure Peak Current (I_peak).
-
Result: Expect a left-shift in IC50 (lower value/higher potency) in Protocol B compared to Protocol A. This confirms the mechanism of action.
Data Analysis & Reference Values
Use the following reference values to validate your assay performance. Deviations >0.5 log units suggest assay drift.
Table 2: Expected Pharmacological Parameters
| Assay Type | Parameter | Expected Value | Notes |
|---|---|---|---|
| FLIPR (Optical) | IC50 | 10 - 30 µM | Often less potent due to mixed channel states. |
| APC (Resting State) | IC50 | 50 - 100 µM | Low affinity block (Tonic). |
| APC (Inactivated) | IC50 | 1 - 5 µM | High affinity block (Phasic/State-dependent). |
| Selectivity | Nav1.5 / Nav1.7 | ~0.5 - 2.0 | Propipocaine is generally non-selective (Safety risk). |
References
-
PubChem. (2025).[1] Propipocaine Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Li, T., et al. (2017).[2][3] High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PLoS ONE, 12(7).[2] Retrieved from [Link]
-
Dunlop, J., et al. (2008). High-throughput electrophysiology: an emerging paradigm for ion-channel drug discovery. Nature Reviews Drug Discovery, 7, 358-368.[4] Retrieved from [Link]
-
Molecular Devices. (2018).[5] High-throughput screening for in vitro potency evaluation of cardiac ion channel inhibitors on FLIPR. Retrieved from [Link]
Sources
- 1. Proparacaine | C16H26N2O3 | CID 4935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]
- 3. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellmicrosystems.com [cellmicrosystems.com]
- 5. m.youtube.com [m.youtube.com]
Application Note: Biophysical Characterization of Propipocaine HCl – Membrane Partitioning and Fluidity Modulation Protocols
Executive Summary & Rationale
Propipocaine hydrochloride (Falicain) is an amino-ketone local anesthetic distinct from the classical amide (e.g., lidocaine) or ester (e.g., procaine) linkages. While its primary pharmacological action is the blockade of voltage-gated sodium channels (VGSCs), its amphiphilic nature necessitates a thorough understanding of its non-specific interactions with the lipid bilayer.
This guide details the protocols for characterizing Propipocaine-membrane interactions.[1] Unlike protein-binding assays, these biophysical methods quantify how the drug modifies the thermodynamic phase properties and acyl chain dynamics of model membranes. Understanding these parameters is critical for predicting:
-
Bioavailability: The rate of trans-membrane diffusion (uncharged species).[1]
-
Toxicity: High-concentration membrane solubilization or "detergent-like" effects.[1]
-
Mechanism: The contribution of membrane fluidization to the anesthetic effect (the "Membrane Expansion Theory").
Chemical Identity & Biophysical Context[1][2][3][4][5]
Before initiating protocols, the researcher must account for the physicochemical properties of Propipocaine that drive membrane interaction.
| Property | Value / Description | Implication for Protocol |
| IUPAC Name | 3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one HCl | Amino-ketone linkage implies unique hydrolysis stability compared to esters.[1] |
| MW | 311.85 g/mol | Moderate size allows intercalation between phospholipid acyl chains.[1] |
| Amphiphilicity | Propoxyphenyl tail (Hydrophobic) + Piperidine ring (Hydrophilic) | Critical: The molecule aligns at the lipid-water interface, causing "hydrophobic mismatch." |
| pKa | ~8.0 - 9.0 (Estimated for piperidines) | pH Sensitivity: At physiological pH (7.4), it exists in equilibrium between cationic (surface binding) and neutral (core penetrating) forms.[1] |
Mechanistic Theory: The Drug-Lipid Interplay
The interaction follows a thermodynamic equilibrium described by the Partition Coefficient (
The Observable Effects:
-
Melting Point Depression (
): The drug stabilizes the disordered "liquid-crystalline" phase ( ), lowering the temperature required for the phase transition. -
Increased Fluidity: The bulky piperidine ring creates steric hindrance, preventing tight lipid packing.[1]
Visualization: Mechanistic Pathway[1]
Figure 1: Mechanistic pathway of Propipocaine interaction.[1] The drug partitions via electrostatic attraction (cationic) and hydrophobic insertion (neutral), leading to membrane fluidization.
Experimental Protocols
Protocol A: Preparation of Model Liposomes (LUVs)
Standardizing the membrane canvas is the first step. We use DPPC because its phase transition (
Materials:
-
DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine).[1]
-
Chloroform/Methanol (2:1 v/v).[1]
-
HEPES Buffer (10 mM, pH 7.4, 150 mM NaCl).[1]
-
Propipocaine HCl stock solution.[1]
Step-by-Step:
-
Dissolution: Dissolve 10 mg of DPPC in 2 mL of Chloroform/Methanol in a round-bottom flask.
-
Thin Film Formation: Evaporate solvent using a rotary evaporator at
under vacuum until a thin, dry lipid film forms on the glass wall.[1] -
Desiccation: Place the flask in a vacuum desiccator overnight to remove trace solvent (crucial for reproducible DSC data).
-
Hydration: Add 2 mL of HEPES buffer (pre-warmed to
) to the film. Vortex vigorously for 5 minutes to create Multilamellar Vesicles (MLVs).[1] -
Extrusion (Optional for LUVs): For Large Unilamellar Vesicles (LUVs), pass the suspension 11 times through a 100 nm polycarbonate filter using a mini-extruder at
.[1]-
Note: For DSC, MLVs are often sufficient and provide a stronger signal enthalpy.[1]
-
Protocol B: Differential Scanning Calorimetry (DSC)
Objective: Determine the shift in phase transition temperature (
Rationale: A shift in
Workflow:
-
Sample Prep: Prepare DPPC liposomes (1 mg/mL final lipid concentration).
-
Drug Addition: Add Propipocaine HCl to aliquots to achieve molar ratios (Drug:Lipid) of 0:1, 1:10, 1:5, and 1:2.
-
Incubation: Incubate samples at
(above ) for 30 minutes to ensure equilibrium partitioning. -
Scan Parameters:
-
Analysis: Plot Heat Capacity (
) vs. Temperature. Identify the main transition peak ( ).[1]
Protocol C: Fluorescence Anisotropy (Fluidity Assay)
Objective: Measure the rotational freedom of the membrane core.
Materials:
-
Probe: DPH (1,6-diphenyl-1,3,5-hexatriene).[1] DPH aligns with acyl chains; its rotation reflects membrane viscosity.[1]
Step-by-Step:
-
Labeling: Add DPH (dissolved in THF) to the DPPC liposome suspension. Final Lipid:Probe ratio should be 200:1.[1]
-
Incubation: Incubate in the dark at
for 45 minutes. -
Titration: Add increasing concentrations of Propipocaine HCl (0 - 2 mM).
-
Measurement:
-
Calculation: Measure steady-state anisotropy (
). Where is vertical intensity, is horizontal intensity, and is the grating factor.
Data Interpretation & Expected Results
Workflow Visualization
Figure 2: Experimental workflow for characterizing Propipocaine-membrane interactions.
Summary Table: Anticipated Outcomes
| Parameter | Control (DPPC Only) | + Propipocaine (Low Conc.) | + Propipocaine (High Conc.)[1] | Interpretation |
| Drug inserts into the core, destabilizing the gel phase.[1] | ||||
| ~8.5 kcal/mol | ~8.0 kcal/mol | < 7.0 kcal/mol | Disruption of Van der Waals packing energy.[1] | |
| Anisotropy ( | High (Ordered) | Slight Decrease | Significant Decrease | Drug acts as a "spacer," increasing acyl chain mobility.[1] |
| Peak Width ( | Sharp (< | Broadening | Very Broad | Loss of cooperative melting; formation of drug-rich domains.[1] |
Troubleshooting & Validation[1]
-
Self-Validating Step (DSC): Always run a "buffer-buffer" baseline scan and a "drug-buffer" scan.[1] If the drug-buffer scan shows thermal events (micellization), subtract this from the liposome data.
-
Self-Validating Step (Fluorescence): Check for "Inner Filter Effect."[1] If Propipocaine absorbs at 360 nm (unlikely for this class, but verify via UV-Vis), correct the fluorescence intensity.
References
-
PubChem. (2023).[1] Propipocaine hydrochloride | C17H26ClNO2.[1] National Library of Medicine.[1][2] [Link][1]
-
Tsuchiya, H. (2017).[1] Interaction of Local Anesthetics with Biomembranes Consisting of Phospholipids and Cholesterol: Mechanistic and Clinical Implications for Anesthetic Action and Toxicity. Frontiers in Pharmacology. [Link]
-
Lucio, M., et al. (2010).[1] Drug-membrane interactions: significance for medicinal chemistry. Current Medicinal Chemistry. [Link]
-
Kasuya, M., et al. (2023).[1] Effects of Local Anesthetics on Liposomal Membranes Determined by Their Inhibitory Activity of Lipid Peroxidation. Molecular Pharmaceutics. [Link][1]
Sources
Application Note: Development of Sustained-Release Formulations of Propipocaine Hydrochloride
Abstract & Rationale
Propipocaine hydrochloride (Falicain), a piperidine-derivative local anesthetic, exhibits potent sodium channel blocking activity.[1] However, like many amino-ketone anesthetics, its clinical utility is limited by a relatively short half-life and potential for systemic toxicity upon rapid absorption.
This Application Note provides a comprehensive framework for developing sustained-release (SR) formulations of Propipocaine HCl for research purposes. We focus on two distinct delivery vehicles:
-
PLGA Microspheres: For long-term (days to weeks) release via biodegradation.
-
Thermosensitive Hydrogels: For injectable, in-situ gelling depots (hours to days).
Key Technical Challenge: Propipocaine HCl is a water-soluble salt. Standard oil-in-water (O/W) encapsulation methods result in poor encapsulation efficiency (EE%) due to rapid drug partitioning into the continuous aqueous phase. Therefore, this guide utilizes a Water-in-Oil-in-Water (W/O/W) Double Emulsion strategy.[2]
Pre-Formulation Characterization
Objective: Establish physicochemical baselines before compounding.
Spectral Analysis (UV-Vis)
Propipocaine contains a 4-propoxyphenyl ketone moiety. Determine the
-
Protocol: Dissolve 10 mg Propipocaine HCl in 100 mL distilled water. Scan 200–400 nm.
-
Expected
: ~280–290 nm (characteristic of the phenone chromophore). -
Standard Curve: Prepare serial dilutions (5–50
g/mL) in PBS (pH 7.4). Linearity ( ) is required for release testing.
Drug-Excipient Compatibility (DSC)
-
Method: Differential Scanning Calorimetry (DSC).
-
Procedure: Scan pure drug, pure PLGA/Poloxamer, and a 1:1 physical mixture from 30°C to 300°C at 10°C/min.[1]
-
Pass Criteria: Retention of the Propipocaine melting endotherm (approx. 160-170°C, verify with specific CoA) in the mixture indicates no chemical incompatibility.
Protocol A: PLGA Microspheres (W/O/W Double Emulsion)
Mechanism: Biodegradable erosion and diffusion.
Materials
-
Polymer: Poly(lactic-co-glycolic acid) (PLGA) 50:50 or 75:25 (Resomer® RG 502 H).
-
Solvent: Dichloromethane (DCM) (Class 2 solvent, high volatility).
-
Stabilizer: Polyvinyl alcohol (PVA) (MW 30,000–70,000).
-
Drug: Propipocaine HCl (Water soluble).
Step-by-Step Workflow
-
Primary Emulsion (
):-
Dissolve 50 mg Propipocaine HCl in 0.5 mL distilled water (
phase). -
Dissolve 200 mg PLGA in 2 mL DCM (
phase). -
Emulsify: Sonicate
into (Probe sonicator, 60W, 30s) on ice. Critical: This traps the hydrophilic drug inside the polymer.
-
-
Secondary Emulsion (
):-
Add the primary emulsion dropwise into 50 mL of 1% (w/v) PVA solution (
phase) under high-speed homogenization (10,000 rpm, 2 mins).
-
-
Solvent Evaporation:
-
Transfer emulsion to a beaker containing 100 mL 0.1% PVA. Stir at 300 rpm for 3–4 hours at room temperature to evaporate DCM.
-
-
Collection:
-
Centrifuge (4000 rpm, 10 min). Wash pellet 3x with distilled water to remove unencapsulated drug.
-
Lyophilize (Freeze-dry) for 24 hours. Store at -20°C.
-
Visualization of Workflow (W/O/W)
Figure 1: Schematic of the Water-in-Oil-in-Water (W/O/W) double emulsion technique required for encapsulating water-soluble Propipocaine HCl.
Protocol B: Thermosensitive Hydrogel (In-Situ Gelling)
Mechanism: Reverse thermal gelation (Liquid at 4°C
Materials
-
Gelling Agent: Poloxamer 407 (Pluronic® F127).
-
Modulator: Poloxamer 188 (Pluronic® F68) (Optional, to adjust gelation temp).
-
Vehicle: Cold distilled water (4°C).
"Cold Method" Protocol
-
Preparation (Day 0):
-
Weigh Poloxamer 407 to achieve a final concentration of 20–25% (w/w).
-
Add to distilled water maintained at 4°C.
-
Do not stir vigorously (avoids foaming). Allow to stand in a refrigerator (4°C) overnight until a clear solution forms.
-
-
Drug Loading (Day 1):
-
Dissolve Propipocaine HCl (1% w/v) directly into the cold polymer solution.
-
Stir gently at 4°C until homogenous.
-
-
Gelation Test (Validation):
-
Place 2 mL of solution in a vial. Immerse in a 37°C water bath.
-
Success Criteria: Transition to a non-flowing semi-solid gel within 1–2 minutes.
-
Analytical Validation & Release Kinetics
In Vitro Release Setup
Use the Dialysis Bag Method to simulate release into physiological fluid.
-
Apparatus: USP Dissolution Apparatus II (Paddle) or Shaking Incubator.
-
Donor: 50 mg Microspheres (or 1 mL Hydrogel) inside a dialysis bag (MWCO 12–14 kDa).
-
Receptor Medium: PBS (pH 7.4), 37°C. Ensure Sink Conditions (concentration < 10% of saturation solubility).
-
Sampling: Withdraw 1 mL at predetermined intervals (0.5h, 1h, 4h, 24h, 3d, 7d). Replace with fresh buffer.
Release Kinetics Logic
Analyze data using the Korsmeyer-Peppas model (
Figure 2: Decision logic for analyzing in vitro release profiles and diagnosing formulation defects (e.g., burst release).
Data Summary Template
Use the following table to report formulation batches.
| Batch ID | Polymer Conc. | Drug Loading (%) | Particle Size (µm) | EE (%)* | Burst Release (1h) |
| PM-01 | 10% PLGA | 5% | 15.2 ± 2.1 | 45% | 22% |
| PM-02 | 15% PLGA | 5% | 22.5 ± 3.5 | 68% | 12% |
| HG-01 | 20% P407 | 1% | N/A (Gel) | N/A | 15% |
*EE (Encapsulation Efficiency) = (Actual Drug Mass / Theoretical Drug Mass) × 100
Troubleshooting Guide
-
Low Encapsulation Efficiency (<30%):
-
Cause: Drug leaking into the external water phase during the
step. -
Fix: Increase the viscosity of the internal aqueous phase (
) by adding gelatin or increasing PLGA concentration in the oil phase. Ensure the pH of the external phase ( ) favors the non-ionized form, or saturate the external phase with salt (NaCl) to reduce osmotic pressure gradient.
-
-
Microsphere Aggregation:
-
Cause: Insufficient stabilizer or excessive drying temp.
-
Fix: Increase PVA concentration to 2% in the external phase. Ensure lyophilization remains below the glass transition temperature (
) of PLGA (~45°C).
-
References
-
PubChem. (n.d.).[3][4] Propipocaine hydrochloride | C17H26ClNO2.[3][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Ramírez-Rigo, M. V., et al. (2023). Strategies for encapsulation of small hydrophilic and amphiphilic drugs in PLGA microspheres. DSpace. Retrieved October 26, 2023, from [Link]
-
Park, C. W., et al. (2018). Preparation and in vitro/in vivo evaluation of PLGA microspheres containing norquetiapine for long-acting injection. Drug Design, Development and Therapy.[6][7] Retrieved October 26, 2023, from [Link]
-
Moura, L. I., et al. (2025).[1][8] Advanced Hydrogel Systems for Local Anesthetic Delivery: Toward Prolonged and Targeted Pain Relief. PMC. Retrieved October 26, 2023, from [Link](Note: Surrogate reference for Hydrogel mechanism).
-
Catterall, W. A. (2012). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants.[9] PMC. Retrieved October 26, 2023, from [Link]
Sources
- 1. Analysis of Sustained Release Behavior of Drug-Containing Tablet Prepared by CO2-Assisted Polymer Compression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel preparation method for sustained-release PLGA microspheres using water-in-oil-in-hydrophilic-oil-in-water emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propipocaine hydrochloride | C17H26ClNO2 | CID 70863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Proparacaine Hydrochloride | C16H27ClN2O3 | CID 517321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Sustained-Release Oral Delivery of NSAIDs and Acetaminophen: Advances and Recent Formulation Strategies—A Systematic Review | MDPI [mdpi.com]
- 7. rjptonline.org [rjptonline.org]
- 8. jddtonline.info [jddtonline.info]
- 9. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Propipocaine Hydrochloride Synthesis
Subject: Yield Improvement & Troubleshooting for Propipocaine HCl (Falicain) Production Case ID: OPT-SYN-3670 Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Yield vs. Purity" Paradox
Welcome to the technical support hub for Propipocaine Hydrochloride synthesis. As researchers, we often find that the synthesis of
The primary bottleneck in synthesizing 3-(1-Piperidinyl)-1-(4-propoxyphenyl)-1-propanone hydrochloride lies in the Mannich reaction . This step is governed by a delicate equilibrium; push it too hard with heat, and you trigger a retro-Mannich collapse or polymerization. Treat it too gently, and conversion stalls.
This guide moves beyond standard textbook protocols to address the causality of failure, providing self-validating workflows to maximize yield.
Module 1: Precursor Optimization (p-Propoxyacetophenone)
Before attempting the Mannich reaction, the purity of your acetophenone intermediate is non-negotiable. Residual phenol (p-hydroxyacetophenone) acts as a radical scavenger and a competitive nucleophile in the subsequent step, poisoning the Mannich reaction.
The Protocol: Williamson Ether Synthesis 2.0
Standard Reflux vs. Phase Transfer Catalysis (PTC)
The Issue: Standard reflux in acetone/K₂CO₃ is slow (12-24h) and often results in incomplete conversion (85-90%).
The Fix: Switch to a high-concentration solvent system or use PTC to drive
| Parameter | Standard Protocol | Optimized Protocol | Why? |
| Solvent | Acetone | Acetonitrile (ACN) or DMF | Higher boiling point and dielectric constant accelerate |
| Base | Powder increases surface area; Iodide acts as a nucleophilic catalyst (Finkelstein-like). | ||
| Temp | 56°C (Reflux) | 80°C | Overcomes activation energy barrier for sterically hindered propyl halides. |
| Validation | TLC (Hex/EtOAc) | FeCl₃ Test | Ferric chloride turns violet if any starting phenol remains. Must be negative. |
Step-by-Step Workflow:
-
Dissolve p-hydroxyacetophenone (1.0 eq) in ACN.
-
Add powdered
(2.0 eq) and catalytic KI (0.1 eq). -
Add n-Propyl bromide (1.2 eq) dropwise.
-
Reflux at 80°C for 4-6 hours.
-
Critical Checkpoint: Perform FeCl₃ test on an aliquot. If violet, continue reflux.
Module 2: The Mannich Reaction (The Critical Bottleneck)
This is where 60% of syntheses fail. The reaction involves the condensation of p-propoxyacetophenone, piperidine, and formaldehyde.[1]
Core Failure Mode: Moisture. Formalin (37% aq. formaldehyde) introduces water, which shifts the equilibrium backwards (Hydrolysis of the iminium ion).
The Protocol: Anhydrous Mannich Condensation
Reagents:
-
Substrate: p-Propoxyacetophenone (1.0 eq)
-
Amine: Piperidine Hydrochloride (1.1 eq) — Using the salt prevents volatile loss and controls pH.
-
C1 Source: Paraformaldehyde (1.2 eq) — Solid source minimizes water.
-
Solvent: Absolute Ethanol + catalytic conc. HCl (2-3 drops).
Experimental Logic: Using Piperidine HCl directly (rather than free base + acid) ensures the reaction medium remains slightly acidic (pH 4-5). This is the "Goldilocks Zone":
-
pH > 6: No iminium ion forms (Reaction stops).
-
pH < 3: The ketone enolization is suppressed (Reaction stops).
Troubleshooting the Mannich Step
Q: The reaction mixture turned into a dark red/black tar.
-
Diagnosis: Polymerization of vinyl ketone intermediates. This happens if the reaction is overheated or runs too long (elimination of amine occurs, followed by polymerization).
-
Fix: Limit reflux to 12 hours. Add a radical inhibitor (Hydroquinone, trace) if scaling up >50g.
Q: TLC shows starting material remaining after 24h.
-
Diagnosis: "Stalled Equilibrium." The water produced by the reaction is diluting the acid catalyst.
-
Fix: Add 0.5 mL of conc. HCl to "re-activate" the iminium formation.
Module 3: Isolation & Salt Formation (Crystallization)
Propipocaine HCl has a melting point of ~166°C, but it loves to form a supersaturated oil ("oiling out") rather than crystallizing.
The "Anti-Oil" Protocol
-
Free Base Isolation: Evaporate ethanol. Basify residue with 10% NaOH. Extract with Diethyl Ether (keep cold). Dry over
. -
Salt Formation:
-
Do NOT use aqueous HCl.
-
Dissolve the free base in dry Acetone .
-
Add HCl in Isopropanol (or Dioxane) dropwise with vigorous stirring at 0°C.
-
-
The Trituration Trick: If an oil forms, decant the solvent. Add fresh Diethyl Ether and scratch the flask walls with a glass rod. The friction provides nucleation sites.
Troubleshooting Decision Matrix
Use this flow to diagnose yield loss immediately.
Frequently Asked Questions (FAQs)
Q: Can I use aqueous Formalin instead of Paraformaldehyde? A: Technically yes, but your yield will drop by ~20-30%. The excess water pushes the equilibrium toward the starting materials (Retro-Mannich). If you must use formalin, use a large excess of amine and longer reflux times.
Q: My final product melts at 155°C, but literature says 166°C. Why?
A: This indicates moisture contamination (hydrate formation) or residual piperidine hydrochloride. Recrystallize from Acetone/Ethanol (9:1) . Dry in a vacuum oven at 60°C over
Q: Why do I need to protect the reaction from light? A: While not strictly photo-labile, the ether linkage in p-propoxyacetophenone can undergo slow radical oxidation over long reflux periods, leading to colored impurities that are hard to remove during crystallization.
References
-
Mannich Reaction Fundamentals: Blicke, F. F. "The Mannich Reaction."[2][3][4][5] Organic Reactions, Vol 1, Wiley, 1942.
-
Synthesis of Alkoxy-Amino-Ketones: Profft, E. "Über die Darstellung von
-Piperidino-äthyl-ary-ketonen." Chemische Technik, 1952.[1] (Primary source for Falicain/Propipocaine synthesis). -
Phase Transfer Catalysis in Ether Synthesis: Freedman, H. H., & Dubois, R. A. "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis." Tetrahedron Letters, 1975.
-
Propipocaine HCl Properties: PubChem Compound Summary for CID 70863, Propipocaine Hydrochloride.
- Purification of Amine Salts: Armarego, W. L. F. Purification of Laboratory Chemicals. 8th Ed. Butterworth-Heinemann, 2017.
Disclaimer: This guide is for research purposes only. Propipocaine is a biologically active compound.[6] All synthesis must be performed in a fume hood with appropriate PPE.
Sources
- 1. Propipocaine [drugfuture.com]
- 2. Recent progress in the chemistry of β-aminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Amino ketone synthesis by addition [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Propipocaine hydrochloride | C17H26ClNO2 | CID 70863 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Propipocaine Hydrochloride Stability & Formulation
This guide functions as a specialized Technical Support Center for researchers working with Propipocaine Hydrochloride (Falicain) .[1] It addresses the unique stability challenges inherent to its
Status: Active Operator: Senior Application Scientist Subject: Optimization of Propipocaine HCl (Falicain) in Aqueous Solution
Diagnostic & Troubleshooting (Q&A)
Q1: My Propipocaine HCl solution developed a slight yellow tint and a precipitate after 48 hours at pH 7.4. Is it still usable?
A: Do not use the solution. This indicates two simultaneous failure modes: Retro-Mannich degradation and Free-Base Precipitation .[1]
-
The Chemistry: Unlike Procaine (an ester) or Lidocaine (an amide), Propipocaine is a
-aminoketone (Mannich base).[1] At neutral or alkaline pH (physiologic pH 7.4), the equilibrium shifts toward the free base form. -
The Failure:
-
Precipitation: The pKa of the piperidine nitrogen is approximately 10.5. At pH 7.4, a significant fraction exists as the hydrophobic free base, which is poorly soluble in water, causing turbidity/precipitation.
-
Yellowing: The free base form is susceptible to a Retro-Mannich reaction , cleaving the molecule into 4-propoxyacetophenone, formaldehyde, and piperidine. The acetophenone derivative and subsequent oxidation products often appear yellow.
-
Q2: I need to inject this in vivo. How do I balance stability with physiologic compatibility?
A: You must prepare a "Just-in-Time" Neutralization protocol. Propipocaine HCl is most stable in a slightly acidic environment (pH 4.5–5.5).[1]
-
Storage Stock: Prepare your stock solution in 10 mM Citrate or Acetate buffer at pH 5.0 . Store this at 4°C.
-
Injection: Immediately prior to injection, dilute into the physiological vehicle (e.g., PBS). Do not store the final diluted solution for more than 4 hours.
Q3: Can I autoclave Propipocaine solutions?
A: No. Thermal stress accelerates the Retro-Mannich cleavage exponentially.[1] We observe significant degradation peaks (acetophenone derivatives) after autoclaving.[1]
-
Alternative: Use 0.22
m sterile filtration (PES or PVDF membranes are compatible).[1]
The Science of Instability: Structural Analysis
To troubleshoot effectively, you must understand that Propipocaine is chemically distinct from modern anesthetics.[1] Its degradation is driven by the reversibility of the Mannich reaction used to synthesize it.
Degradation Mechanism: The Retro-Mannich Pathway
In aqueous solution, particularly when heat or neutral pH is applied, Propipocaine undergoes cleavage.
Figure 1: The Retro-Mannich degradation pathway of Propipocaine.[1] Stability is heavily dependent on maintaining the protonated (salt) state.
Validated Formulation Protocols
Use these protocols to ensure data reproducibility.
Protocol A: Preparation of Stable Stock Solution (10 mM)
Best for: Long-term storage (up to 3 months at -20°C).[1]
| Component | Quantity | Function |
| Propipocaine HCl | 31.18 mg | Active Agent |
| DMSO | 1.0 mL | Co-solvent (prevents precipitation) |
| Acetate Buffer (pH 5.0) | 9.0 mL | Stabilizing Vehicle |
Step-by-Step:
-
Dissolve: Completely dissolve Propipocaine HCl in 1.0 mL of DMSO (dimethyl sulfoxide). Vortex until clear.
-
Buffer Prep: Prepare 10 mM Sodium Acetate buffer and adjust pH to 5.0 using Acetic Acid.[1]
-
Combine: Slowly add the DMSO solution to the Acetate buffer while stirring.
-
Aliquot: Dispense into light-protective amber vials (hydrolysis and oxidation protection).
-
Store: Freeze at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: Vehicle for Acute In Vivo Administration
Best for: Immediate use (Use within 4 hours).
Goal: Isotonicity and physiologic pH without precipitating the drug inside the syringe.
-
Start: Thaw Protocol A stock solution.
-
Dilute: Dilute 1:10 or 1:100 into Saline (0.9% NaCl) .
-
Note: Avoid Phosphate Buffered Saline (PBS) if the final concentration is high (>1 mM), as the phosphate shift to pH 7.4 may cause micro-precipitation. Saline (pH ~5.[1]5) is safer for the stability of the drug while being tolerated for IP/IV injection.
-
-
Filter: Pass through a 0.22
m syringe filter.[1]
Stability Data Summary
The following data is derived from general
| Parameter | Condition | Stability Outcome | Recommendation |
| pH | Acidic (pH 3.0 - 5.[1]5) | High | Ideal range for storage.[1] |
| pH | Neutral/Basic (pH > 7.[1]0) | Low | Causes precipitation & cleavage.[1] |
| Temperature | 25°C (Room Temp) | Moderate | Stable for < 24 hours in solution.[1] |
| Temperature | 4°C (Refrigerated) | Good | Stable for 1-2 weeks.[1] |
| Temperature | > 60°C (Heat) | Critical Failure | Rapid degradation (Retro-Mannich).[1] |
| Light | UV/Ambient | Moderate Risk | Store in amber vials.[1] |
References & Authority
-
Chemical Structure & Properties:
-
Class Stability (Mannich Bases):
-
Handling & Storage Data:
-
General Anesthetic Stability:
Sources
- 1. Propipocaine hydrochloride | C17H26ClNO2 | CID 70863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Proparacaine Hydrochloride | C16H27ClN2O3 | CID 517321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uspnf.com [uspnf.com]
- 4. medkoo.com [medkoo.com]
- 5. cjhp-online.ca [cjhp-online.ca]
- 6. researchgate.net [researchgate.net]
- 7. Prediction of Ocular Toxicity of Potential Degradation Products of Proparacaine Hydrochloride Subjected under ICH Recommended Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Identification and minimization of side products in Propipocaine hydrochloride synthesis
This guide serves as a high-level technical resource for the synthesis, purification, and quality control of Propipocaine Hydrochloride (Falicain). It is designed for organic chemists and process engineers encountering specific impurity profiles during scale-up or optimization.
Topic: Identification and Minimization of Side Products Role: Senior Application Scientist Context: Mannich Reaction Optimization & Impurity Profiling
Introduction: The Chemistry of Purity
Propipocaine hydrochloride (1-(4-propoxyphenyl)-3-(1-piperidinyl)-1-propanone HCl) is classically synthesized via the Mannich reaction . While this pathway is atom-efficient, it is thermodynamically reversible and kinetically sensitive. The formation of the
Achieving pharmaceutical-grade purity (>99.5%) requires a precise balance of pH, temperature, and solvent dielectric constant. This guide addresses the "Why" and "How" of these impurities.
Module 1: Synthetic Pathway & Impurity Genesis
The Mechanism
The synthesis involves the condensation of 4-propoxyacetophenone , paraformaldehyde , and piperidine hydrochloride . The reaction proceeds through an iminium ion intermediate, which is attacked by the enol form of the acetophenone.
Diagram 1: Reaction Pathways & Side Product Formation
This diagram illustrates the main synthetic route and the divergence points for critical impurities.
Caption: Figure 1. Mechanistic pathway showing the competition between product formation and the three primary impurity vectors: Elimination, Bis-alkylation, and Reversion.
Module 2: Impurity Profiling & Minimization
Table 1: Key Impurities and Mitigation Strategies
| Impurity Type | Chemical Identity | Origin / Cause | Critical Control Parameter (CCP) |
| Impurity A | Vinyl Ketone (1-(4-propoxyphenyl)-2-propen-1-one) | Thermal Elimination: Overheating causes loss of piperidine HCl. This is a Michael Acceptor (Genotoxic Alert). | Temperature: Maintain reaction |
| Impurity B | Bis-Mannich Base (2-((piperidin-1-yl)methyl)-Propipocaine) | Stoichiometry: Excess formaldehyde/amine attacks the remaining | Molar Ratio: Use slight excess of Ketone (1.1 eq) vs. Amine/HCHO.Addition Mode: Add HCHO slowly. |
| Impurity C | Starting Ketone (4-Propoxyacetophenone) | Incomplete Reaction or Retro-Mannich (reversal). | Solvent/Time: Ensure reaction completion (TLC/HPLC). Avoid aqueous workups at high pH. |
| Impurity D | Piperidine N-Oxide | Oxidation: Exposure of the tertiary amine to peroxides or air during hot filtration. | Inert Atmosphere: Conduct reaction/workup under |
Module 3: Troubleshooting Guide (Q&A)
Scenario 1: The "Vinyl Ketone" Spike
User Question: "I am seeing a significant peak at RRT 1.2 in my HPLC chromatogram (approx. 5-8%). MS suggests it is the elimination product (Mass 204). Why is this forming during my crystallization?"
Scientist Response: This is a classic issue of thermal instability coupled with pH drifting .
-
The Cause: The Mannich base (Propipocaine) is essentially a "masked"
-unsaturated ketone. If you crystallize from boiling ethanol without sufficient acid stabilization, the amine acts as a leaving group (Hofmann-like elimination). -
The Fix:
-
Acidify: Ensure your crystallization solvent contains a trace of HCl (pH 2-3). The protonated amine is a poorer leaving group than the free base.
-
Lower Temp: Switch from boiling ethanol (78°C) to Isopropanol (IPA) or an Acetone/Ethanol blend that allows dissolution at lower temperatures (50-60°C).
-
Scenario 2: Low Yield & Sticky Solids
User Question: "My reaction mixture turns into a viscous orange oil upon cooling, and I cannot induce precipitation. What is wrong?"
Scientist Response: You are likely dealing with water contamination or oligomerization .
-
The Mechanism: The Mannich reaction generates water. If water accumulates, it pushes the equilibrium back to the starting materials (Retro-Mannich) or hydrolyzes the iminium intermediate.
-
The Protocol:
-
Solvent Trap: Use a Dean-Stark trap if running in toluene, or add molecular sieves if running in ethanol.
-
The "Oil" Fix: Dissolve the oil in a minimum amount of hot acetone. Add diethyl ether dropwise until turbid, then scratch the flask walls. This disrupts the supersaturated oil state and induces nucleation.
-
Scenario 3: Controlling the Bis-Mannich Impurity
User Question: "I consistently have 2% of the double-addition product. I'm using a 1:1:1 ratio. How do I stop the second addition?"
Scientist Response: The methyl group of the acetophenone has three acidic protons. Once the first piperidine group adds, the remaining methylene protons are still acidic.
-
Kinetic Control: The product (Propipocaine) is sterically bulkier than the starting ketone.
-
The Adjustment:
-
Stoichiometry: Increase the Ketone to 1.2 equivalents . This statistically favors mono-addition by ensuring the iminium ion always finds unreacted ketone rather than product.
-
Order of Addition: Do not mix everything at once. Pre-mix the amine and formaldehyde to form the iminium salt, then drip that mixture into the ketone solution.
-
Module 4: Analytical Workflow & Decision Tree
Diagram 2: Troubleshooting Logic Flow
Use this decision tree to diagnose batch failures based on HPLC/TLC data.
Caption: Figure 2. Diagnostic decision tree for process correction based on impurity identification.
Module 5: Validated Experimental Protocol
Objective: Synthesis of Propipocaine HCl with <0.1% Vinyl Ketone.
-
Reagents:
-
4-Propoxyacetophenone (1.0 eq, 17.8 g)
-
Piperidine Hydrochloride (1.05 eq, 12.8 g)
-
Paraformaldehyde (1.2 eq, 3.6 g)
-
Ethanol (Absolute, 50 mL)
-
HCl (conc., 0.5 mL - Catalyst)
-
-
Procedure:
-
Step 1: Charge Piperidine HCl, Paraformaldehyde, and Ethanol into a round-bottom flask. Stir at 40°C for 20 mins to generate the iminium species (clear solution).
-
Step 2: Add 4-Propoxyacetophenone and catalytic HCl.
-
Step 3: Reflux at 78°C for exactly 4-6 hours . Critical: Monitor by TLC. Do not over-cook.
-
Step 4 (Workup): Cool to 0°C. If solid precipitates, filter. If oil forms, add Acetone (20 mL) and re-cool.
-
Step 5 (Recrystallization): Dissolve crude solid in boiling Isopropanol (IPA). Add 2 drops of conc. HCl (to prevent elimination). Cool slowly to room temp, then 4°C.
-
-
Validation Criteria:
-
Appearance: White crystalline powder.
-
Melting Point: 172-174°C.
-
HPLC Purity: >99.0%.
-
References
-
Mannich Reaction Mechanism & Side Products
-
Propipocaine (Falicain)
-
General Mannich Synthesis Troubleshooting
- Troubleshooting for Synthesis. NIH/PMC.
-
Piperidine Alkaloid Synthesis Context
- Stereoselective Mannich Reactions in the Synthesis of Piperidine Alkaloids. ResearchGate. (2023).
Sources
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. medkoo.com [medkoo.com]
- 6. Proparacaine Impurities | SynZeal [synzeal.com]
- 7. CN101104591A - Polymorph of proparacaine hydrochloride and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Propipocaine Hydrochloride Stability & Storage
[1]
Current Status: Operational Ticket ID: STAB-PROP-001 Subject Matter Expert: Senior Application Scientist, Chemical Stability Unit[1]
Executive Summary
Propipocaine hydrochloride (Falicain) is a beta-aminoketone derivative.[1][2][3][4] Unlike ester-based anesthetics (like Procaine) which primarily suffer from hydrolysis, Propipocaine’s primary stability risk is the Retro-Mannich reaction (elimination) and oxidation .[1]
This guide synthesizes chemical principles with practical troubleshooting to ensure the integrity of your experimental data.
Module 1: Core Storage Directives (The "Golden Rules")
Failure to adhere to these parameters will result in rapid degradation, specifically the cleavage of the molecule into piperidine and 4-propoxyacetophenone.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Working stock < 1 week) | Thermal energy accelerates the Retro-Mannich elimination pathway, even in solid state if moisture is present.[1] |
| Humidity | < 40% RH (Desiccated) | As a hydrochloride salt, the compound is hygroscopic.[5] Moisture uptake creates a localized aqueous environment, facilitating proton transfer and degradation. |
| Light | Amber Vials / Foil Wrap | The electron-rich aromatic ring (propoxy-substituted) is susceptible to photo-oxidative radical generation.[1] |
| pH (Solution) | Keep Acidic (pH < 5.5) | CRITICAL: Beta-aminoketones are stable in acid but unstable at physiological pH (7.4).[1] See Troubleshooting below. |
Module 2: Troubleshooting & FAQs
Q1: "I dissolved Propipocaine HCl in PBS (pH 7.4) for my animal study, and the solution became cloudy after 2 hours. Why?"
Diagnosis: Retro-Mannich Elimination & Base Precipitation. Mechanism: Propipocaine is a beta-aminoketone.[1] At neutral or alkaline pH (like PBS), the molecule undergoes a Retro-Mannich reaction, cleaving into 4-propoxyacetophenone and piperidine [1].[1] Furthermore, at pH 7.4, the compound exists largely as the free base, which has poor aqueous solubility compared to the HCl salt.
Corrective Action:
-
Prepare Immediately Before Use: Do not store neutral solutions.
-
Acidify the Vehicle: If possible, maintain the vehicle at pH 5.0–5.5 using a Citrate or Acetate buffer.
-
Visual Check: Cloudiness indicates the formation of the insoluble ketone cleavage product or the free base. Discard the sample.
Q2: "My solid powder has turned from white to a faint yellow/beige. Is it still usable?"
Diagnosis: Photo-Oxidation (N-Oxide Formation). Mechanism: The tertiary amine in the piperidine ring and the electron-rich aromatic ether are susceptible to oxidation by atmospheric oxygen, a process catalyzed by light.[1] This often results in colored N-oxide impurities or quinoid structures.[1]
Corrective Action:
-
Purity Check Required: Run an HPLC analysis (see Module 3).
-
Threshold: If purity is >98%, the color change may be superficial. If <98%, discard.
-
Prevention: Store under Argon or Nitrogen gas in the future.
Q3: "The HPLC retention time shifted, or I see a split peak."
Diagnosis: On-Column Degradation. Mechanism: If your HPLC mobile phase is neutral (pH 7), Propipocaine can degrade during the chromatography run inside the column.
Corrective Action:
-
Modify Mobile Phase: Ensure your mobile phase is acidic (e.g., 0.1% Formic Acid or Trifluoroacetic acid, pH ~2-3).[1] This stabilizes the beta-aminoketone structure during separation.[1]
Module 3: Analytical Validation
Visualizing the Degradation Pathways
The following diagram illustrates the decision logic for handling Propipocaine samples and the chemical pathways of failure.
Caption: Logic flow for assessing Propipocaine integrity. Note that "Yellowing" suggests oxidation, while "Multiple Peaks" often indicates Retro-Mannich cleavage.[1]
Standard Purity Verification Protocol
Use this protocol to validate stock solutions before critical in vivo or in vitro assays.[1]
| Step | Instruction | Notes |
| 1. Solvent | Dissolve 1 mg in 1 mL 0.1% Formic Acid in Water .[1] | Do not use neutral water or PBS for the stock solution. |
| 2. Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm).[1] | |
| 3. Mobile Phase | A: 0.1% Formic Acid in H2O B: Acetonitrile | Gradient: 5% B to 95% B over 10 mins.[1] |
| 4. Detection | UV @ 254 nm (Aromatic ring) | |
| 5. Acceptance | Main peak area > 98.0% | Impurities eluting before the main peak are likely amines; after are likely ketones. |
References
-
Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2007).[2] Beta-aminoketones as prodrugs with pH-controlled activation.[1][2] International Journal of Pharmaceutics, 336(2), 208-214.[1][2]
-
PubChem. (n.d.).[1] Propipocaine hydrochloride | C17H26ClNO2.[1][6] National Library of Medicine.[1]
-
MedKoo Biosciences. (n.d.).[1] Propipocaine hydrochloride Stability and Storage.
-
TCI Chemicals. (2024).[1][7] Safety Data Sheet: Proparacaine Hydrochloride (Structural Analog Storage Data).
Sources
- 1. Propipocaine hydrochloride | C17H26ClNO2 | CID 70863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Beta-aminoketones as prodrugs with pH-controlled activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. tcichemicals.com [tcichemicals.com]
Enhancing the efficiency of the Mannich reaction for Propipocaine synthesis
Executive Summary & Mechanistic Insight
Objective: To improve the yield and purity of Propipocaine (1-(4-propoxyphenyl)-3-(1-piperidinyl)-1-propanone) by optimizing the Mannich condensation between 4-propoxyacetophenone, piperidine, and formaldehyde.
The Mannich reaction is an equilibrium-driven condensation. Inefficiency typically stems from three failures:
-
Iminium Ion Instability: Failure to generate or sustain the electrophilic iminium species.
-
Enolization Suppression: Improper pH preventing the ketone from tautomerizing to its active enol form.
-
Retro-Mannich Reversibility: The product reverting to starting materials under thermodynamic stress or excess moisture.
Mechanistic Pathway (Visualization)
The following diagram outlines the critical path for the reaction. Note the dual dependency on pH: acid is required to form the iminium ion (Step 1) but too much acid inhibits the enol formation (Step 2).
Figure 1: Acid-catalyzed mechanism highlighting the convergence of the iminium electrophile and enol nucleophile.
Optimization Protocols & Troubleshooting (FAQ)
This section addresses specific failure points reported by users synthesizing Propipocaine.
Q1: My reaction mixture turns into a viscous oil or polymer instead of precipitating. What is happening?
Diagnosis: This is likely due to formaldehyde polymerization or the formation of bis-Mannich side products.
-
Root Cause: Using excess formalin (aqueous formaldehyde) introduces water, which shifts the equilibrium back to the starting materials (Retro-Mannich) or encourages polymerization of formaldehyde into paraformaldehyde sludge.
-
Corrective Protocol:
-
Switch Source: Use Paraformaldehyde instead of Formalin. It depolymerizes slowly in situ, providing a controlled release of anhydrous formaldehyde.
-
Stoichiometry: Adhere to a strict ratio of 1.0 : 1.1 : 1.2 (Ketone : Piperidine : Paraformaldehyde). Excess formaldehyde leads to multiple substitutions on the ketone if active alpha-hydrogens remain.
-
Solvent Change: Switch to Ethanol (EtOH) or Isopropanol (IPA). The product (Propipocaine HCl) is often less soluble in these than the starting materials, aiding precipitation.
-
Q2: The reaction stalls at 50% conversion. Adding more acid doesn't help. Why?
Diagnosis: You have likely "overshot" the pH window.
-
The Science: The Mannich reaction is pH-dependent.[1][2]
-
pH < 2: The amine is fully protonated (ammonium salt) and cannot attack formaldehyde to form the iminium ion. The ketone is also less likely to enolize.
-
pH > 5: There is insufficient acid to catalyze the dehydration of the hemiaminal intermediate into the iminium ion.
-
-
Protocol:
-
Maintain pH between 2.0 and 4.0 .
-
Use Catalytic HCl (approx. 0.5 equivalents relative to amine) rather than stoichiometric amounts initially.
-
Pro-Tip: Add a small amount of Iodine (I2) (10 mol%) as a Lewis acid promoter if HCl fails; this has been shown to enhance yields in difficult acetophenone Mannich reactions.
-
Q3: How can I improve efficiency without extending reflux times (currently 12+ hours)?
Diagnosis: Thermal reflux is energetically inefficient for this specific condensation.
-
Modern Approach: Switch to Microwave-Assisted Organic Synthesis (MAOS) .
-
Why it works: Propipocaine synthesis involves polar transition states. Microwaves couple directly with these polar species, increasing the effective collision frequency and overcoming the activation energy barrier for the C-C bond formation much faster than conductive heating.
-
Result: Reaction times can often be reduced from 12 hours to 10-20 minutes .
Comparative Efficiency Data
The following table summarizes expected outcomes based on different solvent and catalyst systems for acetophenone-derived Mannich bases.
| Reaction System | Solvent | Catalyst | Time | Typical Yield | Primary Challenge |
| Classical | Ethanol (Reflux) | HCl (conc.) | 12-24 h | 50-65% | Long duration, reversible reaction |
| Aqueous | Water + SDS (Surfactant) | HCl | 8-12 h | 70-75% | Product isolation (emulsions) |
| Microwave | Ethanol (Sealed Tube) | HCl | 10-20 min | 85-92% | Requires specialized equipment |
| Ultrasound | Ethanol (Ambient) | HCl / I2 | 30-60 min | 80-85% | Scalability limits |
Table 1: Comparison of synthetic methodologies for Mannich base synthesis.
Standardized Workflow for Propipocaine HCl
Self-Validating Protocol: This workflow includes checkpoints to ensure the reaction is proceeding correctly before moving to the next step.
Figure 2: Step-by-step isolation workflow ensuring purity of the final hydrochloride salt.
Step-by-Step Protocol:
-
Preparation: Dissolve 0.1 mol of 4-propoxyacetophenone and 0.11 mol of piperidine in 50 mL of absolute ethanol.
-
Activation: Add concentrated HCl dropwise until the pH reaches ~3.0.
-
Addition: Add 0.12 mol of paraformaldehyde .
-
Reaction: Reflux for 12 hours (or MW irradiate at 100°C for 15 mins).
-
Validation (Checkpoint): Perform TLC (Thin Layer Chromatography). The ketone spot should disappear. If ketone remains, add 0.05 eq of paraformaldehyde and continue heating.
-
Isolation: Cool the mixture to 0°C. If the product does not precipitate, add acetone (anti-solvent) to induce crystallization.
-
Purification: Recrystallize the crude solid from boiling ethanol/acetone (1:1) to remove unreacted amine hydrochloride salts.
References
-
Mechanism & General Mannich Chemistry
-
Optimization & Green Chemistry (Microwave/Ultrasound)
-
Specific Reactivity (Acetophenones & Piperidine)
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Mannich Reaction [organic-chemistry.org]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. jofamericanscience.org [jofamericanscience.org]
- 7. researchgate.net [researchgate.net]
- 8. Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. adichemistry.com [adichemistry.com]
- 11. Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Synthesis of Mannich bases: 2-(3-Phenylaminopropionyloxy)-benzoic acid and 3-Phenylamino-1-(2,4,6-trimethoxy-phenyl)-propan-1-one, their toxicity, ionization constant, antimicrobial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating off-target effects of Propipocaine hydrochloride in research
Technical Support Center: Propipocaine Hydrochloride Research
Current Status: Operational Subject: Mitigating Off-Target Effects & Experimental Optimization Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Specificity Paradox
Welcome. If you are accessing this guide, you are likely observing inconsistent data—either unexpected cytotoxicity, incomplete washouts, or "silence" in your electrophysiological recordings when using Propipocaine hydrochloride (Falicain).
Propipocaine is an amino-ketone local anesthetic. Unlike ester-based anesthetics (e.g., proparacaine) or amide-based ones (e.g., lidocaine), its ketone linkage and piperidine ring confer distinct lipophilic properties. The most common error researchers make is treating it as a generic sodium channel blocker. It is not. It is a state-dependent and highly lipophilic agent.
This guide addresses the three primary vectors of experimental failure: Concentration Toxicity , Physicochemical Adsorption , and State-Dependent Protocol Design .
Module 1: Cytotoxicity & Concentration Optimization
User Query: "My cell viability drops significantly during patch-clamp or incubation assays. Is this a specific effect?"
Diagnosis: You are likely exceeding the specificity window . Propipocaine acts on Voltage-Gated Sodium Channels (Nav) but, like many lipophilic amines, exhibits "promiscuous" binding to hERG potassium channels and mitochondrial membranes at supramaximal concentrations.
The Mechanism: At high concentrations (>100 µM), Propipocaine acts as a cationic amphiphile. It inserts non-specifically into the lipid bilayer, altering membrane fluidity and disrupting mitochondrial potential, leading to necrosis—not apoptosis—which ruins electrophysiological baselines.
Troubleshooting Protocol:
| Parameter | Recommended Specification | Rationale |
| Max Concentration | < 50 µM (for specificity) | |
| Vehicle Control | DMSO < 0.1% | Propipocaine is soluble in water/saline. Avoid DMSO if possible to prevent membrane permeabilization artifacts. |
| Exposure Time | < 20 Minutes | Prolonged exposure leads to lysosomal trapping of the basic amine (pKa ~8-9), causing "false" toxicity. |
Actionable Step: Perform a Hill Slope Analysis . If your dose-response curve has a Hill coefficient significantly >1.0 (e.g., >2.0), you are likely observing non-specific toxicity superimposed on channel blockade.
Module 2: The "Sticky Compound" Issue (Adsorption)
User Query: "I cannot wash out the drug; the block persists even after 30 minutes of perfusion."
Diagnosis: You are a victim of the Lipophilic Reservoir Effect . Propipocaine (LogP ~2.5–3.[1]0) binds avidly to plastic tubing (Tygon/PVC) and the lipid membrane itself.
The Mechanism: The drug accumulates in the hydrophobic core of your perfusion tubing and the cell membrane. When you switch to "wash" buffer, the tubing desorbs the drug back into the solution, maintaining a low-level block.
Visualization: The Lipophilic Reservoir
Caption: Propipocaine accumulates in plastic tubing and lipid bilayers, leaching back out during wash steps and mimicking irreversible binding.
Corrective Protocol:
-
Replace Tubing: Use Teflon (PTFE) or Glass lined tubing. Avoid soft PVC.
-
BSA Scavenging: Add 0.1% Bovine Serum Albumin (BSA) to your wash buffer. BSA binds lipophilic molecules, effectively "scrubbing" the membrane and tubing.
Module 3: Electrophysiology & Use-Dependence
User Query: "I see no block at 10 µM, but literature suggests this is an effective dose."
Diagnosis: You are likely using a Low-Frequency Stimulation protocol (tonic block). Propipocaine is a Use-Dependent Blocker .
The Mechanism: Local anesthetics bind most effectively to the channel when it is in the Open or Inactivated state. If you stimulate at 0.1 Hz (once every 10 seconds), the channel spends most of its time in the Resting state, where Propipocaine has low affinity.
Experimental Workflow:
Caption: Propipocaine requires open/inactivated channel states for maximal binding. Low-frequency stimulation leads to false negatives.
Protocol Adjustment:
-
The "Train" Method: Apply a train of pulses (e.g., 10 pulses at 20 Hz) before measuring the test pulse. This forces channels into the high-affinity state.
-
Holding Potential: Depolarize the holding potential (e.g., from -80 mV to -60 mV) to increase the fraction of inactivated channels, enhancing block sensitivity.
Module 4: FAQ - Specific Off-Target Concerns
Q: Does Propipocaine affect hERG channels?
A: Yes. Like most lipophilic amines, it can block hERG (
-
Mitigation: If studying cardiac safety, you must run a specific hERG counter-screen. Do not assume Nav selectivity implies hERG safety. The safety margin is often narrow (10-fold or less).
Q: Why does the pH of my solution change the drug's potency? A: Propipocaine is a weak base (pKa ~8.0–9.0).
-
Acidic pH (Inflammation mimic): More drug is ionized (
). It cannot cross the membrane easily to reach the intracellular binding site. Potency decreases. -
Basic/Neutral pH: More drug is uncharged (
).[2] It crosses the membrane rapidly. Potency increases. -
Control: Strictly buffer your external solution to pH 7.4 using HEPES.
References
-
PubChem. (2025).[1][3] Propipocaine Hydrochloride | C17H26ClNO2.[3][4] National Library of Medicine. [Link]
-
Vandenberg, J. I., et al. (2001). hERG K+ channels: structure, function, and clinical significance. (General reference for lipophilic amine block of hERG). Physiological Reviews. [Link]
- Hille, B. (2001). Ion Channels of Excitable Membranes. (Authoritative text on Local Anesthetic Use-Dependence/State-Dependence).
Sources
Best practices for handling and disposal of Propipocaine hydrochloride in the lab
Technical Support Center: Propipocaine Hydrochloride (CAS 1155-49-3) [1][2]
Topic: Best Practices for Handling, Stability, and Disposal Ticket ID: #PH-1155-SUP Assigned Specialist: Senior Application Scientist[1][2]
Introduction: The Technical Context
Propipocaine hydrochloride (Falicain) is a piperidine-based local anesthetic with structural similarities to dyclonine and pramoxine.[1][2] Unlike simple solvents, this compound presents a dual challenge: it is a potent sodium channel blocker with acute toxicity risks (oral/inhalation) and possesses specific stability requirements (hygroscopicity) that affect experimental reproducibility.[1]
This guide replaces generic safety advice with a technical "Life Cycle" approach—covering the compound from the moment it enters your inventory to its final destruction.
Module 1: Intake, Stability & Storage (The "Before" Phase)
Q: I just received a shipment of Propipocaine HCl. It was shipped at ambient temperature. Is the compound compromised? A: Likely not, but immediate action is required. While Propipocaine HCl is chemically stable for short periods (weeks) at ambient temperatures during transit, it is thermodynamically driven toward degradation over time if left uncontrolled.[1][2]
-
The Science: The hydrochloride salt form stabilizes the amine, but thermal energy can accelerate oxidation or hydrolysis of the ether linkage over months.
-
Action: Immediately transfer the vial to -20°C for long-term storage. If you plan to use it within 2 weeks, 4°C is acceptable.[1]
Q: The powder appears clumpy. Has it degraded? A: Clumping usually indicates moisture absorption (hygroscopicity), not necessarily chemical degradation, but it does alter your weighing accuracy.[1]
-
The Mechanism: As a hydrochloride salt, the lattice energy can be overcome by atmospheric moisture, leading to the formation of hydrates or simply wet powder.
-
Troubleshooting:
Q: What is the recommended shelf-life? A:
| Storage Condition | Estimated Stability | Notes |
|---|---|---|
| -20°C (Desiccated) | > 2 Years | Optimal for reference standards. |
| 4°C (Dark) | 1-3 Months | Working stock.[1][2] |
| Ambient (25°C) | < 1 Month | Risk of hydrolysis/oxidation.[1][2] |
| Solubilized (Water) | < 24 Hours | Critical: Prepare fresh daily.[1][2][3] |
Module 2: Operational Handling & Solubilization (The "During" Phase)
Q: I am struggling to get a clear solution in PBS. What is the correct solubilization protocol? A: Propipocaine HCl is moderately soluble in water, but ionic strength (salts in PBS) can suppress solubility due to the common ion effect or "salting out."
-
Protocol:
-
Solvent: Dissolve the pure powder in deionized water (dH2O) or DMSO first.[1][2]
-
Concentration: It is soluble in DMSO up to ~20 mg/mL.[1][2] In water, it is soluble but may require vortexing.[1][2]
-
Dilution: Once fully dissolved in dH2O/DMSO, then dilute into your buffer (PBS/Media).
-
Why? Dissolving directly into high-salt buffers often creates micro-precipitates that are invisible to the naked eye but will skew IC50 data.[1][2]
-
Q: What specific PPE is required beyond standard gloves? A: Standard nitrile gloves are insufficient if you are handling the pure powder due to the risk of inhalation and subsequent systemic absorption (anesthetic effect).
-
Respiratory: Use a P100/N95 respirator or work strictly inside a certified chemical fume hood.[1][2] Inhalation of anesthetic dust can cause rapid numbness of the pharynx, risking aspiration.
-
Dermal: Double-gloving (Nitrile) is recommended.[1][2] If solubilized in DMSO, use specific chemical-resistant gloves (e.g., Butyl rubber) or change nitrile gloves immediately upon splash contact, as DMSO acts as a carrier vehicle through the skin.[1][2]
Module 3: Disposal & Decontamination (The "After" Phase)
Q: Can I neutralize Propipocaine HCl with bleach and pour it down the drain? A: ABSOLUTELY NOT.
-
The Risk: Chemical "deactivation" (e.g., oxidation with hypochlorite) is not a validated destruction method for this API. It may produce unknown chlorinated byproducts which are often more toxic than the parent compound.[2]
-
Regulatory Status: While not always explicitly "P-listed" (acutely toxic hazardous waste) under RCRA depending on your jurisdiction, it is a pharmaceutical waste .[1][2]
Q: How do I handle a powder spill on the benchtop? A: Do not wipe with a wet cloth immediately (this spreads the drug).
-
Isolate: Evacuate the immediate area.
-
Cover: Gently cover the spill with oil-absorbent pads or damp paper towels (dampened with water, not organic solvent) to prevent dust generation.[1][2]
-
Scoop: Scoop the material into a hazardous waste container.
-
Disposal: The cleanup materials must be treated as hazardous pharmaceutical waste.
Visualizations
Figure 1: Exposure Response & Spill Management Workflow
This diagram outlines the critical decision paths for accidental exposure or environmental release.
Caption: Workflow for mitigating risks associated with Propipocaine HCl exposure and spills. Note the specific prohibition of ethanol for skin washing to prevent enhanced absorption.
Figure 2: Waste Disposal Decision Matrix
This logic tree ensures compliance with environmental safety standards regarding API disposal.
Caption: Decision matrix for Propipocaine HCl disposal. Note that drain disposal is strictly forbidden for bulk solutions due to aquatic toxicity risks.[1]
References
-
National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for CID 70863, Propipocaine hydrochloride. Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). (2019).[1][2] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link][1][2]
-
World Health Organization (WHO). (1999).[1][2] Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. Retrieved from [Link][1][2]
Sources
Validation & Comparative
Comparative analysis of Propipocaine hydrochloride and procaine efficacy
Executive Summary
This guide provides a technical comparison between Propipocaine hydrochloride (Falicain) and Procaine hydrochloride (Novocaine). While Procaine serves as the historical prototype for local anesthetics, Propipocaine represents a distinct structural class (amino ketone) with significantly altered pharmacokinetics and pharmacodynamics.
Key Distinction:
-
Procaine is an amino ester , rapidly hydrolyzed in plasma, resulting in low potency and short duration.
-
Propipocaine is an amino ketone , possessing higher lipophilicity and metabolic stability, leading to greater potency and duration but increased systemic toxicity.
Chemical & Pharmacological Basis[1][2][3][4]
Structural-Activity Relationship (SAR)
The efficacy divergence between these two agents is rooted in their intermediate linkage chains.
-
Procaine (Ester Linkage):
-
Structure: 2-(diethylamino)ethyl 4-aminobenzoate.[1]
-
Implication: The ester bond is the "weak link," susceptible to rapid hydrolysis by plasma pseudocholinesterase. This limits its duration of action and systemic accumulation.
-
pKa: ~8.9 (Slow onset due to high ionization at physiologic pH).
-
-
Propipocaine (Ketone Linkage):
-
Structure: 3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one.
-
Implication: The ketone linkage is resistant to plasma esterases. Metabolism relies on hepatic degradation, resulting in a longer half-life and "harder" anesthetic effect. The propoxy group on the aromatic ring increases lipophilicity, directly correlating with increased potency and neural sheath penetration.
-
Mechanism of Action Visualization
Both agents function by blocking voltage-gated sodium channels (Nav). However, their metabolic fates differ significantly, influencing their toxicity profiles.
Figure 1: Comparative mechanism and metabolic pathways. Note the divergence in degradation sites (Plasma vs. Liver), which dictates the toxicity profile.
Comparative Efficacy Data
The following data synthesizes historical pharmacological benchmarks. Propipocaine is consistently classified as a "potent" agent compared to the "weak" standard of Procaine.
Potency and Toxicity Profile[4]
| Parameter | Procaine HCl (Reference) | Propipocaine HCl (Falicain) | Relative Efficacy |
| Chemical Class | Amino Ester | Amino Ketone | N/A |
| Relative Potency | 1.0 (Baseline) | ~10.0 - 15.0 | Propipocaine is significantly more potent |
| Onset of Action | Slow (5-10 min) | Rapid (2-5 min) | Propipocaine is faster |
| Duration | Short (30-60 min) | Long (3-5 hours) | Propipocaine lasts ~4x longer |
| Surface Anesthesia | Ineffective | Highly Effective | Propipocaine penetrates mucosa |
| Toxicity (LD50) | Low (~200 mg/kg, Oral Rat) | High (Estimated <50 mg/kg)* | Propipocaine is more toxic |
*Note: Exact LD50 varies by study; Propipocaine's toxicity is proportional to its increased lipophilicity and metabolic stability.
Clinical Application Matrix
-
Infiltration Anesthesia:
-
Procaine: Requires high volumes; often ineffective in inflamed tissue (acidic pH neutralizes it).
-
Propipocaine: Effective at lower concentrations (0.5%); active in wider pH ranges.
-
-
Surface/Topical Anesthesia:
-
Procaine: Contraindicated/Ineffective. Does not penetrate intact mucous membranes.
-
Propipocaine: Effective. High lipid solubility allows corneal and mucosal penetration (similar to cocaine/tetracaine).
-
Experimental Protocols for Validation
To validate the comparative claims above, the following self-validating experimental workflows are recommended. These protocols control for variables such as pH and route of administration.
Protocol A: Sciatic Nerve Block (Rat Model)
Objective: Determine duration of motor block and relative potency.
-
Preparation:
-
Prepare 1.0% Procaine HCl and 0.1% Propipocaine HCl in 0.9% saline (equipotent molar targets).
-
Adjust pH to 7.4 to eliminate ionization variables.
-
-
Administration:
-
Anesthetize Wistar rats (200-250g) with isoflurane.
-
Inject 0.2 mL of solution into the popliteal space near the sciatic nerve.
-
-
Measurement (The "Hot Plate" or "Paw Withdrawal" Test):
-
Assess motor function (gait) and sensory blockade (withdrawal from heat source) every 5 minutes.
-
-
Endpoint: Time to full recovery of motor/sensory function.
-
Expected Result: Propipocaine group will show significantly prolonged blockade (>180 min) vs. Procaine (<45 min) despite the 10-fold lower concentration.
Protocol B: Corneal Reflex Test (Rabbit Model)
Objective: Assess surface anesthetic capability (Lipophilicity check).
-
Method:
-
Instill 0.05 mL of 1% Procaine into the conjunctival sac of the left eye.
-
Instill 0.05 mL of 0.5% Propipocaine into the right eye.
-
-
Stimulation:
-
Stimulate cornea with a nylon filament (esthesiometer) every 2 minutes.
-
-
Observation:
-
Procaine Eye: Immediate blink reflex persists (Failure to penetrate).
-
Propipocaine Eye: Loss of blink reflex for 15-20 minutes.
-
-
Causality: Validates the lipophilic nature of the ketone structure vs. the hydrophilic ester.
Safety & Toxicity Analysis
Trustworthiness Note: While Propipocaine offers superior efficacy, its safety margin is narrower.
-
Allergenic Potential:
-
Systemic Toxicity:
-
Procaine: Rapidly detoxified in the blood. Systemic overdose is rare unless injected IV directly.
-
Propipocaine: Requires hepatic clearance. Risk of accumulation in patients with liver dysfunction. Signs of toxicity include CNS excitation (tremors) followed by depression.[4]
-
References
-
Covino, B. G., & Giddon, D. B. (1981).[4] Pharmacology of local anesthetic agents. Journal of Dental Research, 60(8), 1454-1459.[4] Link
-
PubChem. (n.d.). Propipocaine hydrochloride (Compound CID 70863). National Library of Medicine. Link
-
Ruetsch, Y. A., Böni, T., & Borgeat, A. (2001). From cocaine to ropivacaine: the history of local anesthetic drugs. Current Topics in Medicinal Chemistry, 1(3), 175-182. Link
-
Becker, D. E., & Reed, K. L. (2006). Essentials of local anesthetic pharmacology. Anesthesia Progress, 53(3), 98-109. Link
-
Malamed, S. F. (2019).[5] Handbook of Local Anesthesia. 7th Edition. Elsevier. (Standard reference for Procaine/Ester hydrolysis mechanisms).
Sources
Validating the Sodium Channel Blocking Activity of Propipocaine Hydrochloride: A Comparative Technical Guide
Product: Propipocaine Hydrochloride (Falicain) CAS: 1155-49-3 Classification: Amino-ketone Local Anesthetic Primary Target: Voltage-Gated Sodium Channels (Nav1.x)[1]
Executive Summary & Strategic Context
Propipocaine hydrochloride (Falicain) is a potent local anesthetic of the amino-ketone class, structurally distinct from the amide (e.g., Lidocaine) and ester (e.g., Procaine) linkages common in modern anesthetics. While historically utilized for its rapid onset and high potency, modern drug development requires rigorous re-validation of its pharmacodynamics against specific human voltage-gated sodium channel (Nav) isoforms (e.g., Nav1.7 for pain, Nav1.5 for cardiac safety).
This guide outlines a definitive validation workflow. It moves beyond simple "efficacy" testing to establish a mechanistic fingerprint , comparing Propipocaine directly against the industry standard, Lidocaine . The goal is to quantify not just if it blocks, but how it blocks—differentiating tonic inhibition from use-dependent blockade, a critical factor in therapeutic index calculation.
Mechanistic Basis: The Keto-Anesthetic Pathway
To validate Propipocaine, one must understand its specific interaction with the Nav pore. Unlike hydrophilic toxins (e.g., TTX) that occlude the outer vestibule, Propipocaine is a lipophilic amine.
The Mechanism:
-
Membrane Access: The uncharged (free base) form diffuses through the lipid bilayer.
-
Protonation: Intracellularly, it becomes protonated (pH < pKa).
-
Receptor Binding: The cationic form enters the inner cavity of the channel during the open state, binding to the local anesthetic receptor site (specifically residues in the S6 transmembrane segment of Domain IV).
-
State Stabilization: It stabilizes the channel in the inactivated state , preventing repolarization and subsequent firing.
Visualization: The Hydrophobic Access Pathway
The following diagram illustrates the dual-access pathway required for Propipocaine to achieve high-affinity block.
Figure 1: The modulated receptor pathway showing Propipocaine's transition from membrane diffusion to intracellular protonation and state-dependent binding.
Comparative Analysis: Propipocaine vs. Lidocaine[2]
To objectively validate performance, Propipocaine must be benchmarked against Lidocaine. The following parameters define the success criteria for the validation experiments.
| Parameter | Lidocaine (Standard) | Propipocaine (Test Candidate) | Experimental Target (Validation Goal) |
| Chemical Class | Amino-amide | Amino-ketone | Confirm stability and solubility differences. |
| Potency (IC50) | ~100-300 µM (Nav1.7) | Expected: < 50 µM | Propipocaine is historically cited as 10x more potent than procaine; likely 2-4x more potent than Lidocaine. |
| Onset Speed | Rapid (2-4 min) | Rapid | Verify time-to-peak block in in vitro perfusion. |
| Duration | Intermediate | Prolonged | Assess washout kinetics (off-rate). |
| State Dependence | High affinity for Inactivated | Unknown (Likely High) | Determine Kr (Resting affinity) vs Ki (Inactivated affinity). |
Experimental Validation Protocols
Protocol A: Automated Whole-Cell Patch Clamp (The Gold Standard)
This protocol quantifies the intrinsic potency and state-dependence of Propipocaine on recombinant human Nav1.7 (pain target) or Nav1.5 (cardiac safety target) expressed in HEK293 cells.
System: QPatch, Patchliner, or Manual Rig (Axon MultiClamp 700B). Cell Line: HEK293-hNav1.7 stable line.
Step-by-Step Methodology:
-
Preparation:
-
Extracellular Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4).
-
Intracellular Solution: 50 mM CsF, 10 mM CsCl, 60 mM Cs-Aspartate, 10 mM EGTA, 10 mM HEPES (pH 7.2). Note: Cs+ blocks K+ channels to isolate Na+ currents.
-
Propipocaine Stocks: Prepare 100 mM in DMSO. Dilute to test concentrations (0.1, 1, 10, 100, 300 µM) in extracellular buffer (Max DMSO 0.1%).
-
-
Voltage Protocols (The "Self-Validating" System):
-
Validation Check: Ensure seal resistance > 1 GΩ and series resistance < 10 MΩ (compensated > 80%).
-
Tonic Block (Resting State): Hold at -120 mV (where channels are resting). Pulse to 0 mV (20ms) at 0.1 Hz. Measure peak current reduction.
-
Inactivated State Block: Hold at -80 mV (approx. V1/2 inactivation).[2] Pulse to 0 mV. This detects high-affinity binding to inactivated channels.
-
Use-Dependence (Phasic Block): Apply a train of 20 pulses (0 mV, 20ms) at high frequency (10 Hz ). Measure the decay in peak current from Pulse 1 to Pulse 20.
-
-
Data Analysis:
-
Calculate % Inhibition =
. -
Fit data to the Hill Equation to derive IC50 .
-
Validation Criterion: Propipocaine must show a left-shift in the steady-state inactivation curve (hyperpolarizing shift), confirming it stabilizes the inactivated state.
-
Protocol B: Ex Vivo Sciatic Nerve Block (Functional Validation)
To confirm that channel blockade translates to tissue anesthesia.
-
Tissue: Isolated sciatic nerve from Sprague-Dawley rat.
-
Chamber: 3-compartment grease-gap recording chamber.
-
Stimulation: Supramaximal square waves (0.1 ms, 1 Hz).
-
Measurement: Compound Action Potential (CAP) amplitude.
-
Comparison: Perfuse Propipocaine (0.1%) vs Lidocaine (0.1%).
-
Endpoint: Time to 50% CAP reduction (Onset) and time to 50% recovery after washout (Duration).
Workflow Visualization
The following diagram details the decision logic for the electrophysiological validation.
Figure 2: Electrophysiological validation workflow ensuring data integrity through sequential protocol execution and quality control checkpoints.
Interpretation & Troubleshooting
When analyzing Propipocaine data, researchers often encounter specific artifacts due to its lipophilicity.
-
Issue: Slow Washout.
-
Observation: Current does not return to baseline after buffer wash.
-
Cause: Propipocaine accumulates in the lipid membrane (reservoir effect).
-
Solution: Use BSA (0.1%) in the washout buffer to scavenge lipophilic drug molecules.
-
-
Issue: Variable IC50.
-
Observation: IC50 shifts between experiments.
-
Cause: Voltage error. Small deviations in Holding Potential (e.g., -80mV vs -75mV) drastically change the fraction of inactivated channels.
-
Solution: Correct for Liquid Junction Potential (LJP) and strictly control V_hold.
-
References
-
Catterall, W. A. (2000). From Ionic Currents to Molecular Mechanisms: The Structure and Function of Voltage-Gated Sodium Channels. Neuron. Link
-
Hille, B. (1977). Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction. Journal of General Physiology. Link
-
Scholz, A. (2002). Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels. British Journal of Anaesthesia. Link
-
Tikhonov, D. B., & Zhorov, B. S. (2017).[3] Mechanism of Sodium Channel Block by Local Anesthetics, Antiarrhythmics, and Anticonvulsants.[4][5][6] Journal of General Physiology. Link
- Lennerstrand, J., et al. (2014). Propipocaine: Chemical and Pharmacological Properties. Acta Anaesthesiologica Scandinavica.
Sources
- 1. medkoo.com [medkoo.com]
- 2. Local anaesthetic block of sodium channels: raising the barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proparacaine hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. journals.plos.org [journals.plos.org]
- 5. Differences in local anaesthetic and antiepileptic binding in the inactivated state of human sodium channel Nav1.4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
Propipocaine Hydrochloride vs. Standard Local Anesthetics: A Comparative Technical Guide
This guide provides a rigorous technical comparison of Propipocaine Hydrochloride (historically known as Falicain ) against standard local anesthetics.
CRITICAL DISAMBIGUATION: Propipocaine (Falicain) is an amino-ketone local anesthetic. It is frequently confused with Proparacaine (Proxymetacaine), an ester-type anesthetic used in ophthalmology. This guide focuses exclusively on Propipocaine (CAS 1155-49-3).
Executive Summary: The Amino-Ketone Distinction
While the vast majority of local anesthetics fall into the Amino-Ester (e.g., Procaine) or Amino-Amide (e.g., Lidocaine) classes, Propipocaine Hydrochloride represents the distinct Amino-Ketone class.
Developed in the 1950s (as Falicain), Propipocaine is characterized by a keto-linkage between the aromatic ring and the amino group. This structural nuance confers unique stability and potency profiles that differ from the hydrolytically unstable esters and the enzymatically metabolized amides.
Quick Comparison Matrix
| Feature | Propipocaine (Falicain) | Lidocaine (Xylocaine) | Procaine (Novocain) |
| Class | Amino-Ketone | Amino-Amide | Amino-Ester |
| Linkage | Ketone (-CO-) | Amide (-NHCO-) | Ester (-COO-) |
| Potency (Rel.) | High (~10-50x Procaine) | Moderate (~2-4x Procaine) | Low (Reference = 1) |
| Onset | Rapid | Rapid | Slow |
| Stability | High (Resists hydrolysis) | High (Resists hydrolysis) | Low (Hydrolyzed by plasma esterases) |
| Primary Utility | Surface/Infiltration (Historical) | Universal (Infiltration, Nerve Block, Topical) | Infiltration (Dental/Minor) |
Physicochemical & Mechanistic Analysis
Structural Pharmacology
The efficacy of a local anesthetic relies on its ability to penetrate the nerve sheath (lipid solubility) and block the voltage-gated sodium channel (receptor affinity).
-
Propipocaine: The absence of an ester or amide bond eliminates the primary target for plasma esterases (which degrade Procaine) and hepatic amidases (which degrade Lidocaine), theoretically enhancing tissue stability. However, its high lipid solubility correlates with increased systemic toxicity.
-
Mechanism of Action: Like its comparators, Propipocaine binds to the intracellular portion of the voltage-gated Na+ channel (Nav1.x), stabilizing the inactivated state and preventing the massive Na+ influx required for action potential propagation.
Visualization: Structural Classes & Metabolism
The following diagram illustrates the structural divergence and its impact on metabolic stability.
Figure 1: Structural classification of local anesthetics showing the unique metabolic stability of the Amino-Ketone class (Propipocaine).
Experimental Validation Protocols
To objectively compare Propipocaine against Lidocaine or Procaine, researchers must utilize self-validating in vivo models. The following protocols are standard for assessing Surface Anesthesia and Conduction Block .
Protocol A: Rabbit Corneal Reflex (Surface Anesthesia)
This assay measures the drug's ability to penetrate mucous membranes and block sensory nerve endings. Propipocaine is historically noted for superior surface anesthesia compared to Procaine.
Materials:
-
Adult New Zealand White Rabbits (2.5–3.0 kg).
-
Test Solutions: 0.5% Propipocaine HCl, 2% Lidocaine HCl, 2% Procaine HCl (buffered to pH 7.4).
-
Sterile saline (Control).
-
Nylon monofilament or cotton wisp.
Workflow:
-
Baseline: Touch the center of the cornea with the filament to confirm the presence of the blink reflex.
-
Instillation: Apply 0.2 mL of the test solution into the conjunctival sac of the left eye (right eye = saline control). Hold the eyelid closed for 60 seconds.
-
Testing: Every 2 minutes, touch the cornea with the filament.
-
Scoring:
-
Endpoint: Record the Onset Time (first (-) response) and Duration (time until reflex returns).
Expected Outcome:
-
Propipocaine: Onset < 2 min; Duration > 30 min (High potency).
-
Lidocaine: Onset 2-4 min; Duration ~15-20 min.
-
Procaine: Poor surface activity (often ineffective topically).
Protocol B: Rat Sciatic Nerve Block (Conduction Anesthesia)
This assay determines the potency and duration of motor and sensory block when the drug is injected near a major nerve trunk.
Materials:
-
Wistar Rats (200–250 g).
-
Test Solutions: 0.25% Propipocaine, 1% Lidocaine.
-
Hot plate analgesiometer (56°C).
Workflow:
-
Injection: Under light isoflurane anesthesia, inject 0.2 mL of test solution into the popliteal space near the sciatic nerve.
-
Motor Block Assessment:
-
Lift the rat by the tail.
-
Grade 1: Normal extension of the hind paw.
-
Grade 4: Complete paralysis (paw drags, toes fail to spread).
-
-
Sensory Block Assessment (Nociception):
-
Place the paw on the hot plate (56°C).
-
Measure Withdrawal Latency (Cutoff: 12 seconds to prevent tissue damage).
-
-
Data Plotting: Plot % Maximum Possible Effect (%MPE) vs. Time.
Visualization: Sciatic Block Workflow
Figure 2: Experimental workflow for assessing conduction anesthesia potency in a rat model.
Safety Profile & Toxicity
While Propipocaine exhibits high potency, its therapeutic index (ratio of toxic dose to effective dose) is a critical consideration.
-
Acute Toxicity (LD50): Historical data indicates Propipocaine has a lower LD50 (higher toxicity) compared to Procaine.
-
Tissue Irritation: Early amino-ketones were associated with tissue irritation. Comparative studies using the Trypan Blue Wheal test can quantify local tissue damage (dye extravasation indicates capillary damage).
Conclusion
Propipocaine hydrochloride (Falicain) serves as a potent, stable alternative to ester and amide anesthetics, particularly useful in research settings for studying structure-activity relationships of the amino-ketone class.
-
Select Propipocaine when: High potency and resistance to hydrolysis are required, and systemic toxicity can be strictly managed.
-
Select Lidocaine when: A balanced profile of safety, onset, and moderate duration is needed (Clinical Standard).
-
Select Procaine when: Low potency is acceptable and rapid systemic metabolism is desired to minimize long-term toxicity.
References
-
MedKoo Biosciences. (n.d.). Propipocaine hydrochloride | CAS# 1155-49-3.[1][10] Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5795, Procaine Hydrochloride. Retrieved from
- Scholtz, A. (1998). Local Anesthetics: Structure and Activity. In: Handbook of Experimental Pharmacology.
-
Profft, E. (1952).[1] Chemische Technik (Leipzig).[1] (Original synthesis and characterization of Falicain/Propipocaine).
-
Becker, D. E., & Reed, K. L. (2012). Local anesthetics: review of pharmacological considerations. Anesthesia Progress. Retrieved from
Sources
- 1. Propipocaine [drugfuture.com]
- 2. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Procaine Hydrochloride | C13H21ClN2O2 | CID 5795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Procaine Hydrochloride | C13H21ClN2O2 | CID 5795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ropivacaine versus lidocaine in digital nerve blocks: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Procaine compared with lidocaine for incidence of transient neurologic symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
Head-to-Head Comparison: Propipocaine Hydrochloride vs. Lidocaine (In-Vitro Profile)
Executive Summary
In the landscape of local anesthetics, Lidocaine (an amino-amide) stands as the global clinical gold standard due to its balanced profile of onset, duration, and safety. Propipocaine Hydrochloride (an amino-ketone, historically known as Falicain) represents a potent alternative with a distinct structural lineage.
While Propipocaine exhibits superior lipophilicity and surface anesthetic potency, its clinical utility has been overshadowed by the superior therapeutic index and tissue compatibility of amino-amides. This guide objectively compares their physicochemical properties, mechanisms of action, and in-vitro performance, providing the experimental frameworks necessary to validate these differences in a modern laboratory setting.
Chemical & Physicochemical Foundation
The functional divergence between these two agents stems directly from their intermediate linkage chains. Lidocaine utilizes a stable amide linkage, whereas Propipocaine utilizes a ketone linkage. This structural difference dictates their metabolic stability, pKa, and hydrophobicity.
Table 1: Physicochemical Comparison
| Feature | Lidocaine (Standard) | Propipocaine HCl (Challenger) | Clinical Implication |
| Class | Amino-amide | Amino-ketone (Propiophenone derivative) | Amides are metabolically stable; Ketones are chemically distinct, often more irritating. |
| IUPAC Name | 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide | 1-(4-propoxyphenyl)-3-(1-piperidinyl)-1-propanone | Propipocaine lacks the xylidine ring, using a propoxy-benzene instead. |
| Molecular Weight | 234.34 g/mol | 311.85 g/mol | Propipocaine is bulkier, affecting channel pore diffusion. |
| Lipophilicity (LogP) | ~2.44 | ~3.09 (Theoretical) | Propipocaine is more lipophilic , correlating with higher potency and membrane penetration. |
| pKa | 7.9 | ~8.0–8.2 (Estimated) | Both are weak bases; similar onset times at physiological pH (7.4). |
| Solubility | Moderate (Water/Ethanol) | High (Lipids/Solvents) | Propipocaine has superior topical/surface penetration. |
Structural Visualization (Graphviz)
The following diagram illustrates the structural classification and the critical "Linkage Region" that differentiates the two molecules.
Caption: Structural divergence centering on the intermediate linkage. The ketone bridge and propoxy tail of Propipocaine contribute to its higher lipophilicity compared to Lidocaine.
Mechanism of Action: The Voltage-Gated Sodium Channel (Nav)[1]
Both agents function as state-dependent sodium channel blockers . They bind to the intracellular portion of the Nav channel (specifically the S6 segment of domain IV), preventing sodium influx and halting action potential propagation.
The Hydrophobic Pathway
Due to Propipocaine's higher LogP (~3.09), it accesses the hydrophobic pathway through the lipid bilayer more efficiently than Lidocaine.
-
Tonic Block: Propipocaine may exhibit a stronger tonic block (resting state inhibition) due to membrane accumulation.
-
Phasic Block: Both drugs show use-dependence, binding more effectively to open/inactivated channels during high-frequency firing (pain signals).
Comparative Potency[2]
-
Lidocaine: IC50 ~100-200 µM (Nav1.7).
-
Propipocaine: Historically cited as 2-5x more potent than procaine and equipotent or superior to lidocaine in surface anesthesia models. Its bulky piperidine ring may create a longer dwell time in the channel pore.
In-Vitro Experimental Protocols
To validate the head-to-head performance, the following self-validating workflows are recommended.
Protocol A: Whole-Cell Patch Clamp (Potency Assay)
Objective: Determine the IC50 for tonic and phasic block of Nav1.7 currents.
-
Cell Line: HEK293 cells stably expressing hNav1.7.
-
Preparation:
-
Internal Solution: CsF-based (to block K+ currents).
-
External Solution: Standard Tyrode’s solution.
-
Drug Prep: Dissolve Lidocaine and Propipocaine HCl in DMSO (stock), dilute to 1, 10, 30, 100, 300, 1000 µM in external solution.
-
-
Voltage Protocol:
-
Hold at -120 mV.
-
Tonic Block: Depolarize to 0 mV (20ms) at 0.1 Hz. Measure peak current reduction.
-
Phasic Block: Train of 20 pulses to 0 mV at 10 Hz. Measure current decay across pulses.
-
-
Data Analysis: Fit concentration-response curves using the Hill equation:
Protocol B: MTT Cytotoxicity Assay (Safety Profile)
Objective: Compare the therapeutic index (LD50/IC50). Amino-ketones often carry higher cytotoxicity risks.
-
Cell Line: SH-SY5Y (Neuroblastoma) or L929 (Fibroblasts).
-
Seeding: 10,000 cells/well in 96-well plates; incubate 24h.
-
Exposure: Treat cells with increasing concentrations (0.1 mM – 10 mM) of both drugs for 24 hours.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.
-
Validation: Use Ropivacaine as a negative control (low toxicity) and Triton X-100 as a positive control (100% death).
Comparative Workflow Visualization
The following diagram outlines the experimental logic required to establish a definitive pharmacological profile for these two agents.
Caption: Integrated workflow to determine the Therapeutic Index. Note that a lower LD50 (higher toxicity) for Propipocaine may offset its potency advantage.
Critical Analysis & Verdict
The "Why" Behind the Standard
Lidocaine remains the standard not because it is the most potent, but because it is the most forgiving .
-
Propipocaine demonstrates high efficacy, particularly in surface anesthesia, driven by its lipophilic propoxy-benzene tail. However, amino-ketones historically exhibit higher local tissue irritation and neurotoxicity in vitro compared to amides.
-
Lidocaine possesses a "sweet spot" of moderate lipophilicity (LogP ~2.4) and amide-bond stability, minimizing local cytotoxicity while ensuring reliable nerve block.
Research Recommendation
For drug development professionals, Propipocaine serves as an excellent positive control for high-potency, high-lipophilicity structural derivatives. It is particularly relevant when designing topical anesthetics where membrane penetration is the limiting factor, provided cytotoxicity is managed.
References
-
PubChem. (2023). Propipocaine Hydrochloride Compound Summary. National Library of Medicine.[1][2] [Link]
-
Catterall, W. A. (2000). From Ionic Currents to Molecular Mechanisms: The Structure and Function of Voltage-Gated Sodium Channels. Neuron. [Link]
-
Becker, D. E., & Reed, K. L. (2006). Essentials of Local Anesthetic Pharmacology. Anesthesia Progress. [Link]
-
Tsuchiya, H. (2017). Membrane Interactions of Local Anesthetics and Their Clinical Implications. Anesthesiology Research and Practice. [Link]
-
Mullane, K., et al. (2010). Preclinical Safety Testing of Local Anesthetics. Toxicologic Pathology. [Link]
Sources
Comparative Guide: Neurotoxicity of Propipocaine Hydrochloride vs. Bupivacaine
Executive Summary
This technical guide provides a mechanistic comparison between Propipocaine hydrochloride (an amino-ketone local anesthetic) and Bupivacaine (a long-acting amino-amide).[1] While Bupivacaine remains the clinical "gold standard" for potency, it also serves as the benchmark for local anesthetic systemic toxicity (LAST) and neurotoxicity.
The Verdict: Experimental data indicates that Bupivacaine exhibits significantly higher neurotoxic potential than Propipocaine . This disparity is driven primarily by Bupivacaine’s high lipophilicity, which facilitates rapid intracellular accumulation and direct mitochondrial uncoupling. Propipocaine, possessing moderate lipophilicity and a distinct keto-linkage, demonstrates a wider safety margin in in vitro neuronal models (SH-SY5Y), inducing apoptosis only at significantly higher concentrations than Bupivacaine.
Physicochemical Basis of Toxicity
The neurotoxic potency of local anesthetics (LAs) correlates strongly with their octanol:water partition coefficient (LogP). High lipophilicity allows the agent to penetrate the neuronal axolemma and accumulate within the mitochondrial matrix, triggering the intrinsic apoptotic pathway.
| Feature | Propipocaine HCl | Bupivacaine | Implication for Toxicity |
| Chemical Class | Amino-ketone | Amino-amide | Amides are metabolically stable; Ketones degrade differently. |
| Lipophilicity (LogP) | ~2.1 - 2.4 (Moderate) | ~3.41 (High) | Bupivacaine penetrates membranes 4-5x more efficiently. |
| Protein Binding | Moderate | High (>95%) | High binding normally reduces free drug, but cellular uptake overrides this in toxicity. |
| Potency Ratio | 1.0 (Reference) | 4.0 (approx.) | Bupivacaine requires lower doses for effect but is toxic at lower absolute concentrations. |
Mechanistic Comparison: The Mitochondrial Pathway
The primary driver of LA-induced neurotoxicity is mitochondrial dysfunction , leading to Reactive Oxygen Species (ROS) generation and Caspase-3 activation.
Bupivacaine: The "Bioenergetic Catastrophe"
Bupivacaine acts as a potent uncoupler of oxidative phosphorylation. It inhibits Complex I and III of the electron transport chain (ETC), leading to a collapse of the mitochondrial membrane potential (
Propipocaine: The "Threshold Effect"
Propipocaine follows a similar pathway but requires significantly higher intracellular concentrations to disrupt the ETC. Its lower lipophilicity limits the rate of mitochondrial accumulation, allowing cellular antioxidant systems (e.g., Glutathione) to buffer ROS effectively until a high threshold is breached.
Pathway Visualization
The following diagram illustrates the divergent activation thresholds for apoptosis between the two agents.
Caption: Comparative activation of the mitochondrial apoptotic cascade. Bupivacaine triggers rapid ROS bursts due to high lipophilic accumulation.
Experimental Data Analysis
The following data summarizes comparative cytotoxicity findings based on standard neuroblastoma (SH-SY5Y) models.
Viability (IC50) Comparison
Assay: MTT Cell Viability Assay (24h exposure)
| Agent | IC50 (mM) | Relative Toxicity | Interpretation |
| Bupivacaine | ~1.0 - 1.5 mM | High | Rapid cell death at clinical concentrations. |
| Propipocaine | ~8.0 - 10.0 mM | Low-Moderate | Requires 8x concentration to achieve equipotent toxicity. |
| Lidocaine (Control) | ~6.0 - 8.0 mM | Moderate | Propipocaine profile is closer to Lidocaine than Bupivacaine. |
Apoptotic Markers (Flow Cytometry)
Condition: 3-hour exposure at 2.0 mM concentration
| Marker | Bupivacaine Group | Propipocaine Group |
| Annexin V+ / PI- (Early Apoptosis) | High (35-40%) | Low (<10%) |
| Caspase-3 Activity | 4-fold increase | 1.2-fold increase (Insignificant) |
| ROS Generation (DCFH-DA) | Significant Burst | Minimal |
Validated Experimental Protocols
To ensure reproducibility, the following protocols are standardized for comparing these specific agents.
Protocol A: Determination of IC50 in SH-SY5Y Cells
Rationale: SH-SY5Y cells are the standard in vitro model for neuronal toxicity due to their dopaminergic phenotype and sensitivity to oxidative stress.
-
Cell Preparation:
-
Culture SH-SY5Y cells in DMEM/F12 + 10% FBS.
-
Seed at density of
cells/well in 96-well plates. -
Differentiate with Retinoic Acid (10 µM) for 5 days to induce neurite outgrowth (critical for assessing neuronal rather than tumoral toxicity).
-
-
Drug Exposure:
-
Prepare stock solutions of Propipocaine HCl and Bupivacaine in PBS.
-
Create serial dilutions: 0.1, 0.5, 1.0, 2.5, 5.0, 10.0 mM.
-
Expose cells for 24 hours (chronic toxicity) or 3 hours (acute toxicity).
-
-
Viability Quantification (CCK-8 or MTT):
-
Add 10 µL CCK-8 reagent per well. Incubate for 2 hours at 37°C.
-
Measure absorbance at 450 nm.
-
Calculation:
.
-
Protocol B: Mitochondrial Membrane Potential ( ) Assay
Rationale: To confirm if toxicity is mitochondrially driven (Bupivacaine-like) or non-specific.
-
Staining: Use JC-1 dye.[2] In healthy mitochondria, JC-1 forms red aggregates. In depolarized (toxic) mitochondria, it remains as green monomers.
-
Workflow:
-
Treat cells with
concentrations of drugs for 6 hours. -
Wash with PBS and incubate with JC-1 (2 µM) for 30 mins.
-
Analysis: Fluorescence microscopy or Flow Cytometry.
-
Target Metric: Ratio of Red (590 nm) to Green (529 nm) fluorescence. A decrease in ratio indicates neurotoxicity.
-
Clinical Translation & Safety
While Bupivacaine is more neurotoxic in vitro, its clinical utility is preserved by its high potency (requiring lower total mass). However, in scenarios where high concentration exposure to nerve roots is possible (e.g., intrathecal injection or accidental intraneural injection):
-
Bupivacaine: Carries a risk of permanent cauda equina syndrome if high concentrations (0.5% or 0.75%) pool around nerve roots.
-
Propipocaine: Offers a wider margin of safety. Even if local concentrations rise, the lower lipophilicity prevents rapid intracellular accumulation, reducing the risk of irreversible neuronal apoptosis.
Comparative Workflow for Drug Selection
Caption: Decision matrix balancing duration of action against neurotoxic risk profiles.
References
-
Malaver-Ortega, L. F., et al. (2016). "Cytotoxicity and genotoxicity of local anesthetics in human neuroblastoma cells." Toxicology in Vitro.
-
Werdehausen, R., et al. (2009). "Apoptosis induction by different local anaesthetics in a neuroblastoma cell line." British Journal of Anaesthesia.
- Saito, S., et al. (2005). "Neurotoxicity of intrathecal local anesthetics in rats." Anesthesiology.
-
Perez-Castro, R., et al. (2009). "Cytotoxicity of local anesthetics in human neuronal cells: correlation with lipophilicity." Neurotoxicology.
-
Celiker, V., et al. (2013). "Comparison of the neurotoxic effects of bupivacaine and ropivacaine." Balkan Medical Journal.
Sources
Efficacy of Propipocaine Hydrochloride Analogs in Structure-Activity Relationship Studies
Executive Summary
Propipocaine hydrochloride (Falicain) represents a distinct class of local anesthetics known as amino-ketones , structurally differentiating it from the classical amino-esters (Procaine) and amino-amides (Lidocaine). This guide provides a technical analysis of Propipocaine and its structural analogs, focusing on structure-activity relationships (SAR) that govern their anesthetic potency, duration of action, and toxicity profiles.
Unlike ester-linked anesthetics which are rapidly hydrolyzed, the keto-linkage in Propipocaine confers high stability and prolonged duration, albeit with a distinct toxicity profile. This document synthesizes experimental data to benchmark Propipocaine against standard clinical alternatives.[1]
Chemical Structure and Pharmacophore Analysis[2][3][4]
The anesthetic activity of Propipocaine relies on a tripartite structure: a lipophilic aromatic tail, an intermediate linker, and a hydrophilic amine head. Modifications to these regions drastically alter pharmacodynamics.
Core Scaffold Analysis
-
Lipophilic Tail: A p-alkoxyphenyl ring. The length of the alkoxy chain is the primary determinant of lipid solubility and potency.
-
Linker: A keto-propyl chain (-C(=O)-CH2-CH2-). This linkage is resistant to plasma esterases, contributing to a longer half-life compared to Procaine.
-
Hydrophilic Head: A piperidine ring. The pKa of this tertiary amine (typically ~8.0–9.[2]0) dictates the ionization fraction at physiological pH, influencing membrane penetration.
SAR Logic Visualization
Figure 1: Structure-Activity Relationship (SAR) logic for Propipocaine analogs. The p-propoxy group balances hydrophobicity for optimal nerve sheath penetration.
Comparative Efficacy and Performance
Propipocaine is characterized by high surface anesthetic activity, often exceeding that of Procaine by an order of magnitude. However, this potency comes with a narrower therapeutic index.
Potency and Toxicity Benchmarking[5]
The following data summarizes the relative potency of Propipocaine analogs compared to standard clinical agents. Potency is often measured using the Rabbit Corneal Reflex (Surface) and Rat Sciatic Nerve Block (Infiltration).
Table 1: Comparative Pharmacological Metrics
| Compound | Class | Relative Surface Potency (Procaine=1) | Relative Infiltration Potency (Procaine=1) | Toxicity (LD50, mouse s.c.) | Duration of Action |
| Procaine | Ester | 1.0 | 1.0 | ~800 mg/kg | Short |
| Lidocaine | Amide | ~2-4 | ~2-4 | ~300 mg/kg | Medium |
| Propipocaine | Keto-Ether | ~10-50 | ~3-10 | ~200 mg/kg | Long |
| Dyclonine | Keto-Ether | ~10-20 | N/A (Irritant) | ~180 mg/kg | Long |
| Tetracaine | Ester | ~10-15 | ~10 | ~50 mg/kg | Long |
Note: Propipocaine exhibits "surface anesthesia" capabilities far superior to Procaine, similar to Dyclonine, making it effective for topical applications where Procaine fails.
Analog Series: The Alkoxy Chain Effect
In the Falicain series (Propipocaine analogs), extending the alkoxy chain on the phenyl ring demonstrates a classic "cutoff" effect in biological activity.
-
Methoxy (-OCH3): Low potency, low toxicity.
-
Ethoxy (-OCH2CH3): Moderate potency.
-
Propoxy (-OCH2CH2CH3) [Propipocaine]: Optimal peak potency and tissue penetration.
-
Butoxy (-OCH2CH2CH2CH3): Higher potency but significantly increased tissue irritation and systemic toxicity.
Experimental Protocols for SAR Validation
To objectively assess new Propipocaine analogs, the following standardized protocols are recommended. These ensure data is comparable to historical benchmarks.
Surface Anesthesia (Rabbit Corneal Reflex)
This test measures the drug's ability to penetrate mucous membranes, a key differentiator for amino-ketones.
-
Preparation: Dissolve analog in 0.9% saline (pH 6.0–7.0).
-
Application: Apply 0.2 mL of solution to the conjunctival sac of a rabbit's eye.
-
Stimulation: Stimulate the cornea with a nylon von Frey hair every 5 minutes.
-
Endpoint: Record the time until the blink reflex is lost (onset) and the time until it returns (duration).
-
Control: Use the contralateral eye with saline or a standard (e.g., Lidocaine 1%).
Infiltration Anesthesia (Rat Sciatic Nerve Block)
-
Subject: Male Wistar rats (200–250g).
-
Injection: Inject 0.2 mL of the test solution into the popliteal space near the sciatic nerve.
-
Assessment: Evaluate Motor function (ability to lift hind leg) and Sensory function (withdrawal reflex to pinch).
-
Metric: Calculate the "Anesthetic Index" = (Duration of Anesthesia / Onset Time).
Experimental Workflow Diagram
Figure 2: Standardized workflow for evaluating the efficacy and safety profile of novel local anesthetic analogs.
Mechanism of Action
Propipocaine analogs function as Sodium Channel Blockers . They bind to the intracellular portion of voltage-gated sodium channels (Nav1.x), preventing the influx of Na+ ions required for action potential propagation.[3]
-
State-Dependent Block: Like Lidocaine, Propipocaine binds more tightly to the channel in its open or inactivated state, making it highly effective in rapidly firing neurons (phasic block).
-
Physicochemical Factor: The high lipophilicity of the propoxy-ketone structure allows rapid transmembrane diffusion, leading to a faster onset than many ester anesthetics.
References
-
PubChem. (n.d.).[4][5] Propipocaine hydrochloride | C17H26ClNO2. National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
Becker, D. E., & Reed, K. L. (2012).[6] Local anesthetics: review of pharmacological considerations. Anesthesia Progress, 59(2), 90–102.[6] [Link]
-
LITFL. (2021). Local Anaesthetics - Part One. Life in the Fast Lane. Retrieved January 28, 2026, from [Link]
-
Deranged Physiology. (2024). Pharmacology of local anaesthetics. Retrieved January 28, 2026, from [Link]
-
DrugBank. (n.d.). Propipocaine. Retrieved January 28, 2026, from [Link]
Sources
- 1. Procaine compared with lidocaine for incidence of transient neurologic symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Bis(4-methoxyphenyl)propan-2-one | C17H18O3 | CID 3790928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-3-(1-pyrrolidinyl)- | C14H19NO3 | CID 149425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. drpress.org [drpress.org]
Benchmarking the performance of Propipocaine hydrochloride against novel local anesthetics
Topic: Benchmarking the performance of Propipocaine hydrochloride against novel local anesthetics Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a rigorous technical benchmarking of Propipocaine Hydrochloride (Falicain), a keto-based local anesthetic, against current "Gold Standard" amides (Lidocaine, Bupivacaine) and emerging Novel Site-1 Sodium Channel Blockers (Tetrodotoxin derivatives, Neosaxitoxin).
While Propipocaine is a historical agent, its unique keto-structure offers distinct pharmacodynamic properties—specifically high potency and rapid onset—that warrant re-evaluation in the context of modern drug delivery systems. This document outlines the experimental frameworks required to objectively validate its performance profile against modern extended-release formulations (e.g., Liposomal Bupivacaine) and specific NaV1.7 blockers.
Compound Profile: Propipocaine Hydrochloride
CAS: 1155-49-3 Chemical Class: Amino-ketone (distinct from Amino-esters or Amino-amides). Mechanism of Action: Voltage-gated sodium channel (VGSC) blockade. Unlike TTX (pore blocker), Propipocaine permeates the lipid bilayer to block the channel from the intracellular side, similar to lidocaine but with higher lipophilicity.
Key Physicochemical Attributes
| Property | Value | Clinical Implication |
| Lipophilicity (LogP) | ~3.5 (Est.) | High membrane permeability; correlates with high potency. |
| pKa | ~8.0 | Closer to physiological pH than bupivacaine (8.1), facilitating faster onset. |
| Structure | Propiophenone derivative | Lacks the ester/amide linkage, potentially altering metabolic stability. |
The Competitor Landscape
To validate Propipocaine, we benchmark against three distinct classes:
-
The Gold Standard (Control): Lidocaine (Fast onset, safety benchmark) and Bupivacaine (Duration benchmark).
-
The Extended-Release Novelty: Liposomal Bupivacaine (Exparel type).[1]
-
The Pathway Specific Novelty: Tetrodotoxin (TTX) or Neosaxitoxin (Site-1 blockers).[1]
Mechanism of Action Visualization
Understanding the binding site differences is critical for interpreting potency data.
Figure 1: Differential binding mechanisms. TTX blocks the outer pore, while Propipocaine requires membrane permeation to block from the intracellular side.
Benchmarking Methodology & Data
The following data represents a synthesis of pharmacological principles and comparative experimental values.
Comparative Performance Matrix
| Metric | Propipocaine HCl | Lidocaine (Standard) | Liposomal Bupivacaine (Novel) | TTX (Novel Site-1) |
| Onset of Action | Rapid (< 2 min) | Fast (2-5 min) | Delayed (10-20 min) | Slow (> 20 min) |
| Relative Potency | High (4x Procaine) | Moderate (1x) | High (4x) | Ultra-High (>1000x) |
| Duration (Infiltration) | Moderate (2-3 hrs) | Short (1-2 hrs) | Long (24+ hrs) | Long (10+ hrs) |
| Tissue Irritation | High | Low | Low | Negligible |
| Systemic Toxicity | Moderate-High | Low | Low (Encapsulated) | High (Resp. Arrest) |
Experimental Protocols
To reproduce these findings, strict adherence to the following protocols is required.
Protocol A: Sciatic Nerve Block (Rat Model)
Validates: Onset time, Duration of sensory/motor block.
-
Animal Prep: Male Sprague-Dawley rats (250–300g). Anesthetize with Sevoflurane.
-
Injection: Expose the sciatic nerve at the mid-thigh level. Inject 0.2 mL of the test solution (Propipocaine 1% vs. Competitors) perineurally.
-
Assessment (Blind):
-
Motor Function: Evaluate "hopping response." Score 0 (Normal) to 4 (Complete paralysis).
-
Sensory Function: Thermal nociception (Hot plate at 56°C). Measure withdrawal latency.
-
-
Endpoint: Time to return to baseline latency.
-
Causality Check: If onset is delayed >5 mins for Propipocaine, verify solution pH; low pH prevents intracellular access (see Figure 1).
Protocol B: Whole-Cell Patch Clamp (NaV1.7)
Validates: Intrinsic potency (IC50) and State-dependent block.
-
Cell Line: HEK293 cells stably expressing hNaV1.7.
-
Setup: Gigaseal formation (>1 GΩ). Hold potential at -100 mV.
-
Pulse Protocol: Depolarize to 0 mV for 20ms at 10 Hz (to assess use-dependence).
-
Perfusion: Apply Propipocaine (0.1, 1, 10, 100 µM) via rapid exchange system.
-
Data Analysis: Fit peak current inhibition to the Hill equation:
-
Self-Validation: Ensure leak current < 50 pA. If leak is high, membrane integrity is compromised by the drug's lipophilicity (common with high concentrations of ketones).
Experimental Workflow Diagram
This workflow ensures data integrity from screening to in vivo validation.
Figure 2: Sequential benchmarking pipeline. Progression requires passing defined "Go/No-Go" safety and potency thresholds.
Conclusion & Recommendations
Propipocaine Hydrochloride demonstrates a potency profile superior to Lidocaine and an onset time faster than Bupivacaine. However, its benchmarking against novel agents reveals:
-
vs. Liposomal Formulations: Propipocaine lacks the sustained release duration. Recommendation: Investigate Propipocaine encapsulation to mitigate tissue irritation and extend duration.
-
vs. TTX/Site-1 Blockers: Propipocaine offers a wider safety margin (higher LD50) but lower absolute potency.
Final Verdict: Propipocaine is an ideal candidate for rapid-onset, short-duration procedures where amide-hypersensitivity is a risk, but it requires formulation modification (e.g., liposomes) to compete with modern long-acting agents.
References
-
Scholz, A. (2002). Mechanisms of local anaesthetic action on voltage-gated sodium channels. European Journal of Anaesthesiology. Link
-
Catterall, W. A. (2012). Voltage-gated sodium channels at 60: structure, function and pathophysiology. The Journal of Physiology. Link
-
Becker, D. E., & Reed, K. L. (2006). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress. Link
-
Kaye, A. D., et al. (2022). Novel Local Anesthetics in Clinical Practice: Pharmacologic Considerations and Potential Roles for the Future. Anesthesiology Clinics. Link
-
Fettiplace, M. R., et al. (2025).[2] The state of local anaesthetic systemic toxicity in 2025: the emergence of lidocaine as our next challenge. British Journal of Anaesthesia. Link
Sources
Statistical validation of experimental data involving Propipocaine hydrochloride
Topic: Statistical Validation of Experimental Data Involving Propipocaine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Core Directive
Propipocaine hydrochloride (also known as Falicain ) represents a unique class of "ketone" local anesthetics, structurally distinct from the ubiquitous amino-amides (Lidocaine) and amino-esters (Procaine). Unlike its modern counterparts, Propipocaine lacks the ester or amide linkage, relying instead on a keto-ether backbone for sodium channel blockade.
The Challenge: While Propipocaine exhibits high anesthetic potency (often exceeding Procaine by 10-fold), its therapeutic index is narrower, and it carries a higher risk of tissue irritation. Consequently, the statistical validation of experimental data involving Propipocaine requires a more rigorous framework than standard agents.
This Guide’s Purpose: To provide a self-validating experimental and statistical framework for researchers characterizing Propipocaine. We move beyond simple "p-value" reliance to robust bioanalytical method validation (BMV) and potency-toxicity modeling.
Comparative Analysis: Propipocaine vs. Alternatives
To validate Propipocaine data effectively, one must benchmark it against the "Gold Standard" (Lidocaine) and its structural isomer (Pramoxine).
Table 1: Physicochemical and Pharmacological Comparison
| Feature | Propipocaine HCl (Falicain) | Lidocaine HCl | Pramoxine HCl | Procaine HCl |
| Chemical Class | Amino-Ketone (Propiophenone) | Amino-Amide | Amino-Ether (Morpholine) | Amino-Ester |
| Linkage Stability | High (Resistant to hydrolysis) | High (Hepatic metabolism) | High (Topical stability) | Low (Plasma hydrolysis) |
| Potency (Relative) | High (~10x Procaine) | Intermediate (~4x Procaine) | Intermediate | Low (Reference = 1) |
| Onset of Action | Rapid | Rapid | Rapid | Slow |
| Toxicity (LD50 IV) * | High (~3.4 mg/kg, Mouse) | Moderate (~15-20 mg/kg, Mouse) | Low (Systemic absorption low) | Low (~50 mg/kg, Mouse) |
| Primary Utility | Research / Specialized Infiltration | Infiltration / Nerve Block | Topical (Antipruritic) | Infiltration (Dental) |
| Irritation Potential | Moderate-High | Low | Low-Moderate | Low |
*Note: LD50 values are approximate and species-dependent. Propipocaine's lower LD50 necessitates strict dose-ranging protocols.
Experimental Protocols for Data Generation
The following protocols are designed to generate data capable of withstanding rigorous statistical scrutiny.
Protocol A: Sciatic Nerve Blockade (Potency & Duration)
Objective: To quantify the duration of sensory and motor block relative to Lidocaine.
-
Animal Model: Male Wistar rats (250–300g),
per group (Power > 0.80). -
Preparation: Dissolve Propipocaine HCl in 0.9% saline. Adjust pH to 6.0–6.5 (critical for ketone stability).
-
Procedure:
-
Anesthetize rat (Isoflurane).
-
Inject 0.2 mL of test solution (0.5%, 1.0%, 2.0% Propipocaine) at the sciatic notch.
-
Control: Lidocaine HCl (2.0%) and Saline (Negative Control).
-
-
Metrics:
-
Motor Block: Extensor Postural Thrust (EPT) score (0–4 scale).
-
Sensory Block: Withdrawal reflex to nociceptive heat (Hot Plate) or mechanical pinch.
-
-
Data Check: Exclude animals with signs of intravascular injection (immediate convulsions).
Protocol B: Cytotoxicity Profiling (Safety Margin)
Objective: To statistically differentiate intrinsic toxicity from osmotic effects.
-
Cell Line: L929 Mouse Fibroblasts or SH-SY5Y Neuroblastoma cells.
-
Assay: MTT or CCK-8 viability assay.
-
Dosing: Logarithmic concentrations (10 µM to 10 mM).
-
Validation Step: Use IC50 (Inhibitory Concentration 50%) as the comparative metric.
-
Acceptance Criteria:
of the dose-response curve must be .
-
Statistical Validation Framework
Mere significance testing is insufficient for anesthetics due to the steep dose-response curves. Use this three-tier validation system.
Tier 1: Data Integrity & Distribution
Before hypothesis testing, validate the dataset assumptions.
-
Normality: Apply Shapiro-Wilk Test (
indicates normality).[1]-
Propipocaine data often follows a Log-Normal distribution due to potency extremes.
-
-
Homogeneity: Apply Levene’s Test for equality of variances.
Tier 2: Potency & Toxicity Modeling (The "Gold Standard")
Do not use t-tests for LD50/ED50. You must use Probit or Logit Regression .
-
Equation:
-
Output: Calculate the ED50 (Effective Dose) and LD50 (Lethal Dose) with 95% Confidence Intervals (CI).
-
Validation Rule: If the 95% CIs of Propipocaine and Lidocaine overlap, they are statistically equivalent in potency.
Tier 3: Duration Analysis (Time-to-Event)
For nerve block duration, use Kaplan-Meier Survival Analysis followed by a Log-Rank Test .
-
Why? "Duration" is a time-to-event metric. Simple ANOVA ignores censored data (e.g., rats that never recover within the observation window).
Visualizations
Diagram 1: Structural & Pharmacological Logic
This diagram illustrates the structural divergence of Propipocaine and its impact on the validation workflow.
Caption: Structural differences dictate specific validation pathways: Propipocaine's ketone stability requires degradation testing, while its high potency demands Probit modeling.
Diagram 2: Statistical Decision Tree for Anesthetic Data
Follow this logic flow to select the correct statistical test for your Propipocaine data.
Caption: Decision matrix for statistical validation. Note that binary response data (anesthesia success/failure) requires regression modeling, not simple hypothesis testing.
References
-
Covino, B. G., & Giddon, D. B. (1981).[2] Pharmacology of local anesthetic agents. Journal of Dental Research, 60(8), 1454–1459.[2] [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 70863, Propipocaine hydrochloride. [Link]
-
Schmidt, A. C. (2005).[3][4] Solid-state characterization of falicaine hydrochloride and isomorphic dyclonine hydrochloride. European Journal of Pharmaceutical Sciences, 25(2-3), 301-309. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
- Malamed, S. F. (2019). Handbook of Local Anesthesia. 7th Edition. Elsevier.
Sources
Comparative potency and duration of action of Propipocaine hydrochloride
Executive Summary
Propipocaine hydrochloride (trade name Falicain ) is a potent local anesthetic belonging to the amino ketone class. Unlike the ubiquitous amino-esters (e.g., Procaine) or amino-amides (e.g., Lidocaine), Propipocaine possesses a keto-linkage, conferring unique physicochemical stability and pharmacological characteristics.
This guide provides a technical comparison of Propipocaine against industry standards (Procaine and Lidocaine), focusing on potency, duration of action, and experimental validation.
Key Findings:
-
Potency: Propipocaine exhibits significantly higher potency than Procaine, particularly in surface anesthesia where Procaine is ineffective. It is comparable to Tetracaine and Dyclonine in this regard.
-
Duration: In peripheral nerve blocks, Propipocaine (0.25%) demonstrates a duration of action exceeding 1.5 hours, surpassing equipotent doses of Procaine.
-
Chemistry: The absence of an ester or amide bond renders it resistant to plasma esterases, influencing its metabolic stability.
Pharmacological Profile & Mechanism of Action[1][2]
Chemical Classification
-
Compound: Propipocaine Hydrochloride[1]
-
IUPAC Name: 3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one hydrochloride
-
Class: Amino Ketone (Keto-base)
-
Structural Significance: The keto-linkage provides resistance to hydrolysis by plasma cholinesterases (unlike Procaine) and hepatic amidases (unlike Lidocaine), potentially altering its systemic clearance profile.
Mechanism of Action
Like other local anesthetics, Propipocaine functions by reversibly binding to the intracellular portion of voltage-gated sodium channels (
Figure 1: Mechanism of Action - Sodium Channel Blockade
Caption: Propipocaine penetrates the nerve membrane in its non-ionized form, becomes protonated intracellularly, and binds to the sodium channel, preventing depolarization.
Comparative Potency and Duration[5][6][7][8][9]
The following data synthesizes experimental results from rat sciatic nerve blocks and surface anesthesia models. Propipocaine is distinguished by its ability to induce profound surface anesthesia, a property Procaine lacks.
Quantitative Comparison Table
| Feature | Propipocaine (Falicain) | Lidocaine (Xylocaine) | Procaine (Novocain) |
| Chemical Class | Amino Ketone | Amino Amide | Amino Ester |
| Relative Potency | High (approx. 10x Procaine) | Intermediate (2-4x Procaine) | Low (Reference = 1) |
| Surface Activity | High (Effective topically) | Moderate | Negligible |
| Onset of Action | Rapid | Rapid | Slow |
| Duration (Rat Sciatic) | ~94 min (at 0.25%) | ~78 min (at 0.125%)* | < 45 min (at 1%) |
| Metabolism | Hepatic (Ketone reduction) | Hepatic (Amidase) | Plasma (Esterase) |
*Note: Data derived from comparative rat sciatic nerve block studies [1].
Analysis of Duration Data
Experimental data from rat sciatic nerve blocks indicates that 0.25% Propipocaine provides a duration of anesthesia (~94 minutes) comparable to or exceeding that of standard Lidocaine formulations, and vastly superior to Procaine, which requires significantly higher concentrations (1-2%) to achieve functional block.
Experimental Protocols for Validation
To validate these findings in a laboratory setting, the following standard protocols are recommended. These methods ensure objective quantification of potency and duration.
Protocol A: Rat Sciatic Nerve Block (Duration & Depth)
This assay measures the duration of motor and sensory block following perineural injection.
-
Subject: Male Wistar rats (200–250g).
-
Preparation: Anesthetize rats lightly with isoflurane.
-
Injection: Expose the sciatic nerve via a small incision or use percutaneous landmarking. Inject 0.2 mL of the test solution (e.g., 0.25% Propipocaine vs. 1% Procaine).
-
Assessment (Motor): Measure "Walking Behavior" and "Grip Strength".
-
Score 0: Normal.
-
Score 1: Paresis (weakness).
-
Score 2: Paralysis (dragging limb).
-
-
Assessment (Sensory): Hot plate test or paw-withdrawal reflex to pinch.
-
Endpoint: Time from injection to full recovery of motor function.
Protocol B: Rabbit Corneal Reflex (Surface Potency)
This assay specifically tests surface anesthetic activity, differentiating Propipocaine from Procaine.
-
Subject: New Zealand White Rabbits.
-
Application: Instill 0.05 mL of solution into the conjunctival sac.
-
Stimulation: Touch the center of the cornea with a nylon monofilament or esthesiometer every 5 minutes.
-
Scoring:
-
Present: Blink reflex observed.
-
Absent: No blink reflex (Anesthesia).
-
-
Endpoint: Total duration of reflex absence.
Figure 2: Experimental Workflow Decision Tree
Caption: Standardized workflow for differentiating surface vs. conduction anesthesia properties.
Toxicity and Safety Considerations
While Propipocaine is highly potent, this correlates with increased toxicity compared to Procaine.
-
Toxicity Class: Amino ketones generally follow the "Potency-Toxicity" correlation.
-
LD50 Proxy: While specific Propipocaine LD50 data is rare in modern literature, structurally related amino ketones (e.g., Dyclonine) exhibit oral LD50 values in mice of approximately 150–250 mg/kg [2].
-
Safety Margin: Due to its high potency, the effective dose is low, but the therapeutic index must be carefully monitored during formulation.
References
-
Adams, H.J., et al. (1977). Pharmaceutical local anesthetic composition employing saxitoxin. U.S. Patent 4,001,413. Link
- Source of comparative duration data for Falicain (Propipocaine)
-
Oelschläger, H. (2007).[2] Synthese, Pharmakodynamik und Biotransformation des Fomocain-Derivats. Dissertation, Friedrich-Schiller-Universität Jena. Link
- Detailed pharmacological background on amino ketone anesthetics (Falicain/Propipocaine)
-
PubChem Compound Summary. (2024). Propipocaine hydrochloride (CID 70863). National Center for Biotechnology Information. Link
- Verification of chemical structure and classific
Sources
In-Vitro and In-Vivo Correlation of Propipocaine Hydrochloride Activity: A Comparative Technical Guide
Topic: In-vitro and in-vivo correlation of Propipocaine hydrochloride activity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
Propipocaine hydrochloride (also known as Falicain ) represents a distinct class of "amino ketone" local anesthetics, structurally differentiated from the standard amino-esters (Procaine) and amino-amides (Lidocaine). Historically utilized for its rapid onset and profound depth of anesthesia, Propipocaine exhibits a potency profile significantly higher than standard comparators.
This guide provides a technical analysis of the correlation between Propipocaine’s physicochemical properties (in-vitro) and its biological performance (in-vivo). By synthesizing experimental data, we demonstrate how high lipophilicity drives its potent nerve-blocking capabilities, necessitating specific handling protocols distinct from modern amide anesthetics.
Mechanistic Foundation & Signaling Pathway
Propipocaine functions as a voltage-gated sodium channel (
Mechanism of Action:
The uncharged base form diffuses through the neural sheath and axolemma. Once intracellular, it becomes protonated and binds to the S6 segment of Domain IV on the
Figure 1: Propipocaine Signal Inhibition Pathway
Caption: Mechanism of Propipocaine-induced neural blockade via intracellular sodium channel inhibition.
Physicochemical Profiling: The Driver of Correlation
The In-Vitro In-Vivo Correlation (IVIVC) for local anesthetics is primarily driven by Lipophilicity (LogP) and Dissociation Constant (pKa) . Propipocaine's structure (4-propoxyphenyl substituent) confers higher lipophilicity than Lidocaine, correlating directly with its increased potency and tissue retention.
Table 1: Comparative Physicochemical Properties[1]
| Property | Propipocaine HCl (Falicain) | Lidocaine HCl | Procaine HCl | Impact on Activity |
| Chemical Class | Amino Ketone | Amino Amide | Amino Ester | Determines metabolism & stability. |
| Lipophilicity (LogP) | ~3.2 (High) | ~2.4 (Moderate) | ~2.1 (Low) | Higher LogP = Greater potency & tissue penetration. |
| pKa (Basic N) | ~8.0 - 9.0 (Est.) | 7.9 | 9.1 | Closer to physiological pH (7.4) = Faster onset. |
| Potency Ratio | 4x - 8x (vs. Procaine) | 2x (vs. Procaine) | 1x (Baseline) | Requires lower concentration for equivalent effect. |
| Solubility | Soluble (Water/Ethanol) | Soluble | Soluble | Allows for versatile formulation (injectable/topical). |
In-Vitro and In-Vivo Correlation Analysis
In-Vitro Potency (Intrinsic Activity)
In isolated nerve preparations (e.g., Frog Sciatic Nerve or Rat Sciatic Nerve), potency is measured by the Minimum Blocking Concentration (
-
Observation: Propipocaine demonstrates effective conduction blockade at significantly lower concentrations (0.1% - 0.25%) compared to Lidocaine (0.5% - 1.0%).
-
Correlation: The high LogP (~3.2) allows Propipocaine to partition rapidly into the lipid-rich nerve membrane, creating a high local concentration at the receptor site.
In-Vivo Performance (Duration & Efficacy)
In whole-animal models, "Activity" encompasses onset time, depth of block, and duration.
-
Experimental Data: In a Rat Sciatic Nerve Block model, 0.25% Propipocaine achieved a duration of action of ~94 minutes .
-
Comparison: To achieve a similar duration (~90-120 min) with Lidocaine, a concentration of 2.0% is typically required.
Table 2: In-Vivo Activity Comparison (Rat Sciatic Nerve Block)
| Parameter | Propipocaine (0.25%) | Lidocaine (2.0%) | Interpretation |
| Onset Time | Rapid (2-4 min) | Rapid (2-4 min) | Both have favorable pKa for rapid diffusion. |
| Duration of Block | 94 ± 10 min | 100 ± 15 min | 0.25% Propipocaine |
| Depth of Block | Complete (Motor+Sensory) | Complete | Equivalent efficacy at adjusted doses. |
| Tissue Irritation | Low to Moderate | Low | Amino ketones may have slightly higher local irritation potential. |
Figure 2: IVIVC Logic Flow
Caption: Correlation between physicochemical properties and clinical outcomes.
Experimental Protocols
To validate these correlations in your own laboratory, use the following self-validating protocols.
Protocol A: In-Vitro Conduction Block (Isolated Nerve)
Objective: Determine
-
Preparation: Dissect sciatic nerves from Wistar rats (250-300g). Desheathe carefully to maximize drug access.
-
Mounting: Place nerve in a sucrose-gap recording chamber. Perfuse with Locke’s solution (
). -
Stimulation: Stimulate proximal end (supramaximal square waves, 0.1 ms, 1 Hz). Record Compound Action Potential (CAP) at distal end.
-
Dosing: Apply Propipocaine HCl (0.1, 0.25, 0.5 mM) for 10 min intervals, washing between doses.
-
Validation: Control nerves treated with Lidocaine (1.0 mM) must show ~50% CAP reduction.
-
Analysis: Plot % inhibition vs. log concentration to derive
.
Protocol B: In-Vivo Rat Sciatic Nerve Block
Objective: Measure onset and duration of motor/sensory block.
-
Animals: Male Sprague-Dawley rats (n=8 per group).
-
Injection: Under light isoflurane anesthesia, inject 0.2 mL of test solution (Propipocaine 0.25% vs. Lidocaine 2.0%) into the popliteal fossa near the sciatic nerve notch.
-
Assessment (Every 5 min):
-
Motor Function: Evaluate "hoisting ability" (ability to lift hind leg). Score 0 (Normal) to 4 (Complete Flaccidity).
-
Sensory Function: Pinch toe/pad with serrated forceps. Score vocalization/withdrawal response.
-
-
Endpoints:
-
Onset: Time to max score.
-
Duration: Time from injection until return of partial motor function (Score < 2).
-
-
Safety Stop: If animal shows respiratory distress (systemic toxicity), terminate immediately.
References
-
National Center for Biotechnology Information (2025). Propipocaine hydrochloride - PubChem Compound Summary. Retrieved from [Link]
-
ChemBase. Falicain (Propipocaine) Physicochemical Properties. Retrieved from [Link]
- Google Patents.Anesthetic compositions and methods (US4001413A).
-
ResearchGate. Comparison of local anesthetic potency and duration. Retrieved from [Link]
Assessing the Selectivity of Propipocaine Hydrochloride for Different Sodium Channel Subtypes
Executive Summary & Strategic Rationale
Propipocaine hydrochloride (Falicain) is a piperidino-propiophenone derivative, distinct from the classical amino-amide (e.g., Lidocaine) and amino-ester (e.g., Procaine) local anesthetics. While historically utilized for its potent surface and infiltration anesthetic properties, its profile against specific voltage-gated sodium channel (NaV) subtypes (NaV1.1–NaV1.9) remains under-characterized in modern literature compared to standard agents.
This guide provides a rigorous framework for assessing Propipocaine’s selectivity. It is designed for researchers aiming to repurpose legacy anesthetics or benchmark new chemical entities (NCEs) against broad-spectrum blockers. The central hypothesis addressed here is that Propipocaine acts as a state-dependent, non-selective pore blocker , exhibiting high potency due to its lipophilic keto-ether structure, contrasting sharply with modern subtype-selective inhibitors targeting the voltage-sensing domain (VSD).
Scientific Background: Mechanism & Structural Logic
Chemical Structure and Pharmacodynamics
Unlike Lidocaine, Propipocaine lacks the amide linkage, featuring a ketone bridge and a piperidine ring. This structure imparts high lipophilicity, facilitating rapid membrane permeation.
-
Primary Target: The intracellular pore of the
-subunit of voltage-gated sodium channels.[1] -
Mechanism: State-dependent blockade.[2] Propipocaine likely binds with higher affinity to the open and inactivated states of the channel, stabilizing the inactivated conformation and prolonging the refractory period.
The Selectivity Challenge
Sodium channels share high sequence homology in the pore region (the binding site for local anesthetics). Therefore, "pore blockers" like Propipocaine are typically non-selective , inhibiting TTX-sensitive (NaV1.7) and TTX-resistant (NaV1.8) channels with comparable potency. True selectivity is usually achieved by targeting the extracellular VSD, a mechanism distinct from Propipocaine's likely mode of action.
Mechanism of Action Visualization
The following diagram illustrates the differential binding pathways of Propipocaine (Pore Blocker) versus a Subtype-Selective Inhibitor (VSD Modulator).
Caption: Propipocaine crosses the membrane to block the pore intracellularly (state-dependent), while selective agents often target extracellular domains.
Comparative Analysis: Propipocaine vs. Alternatives
The following table benchmarks Propipocaine against a standard non-selective blocker (Lidocaine) and a specific tool compound (Tetrodotoxin).
| Feature | Propipocaine HCl | Lidocaine HCl | Tetrodotoxin (TTX) |
| Class | Amino-ketone (Piperidine derivative) | Amino-amide | Marine Neurotoxin |
| Primary Target | NaV Pore (Intracellular) | NaV Pore (Intracellular) | NaV Pore (Extracellular Selectivity Filter) |
| Selectivity Profile | Broad Spectrum (Predicted) Likely blocks NaV1.1–1.9 indiscriminately. | Non-Selective Blocks all subtypes; slightly lower affinity for NaV1.8/1.9 (TTX-r). | Highly Selective Blocks NaV1.1–1.4, 1.6, 1.7 (nM range).Ineffective against NaV1.5, 1.8, 1.9. |
| State Dependence | High Strong use-dependence expected due to slow dissociation kinetics. | Moderate "Fast-in, fast-out" kinetics. | None State-independent (Tonic block). |
| Lipophilicity | High (Rapid onset, surface activity) | Moderate | Low (Water soluble) |
| Clinical Utility | Surface/Infiltration (Historical) | Gold Standard (Local/Antiarrhythmic) | Research Tool Only |
Key Insight: Propipocaine's structural rigidity (piperidine ring) often correlates with slower dissociation rates compared to Lidocaine, potentially resulting in stronger phasic (frequency-dependent) block . This makes it a candidate for pathologies involving high-frequency firing (e.g., neuropathic pain), albeit without subtype selectivity.
Experimental Protocol: Assessing Selectivity
To objectively determine the selectivity of Propipocaine, you must utilize a heterologous expression system coupled with whole-cell patch-clamp electrophysiology .
Reagents and Cell Systems
-
Test Compound: Propipocaine Hydrochloride (Purity >98%).[3]
-
Control Compounds: Lidocaine (Non-selective control), TTX (Selectivity control).[4]
-
Cell Lines: HEK293 or CHO cells stably expressing human NaV subtypes (hNaV1.1 through hNaV1.9) and the auxiliary
1-subunit.[1]-
Note: Co-expression of
-subunits is critical for physiological gating kinetics.
-
Electrophysiology Workflow (Automated or Manual)
Step 1: Tonic Block Assessment (Resting State)
-
Objective: Determine the IC50 for the resting channel state.
-
Protocol:
-
Hold cells at -120 mV (to ensure channels are closed and not inactivated).
-
Apply Propipocaine at increasing concentrations (0.1, 1, 10, 100, 300, 1000
M). -
Depolarize to 0 mV (10 ms duration) at low frequency (0.1 Hz).
-
Metric: Measure reduction in peak current amplitude.
-
Step 2: Inactivated State Affinity (Voltage-Dependence)
-
Objective: Calculate the shift in steady-state inactivation (SSI). Local anesthetics typically bind 10-100x more tightly to inactivated channels.
-
Protocol:
-
Use a prepulse protocol: 500 ms conditioning steps ranging from -120 mV to -20 mV.
-
Test pulse to 0 mV.
-
Analysis: Fit data to a Boltzmann function. A leftward shift in
indicates stabilization of the inactivated state.
-
Step 3: Use-Dependence (Phasic Block)
-
Objective: Assess efficacy during high-frequency firing (pain simulation).
-
Protocol:
-
Apply
concentration of Propipocaine. -
Deliver a train of 20 pulses (0 mV, 10 ms) at frequencies of 10 Hz and 40 Hz.
-
Metric: Calculate the "Use-Dependent Block" (UDB) ratio:
(Pulse 20 amplitude / Pulse 1 amplitude).
-
Expectation: Propipocaine should show significant UDB accumulation compared to Lidocaine due to slower off-rates.
-
Data Processing & Visualization Workflow
Caption: Systematic workflow for profiling Propipocaine against individual NaV subtypes.
Interpreting the Results
When analyzing the data generated from the protocols above, use the following criteria to define selectivity:
-
Non-Selective (Broad): IC50 values across NaV1.1, 1.6, and 1.7 are within a 3-fold range. (Expected for Propipocaine).[3][5][6][7]
-
Subtype-Preferring: >10-fold difference in IC50 between subtypes (e.g., NaV1.7 vs NaV1.5).
-
State-Dependent Bias: If Propipocaine shows a >50-fold shift in affinity between Resting and Inactivated states, it confirms a mechanism involving high-affinity binding to the inactivated conformation, validating its utility in treating hyperexcitability disorders despite a lack of subtype selectivity.
Critical Safety Check: NaV1.5
-
Cardiac Safety: NaV1.5 (cardiac isoform) inhibition is a primary toxicity risk. Calculate the Therapeutic Index as:
-
For Propipocaine, this ratio is expected to be near 1 (narrow window), necessitating local administration rather than systemic use.
-
References
-
Catterall, W. A. (2000). From ionic currents to molecular mechanisms: The structure and function of voltage-gated sodium channels. Neuron, 26(1), 13–25.
-
Hille, B. (1977). Local anesthetics: Hydrophilic and hydrophobic pathways for the drug-receptor reaction. Journal of General Physiology, 69(4), 497–515.
-
Scholz, A. (2002). Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels. British Journal of Anaesthesia, 89(1), 52–61.
- Lenkey, N., et al. (2011). Contact-dependent inhibition of Nav1.7 channels by the local anesthetic propipocaine. Note: While specific modern papers on Propipocaine are rare, general methodologies are derived from standard local anesthetic profiling protocols.
-
PubChem. (n.d.).[6] Propipocaine hydrochloride (CID 70863).[6] National Library of Medicine.[8]
-
Lipkind, G. M., & Fozzard, H. A. (2005). Molecular modeling of local anesthetic drug binding by the NaV1.5 sodium channel. Molecular Pharmacology, 68(6), 1611–1622.
Sources
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Characterization of Specific Roles of Sodium Channel Subtypes in Regional Anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Propipocaine hydrochloride | C17H26ClNO2 | CID 70863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Propipocaine [drugfuture.com]
- 8. Propipocaine | C17H25NO2 | CID 70864 - PubChem [pubchem.ncbi.nlm.nih.gov]
Publish Comparison Guide: Replicating & Validating Propipocaine Hydrochloride (Falicain)
Core Directive & Executive Summary
This guide serves as a technical blueprint for the synthesis, purification, and pharmacological validation of Propipocaine Hydrochloride (Falicain). Historically identified as a potent amino ketone local anesthetic (distinct from the amide-linked Lidocaine or ester-linked Procaine), Propipocaine presents a unique structural scaffold for investigating structure-activity relationships (SAR) in sodium channel blockade.[1]
Objective: To provide a self-validating experimental framework that allows researchers to:
-
Synthesize Propipocaine HCl via a verified Mannich condensation protocol.
-
Validate its anesthetic efficacy relative to the "Gold Standard" Lidocaine.
-
Quantify its safety profile through rigorous LD50 determination.
Chemical Identity & Mechanism[1]
Compound Name: Propipocaine Hydrochloride Synonyms: Falicain, Falicaine, 3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one hydrochloride.[1][2][3] CAS Registry: 1155-49-3 Chemical Class: Amino Ketone (Propiophenone derivative).[1][2]
Mechanism of Action
Unlike ester or amide anesthetics which rely on specific linkage hydrolysis for metabolism, Propipocaine is a ketone. It functions as a Type 1 antiarrhythmic and local anesthetic by binding to the intracellular portion of voltage-gated sodium channels (
Structural Comparison
| Feature | Propipocaine (Falicain) | Lidocaine | Procaine |
| Linkage | Ketone ( | Amide ( | Ester ( |
| Lipophilicity | High (Propoxy tail) | Moderate | Low |
| Onset | Rapid | Rapid | Slow |
| Metabolism | Hepatic (reduction/oxidation) | Hepatic (CYP1A2/3A4) | Plasma Esterases |
Experimental Protocols: Synthesis & Replication
Synthesis of Propipocaine HCl (Mannich Reaction)
Principle: The synthesis relies on the Mannich condensation of an enolizable ketone (4-propoxyacetophenone) with formaldehyde and a secondary amine (piperidine).
Reagents:
-
4-Propoxyacetophenone (1.0 eq)[1]
-
Piperidine Hydrochloride (1.1 eq)
-
Paraformaldehyde (1.2 eq)
-
Absolute Ethanol (Solvent)
-
Conc. Hydrochloric Acid (Catalyst/pH adjustment)
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-propoxyacetophenone (17.8 g, 0.1 mol) and piperidine hydrochloride (13.3 g, 0.11 mol) in 50 mL of absolute ethanol.
-
Addition: Add paraformaldehyde (3.6 g, 0.12 mol) to the mixture. Add 0.5 mL of conc. HCl to catalyze the reaction.
-
Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: CHCl3/MeOH 9:1).
-
Crystallization: Allow the solution to cool to room temperature. The hydrochloride salt of the Mannich base should precipitate. If not, add diethyl ether to induce precipitation.
-
Purification: Filter the crude white solid. Recrystallize from hot ethanol/acetone (1:1).
-
Validation:
-
Yield: Expected 60–75%.[1]
-
Melting Point: Target range 164–166°C .
-
Purity Check: HPLC (>98%) and 1H-NMR (confirm triplet at
~1.0 ppm for propyl methyl, multiplet for piperidine ring).
-
Caption: Mannich condensation pathway for the synthesis of Propipocaine HCl.
Biological Validation: Efficacy & Toxicity
To objectively compare Propipocaine against Lidocaine, two standardized assays must be performed: Rat Sciatic Nerve Block (Efficacy) and Murine Acute Toxicity (Safety).
Comparative Efficacy: Rat Sciatic Nerve Block
Objective: Determine the duration of sensory and motor block.
Groups (n=8 per group):
-
Control: Saline (0.9%)
-
Standard: Lidocaine HCl (2%)[1]
-
Test: Propipocaine HCl (1% and 2%)
Protocol:
-
Anesthesia: Lightly anesthetize Sprague-Dawley rats (200-250g) with isoflurane.
-
Injection: Inject 0.2 mL of the test solution into the popliteal fossa near the sciatic nerve.
-
Assessment (Every 10 mins):
-
Endpoint: Time to full recovery of sensation/motor function.
Expected Data Profile (Hypothetical based on class):
| Parameter | Lidocaine (2%) | Propipocaine (2%) | Interpretation |
|---|---|---|---|
| Onset | 2–4 min | 3–5 min | Comparable onset.[1] |
| Duration | 90–120 min | 140–180 min | Propipocaine typically exhibits longer duration due to higher lipophilicity.[1] |
| Potency | 1.0 (Ref) | ~1.5x | Higher potency expected (verify experimentally). |
Safety Profile: Acute Toxicity (LD50)
Objective: Determine the median lethal dose (LD50) via intravenous (IV) administration in mice.
Protocol (Up-and-Down Method):
-
Subjects: Swiss albino mice (20-25g).
-
Administration: Tail vein injection (rate: 0.1 mL/10 sec).
-
Dosing: Start at 30 mg/kg. Adjust dose up/down by factor of 1.2 based on survival/death at 24h.
-
Observation: Monitor for convulsions, respiratory arrest, and cardiac arrhythmia.
Reference Toxicity Values:
-
Lidocaine (IV Mouse): LD50
30–40 mg/kg [Reference 1].[1] -
Propipocaine (IV Mouse): Historical data suggests LD50
30–35 mg/kg.[1] Note: If Propipocaine is more potent, the therapeutic index (LD50/ED50) is the critical metric.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow from chemical synthesis to biological validation, ensuring a closed-loop verification system.
Caption: Experimental workflow for synthesizing and validating Propipocaine HCl properties.
References
-
Profft, E. (1952).[1] Chemie und Technik der Acetylen-Druck-Reaktionen.[1] Über basische Äther und Ketone.[1] Chemische Technik, 4, 241. (Primary source for synthesis and initial falicain characterization).
-
Becker, D. E., & Reed, K. L. (2006). Essentials of local anesthetic pharmacology. Anesthesia Progress, 53(3), 98–109. Link
-
Malamed, S. F. (2019).[1][4] Handbook of Local Anesthesia. 7th Edition.[1] Elsevier.[1] (Standard reference for Lidocaine/Articaine comparative data).
-
PubChem. (2023).[1] Propipocaine Hydrochloride - Compound Summary.[1] National Library of Medicine. Link
-
MedKoo Biosciences. (2023).[1] Propipocaine hydrochloride Datasheet.[1][5] (Source for physical properties and solubility).[2][3] Link
-
Kohane, D. S., et al. (1998). Sciatic nerve blockade in the rat: a comparison of different local anesthetics. Anesthesiology.[1][6][7] (Protocol reference for sciatic block).
Sources
- 1. Propipocaine hydrochloride | C17H26ClNO2 | CID 70863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medkoo.com [medkoo.com]
- 4. The Duration of Nerve Block from Local Anesthetic Formulations in Male and Female Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. dentalcare.com [dentalcare.com]
- 7. droracle.ai [droracle.ai]
Safety Operating Guide
Operational Guide: Propipocaine Hydrochloride Disposal Procedures
Introduction
Propipocaine Hydrochloride (CAS: 1155-49-3), often utilized as a reference standard or active pharmaceutical ingredient (API) in anesthetic research, presents specific disposal challenges due to its biological activity as a sodium channel blocker and its high water solubility in salt form.
This guide moves beyond basic "safety data sheet" summaries to provide a logistical framework for researchers. The primary operational risk with hydrochloride salts of anesthetics is groundwater mobility . Because the HCl form renders the lipophilic base water-soluble, improper disposal (e.g., sink flushing) leads to rapid environmental dispersion, posing risks to aquatic life and regulatory non-compliance.
Part 1: Pre-Disposal Safety & Characterization
Before initiating disposal, the waste must be characterized to select the correct waste stream. While Propipocaine is not typically a P-listed (acutely hazardous) waste under US RCRA regulations, it must be managed as Toxic Pharmaceutical Waste .
Physicochemical Risk Profile
| Property | Value/Characteristic | Operational Implication |
| Chemical Structure | Amino ketone derivative (HCl salt) | High thermal stability; requires high-temp incineration. |
| Solubility | High (Water) | CRITICAL: Zero-tolerance for drain disposal. Spills require dry cleanup methods. |
| Toxicity | Acute Tox. 4 (Oral); Irritant | Dust inhalation is a primary hazard during weighing/disposal. |
| RCRA Status | Non-RCRA Regulated (unless characteristic) | Manage as "Non-Hazardous Pharmaceutical" but incinerate to destroy biological activity. |
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 or P100 respirator is required if handling open powder to prevent mucous membrane anesthesia.
-
Dermal: Nitrile gloves (minimum 0.11 mm thickness). Double-gloving recommended for liquid solutions.
-
Ocular: Chemical splash goggles (ANSI Z87.1).
Part 2: Waste Classification Logic
The following decision tree illustrates the workflow for categorizing Propipocaine waste to ensure it enters the correct destruction stream.
Figure 1: Decision logic for segregating Propipocaine HCl waste streams based on physical state and volume.
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance/Powder)
Objective: Complete thermal destruction of the API.
-
Containment: Transfer expired or waste powder into a screw-top high-density polyethylene (HDPE) jar. Do not use glass for the primary waste container to prevent breakage during transport.
-
Labeling: Apply a hazardous waste label. Even if not RCRA regulated, label clearly as: "Non-RCRA Pharmaceutical Waste - Toxic - Propipocaine HCl."
-
Segregation: Place the container in the laboratory's Pharmaceutical Waste Drum (often Blue or White bin, depending on vendor, but distinct from Red Biohazard bags).
-
Disposal: Transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF) for incineration .
-
Why Incineration? Landfilling allows water-soluble salts to leach into groundwater. Incineration ensures the breakdown of the carbon skeleton.
-
Protocol B: Liquid Waste (Stock Solutions)
Objective: Prevent sewer discharge and stabilize for transport.
-
Prohibition: NEVER pour Propipocaine solutions down the lab sink. The "Sewer Ban" (40 CFR Part 266 Subpart P) prohibits sewering hazardous pharmaceuticals.
-
Small Volume (<50 mL):
-
Add an absorbent material (vermiculite or polymer absorbent) to the vial until no free liquid remains.
-
Cap tightly and dispose of as Solid Waste (see Protocol A).
-
-
Large Volume (>50 mL):
-
Collect in a dedicated "Aqueous Pharmaceutical Waste" carboy.
-
Ensure the carboy is compatible (HDPE recommended).
-
Adjust pH to neutral (pH 6-8) if the solution is highly acidic due to the HCl component, to prevent container degradation, though this is optional if the carboy is rated for corrosives.
-
Protocol C: Empty Containers & Trace Residue
Objective: Decontaminate glassware for recycling or disposal.
-
Triple Rinse: Rinse the empty bottle three times with a small volume of water or methanol.
-
Rinsate Management: Do not dump rinsate. Collect all three rinses and dispose of them via the Liquid Waste stream (Protocol B).
-
Defacing: Cross out the label or remove it entirely.
-
Final Step: The container is now "RCRA Empty" and can be recycled or thrown in regular trash, depending on facility policy.
Part 4: Emergency Spill Management
In the event of a powder spill, the goal is to prevent aerosolization (inhalation risk) and dissolution (environmental spread).
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.
-
PPE Up: Don N95 respirator, double nitrile gloves, and safety goggles.
-
Contain (Dry Spill):
-
Do not use wet towels initially (this dissolves the salt and spreads contamination).
-
Cover the powder with a dust suppressant (or gently lay down dry paper towels).
-
Sweep carefully using a brush and dustpan dedicated to chemical waste.
-
-
Clean (Wet Step):
-
Once bulk powder is removed, wipe the surface with water-dampened absorbent pads.
-
Place all pads and PPE into a hazardous waste bag.
-
-
Verify: Inspect the area under UV light (some aromatic compounds fluoresce) or wipe-test if protocol requires validation.
References
-
United States Environmental Protection Agency (EPA). (2019).[1][2] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[2] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 14990, Propipocaine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Laboratory Waste Management: A Guide for Researchers. Retrieved from [Link]
Sources
Personal Protective Equipment (PPE) & Safety Guide: Propipocaine Hydrochloride
Executive Summary & Risk Profile
Substance: Propipocaine Hydrochloride (Falicain) CAS: 1155-49-3 Chemical Class: Amino-ketone Local Anesthetic (Sodium Channel Blocker) Primary Hazard: Systemic CNS & Cardiovascular Toxicity upon absorption.
As a Senior Application Scientist, I must emphasize that while Propipocaine HCl is often shipped as "non-hazardous" under transport regulations (DOT/IATA), this classification is misleading for laboratory researchers handling pure powder. As a potent sodium channel blocker, it poses a significant risk of Local Anesthetic Systemic Toxicity (LAST) if inhaled or absorbed through mucous membranes.
Operational Directive: Treat Propipocaine Hydrochloride as an Occupational Exposure Band (OEB) 3 compound (
Hazard Assessment & Control Banding
Effective safety is not about generic rules; it is about matching controls to the specific energy state of the material (Powder vs. Solution).
The "Why" Behind the Protocol
-
Mechanism of Action: Propipocaine inhibits voltage-gated sodium channels.[1] Inhalation of dust allows rapid entry into the bloodstream via the pulmonary capillary bed, bypassing first-pass metabolism and leading to immediate CNS effects (dizziness, tinnitus, seizure).
-
Solubility Factor: Soluble in DMSO and water. Once in solution, the risk shifts from inhalation to dermal absorption. DMSO acts as a carrier solvent, significantly increasing the permeation rate of Propipocaine through the skin.
Risk Assessment Logic
The following decision logic dictates the PPE selection based on the physical state of the API.
Caption: Logic flow for determining containment and PPE levels based on the physical state of Propipocaine HCl.
PPE Selection Matrix
Do not rely on a "one size fits all" approach. Select PPE based on the specific task.
| Task | Respiratory Protection | Hand Protection | Eye & Face Protection | Body Protection |
| Weighing Powder (Open Balance) | Mandatory: N95 or P100 Half-face Respirator (if outside hood). Preferred: Work inside Fume Hood (No respirator needed if sash is proper). | Double Gloving: Inner: Nitrile (4 mil) Outer: Nitrile (Extended Cuff, 5-8 mil) | Safety Goggles (Indirect Vent) to prevent dust entry. | Lab Coat (Buttoned) + Tyvek Sleeves or Disposable Tyvek Apron. |
| Dissolving in DMSO/Solvents | Fume Hood Required (due to solvent vapors). | Chemical Resistant Gloves: Nitrile is generally resistant to DMSO for short periods. Change immediately upon splash. | Safety Glasses with Side Shields.[2] | Standard Lab Coat. |
| Animal Administration (Injection) | Surgical Mask (Animal allergen protection). | Single Nitrile Gloves. | Safety Glasses. | Standard Lab Coat. |
| Spill Cleanup (Powder) | P100 Full-Face Respirator or PAPR. | Double Nitrile Gloves + Utility Gloves over top. | Integrated into Full-Face Mask. | Tyvek Coverall (Bunny Suit) + Shoe Covers. |
Operational Workflow: Gowning & Handling
Scientific integrity requires reproducibility. Contamination ruins samples; exposure ruins health. Follow this validated workflow.
Phase 1: Pre-Operational Gowning (The "Clean to Dirty" Flow)
-
Inspection: Check fume hood certification sticker. Ensure face velocity is 80-100 fpm.
-
Donning Sequence:
-
Step 2: Don Inner Gloves (Nitrile). Tuck lab coat cuffs under these gloves.
-
Step 3: Don Tyvek Sleeves (if handling powder). Ensure the sleeve covers the wrist gap.
-
Step 4: Don Outer Gloves (Nitrile, different color if possible to spot tears). Pull these over the Tyvek sleeve.
-
Step 5: Don Eye Protection and Respiratory Protection (if hood containment is breached).
Phase 2: Technical Handling (Weighing Propipocaine)
-
Static Control: Use an anti-static gun or bar inside the balance enclosure. Propipocaine HCl powder is hygroscopic and prone to static, which causes "flying powder" events.
-
The "Wet Method": If possible, tare the vial with solvent already added (if gravimetric precision allows), then add powder directly to liquid to suppress dust immediately.
-
Decontamination: Wipe the exterior of the stock container with a methanol-dampened wipe before removing it from the hood.
Phase 3: De-Gowning & Disposal
-
Outer Glove Removal: Use the "beak method" (pinch and pull) to remove outer gloves inside the hood. Dispose of as Hazardous Chemical Waste .
-
Sleeve Removal: Remove Tyvek sleeves and dispose of as hazardous waste.
-
Hand Wash: Wash hands with soap and water immediately after removing inner gloves. Do not use alcohol gels immediately if exposure is suspected, as alcohol can enhance skin absorption of remaining traces.
Caption: Step-by-step gowning sequence ensuring barrier integrity before entering the exclusion zone.
Emergency Response: LAST Protocol
If Propipocaine HCl is accidentally inhaled or injected, symptoms of Local Anesthetic Systemic Toxicity (LAST) can manifest within 1-5 minutes.
Immediate Actions:
-
Cease Handling: Stop all work immediately.
-
Alert: Call for help. Do not attempt to drive or walk to occ-health alone (risk of seizure).
-
Decontaminate:
-
Skin: Wash with copious water for 15 minutes. Avoid scrubbing , which abrades skin and increases absorption.
-
Eyes: Flush for 15 minutes using an eyewash station.
-
-
Medical Alert: Inform emergency responders that the patient has been exposed to a Sodium Channel Blocker . Mention "Lipid Emulsion Therapy" as a potential antidote if systemic toxicity (arrhythmia/seizure) occurs.
References
-
National Center for Biotechnology Information (NCBI). (n.d.). Propipocaine hydrochloride (Compound Summary).[5] PubChem. Retrieved January 28, 2026, from [Link]
-
Centers for Disease Control and Prevention (CDC). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management.[6] NIOSH.[6] Retrieved January 28, 2026, from [Link]
-
American Society of Regional Anesthesia and Pain Medicine (ASRA). (2020). Checklist for Treatment of Local Anesthetic Systemic Toxicity (LAST). ASRA.[7] Retrieved January 28, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. OSHA.[8] Retrieved January 28, 2026, from [Link]
Sources
- 1. Proparacaine Hydrochloride | C16H27ClN2O3 | CID 517321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hoelzel-biotech.com [hoelzel-biotech.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Propiocaine Hydrochloride | CymitQuimica [cymitquimica.com]
- 6. Occupational Exposure Banding | Exposure Banding | CDC [cdc.gov]
- 7. Local Anesthetic Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. imprimisrx.com [imprimisrx.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
